Azido-PEG3-Maleimide
Description
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O6/c16-19-18-5-8-25-10-12-26-11-9-24-7-4-17-13(21)3-6-20-14(22)1-2-15(20)23/h1-2H,3-12H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSSEPXEBBNVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azido-PEG3-Maleimide chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG3-Maleimide is a heterobifunctional crosslinker integral to the fields of bioconjugation, chemical biology, and therapeutic development. Its unique architecture, featuring an azide, a polyethylene glycol (PEG) spacer, and a maleimide group, offers researchers a powerful tool for covalently linking molecules with high specificity and efficiency. This guide provides a comprehensive overview of its chemical structure, properties, and core applications, complete with experimental protocols and workflow diagrams.
Chemical Structure and Functional Moieties
This compound is characterized by three key functional components: an azide group, a triethylene glycol spacer, and a maleimide group. This trifecta of functionalities allows for sequential or orthogonal conjugation strategies, making it a versatile reagent in the scientist's toolbox.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous environments.[1][2][4]
-
Azide Group (N₃): This moiety is the reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] These reactions are highly specific, efficient, and bioorthogonal, meaning they do not interfere with native biological functional groups.[5][7]
-
PEG3 Spacer: The short polyethylene glycol linker, consisting of three ethylene glycol units, imparts hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.[1][2]
-
Maleimide Group: This functional group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins and peptides.[8][9][10] The reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions to form a stable thioether bond.[9][11]
Figure 1. Key Functional Components of this compound
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₃N₅O₆ | [2][3][12][13][14] |
| Molecular Weight | 369.37 g/mol | [2][3][12][13][14] |
| Appearance | Colorless to slightly yellow oil or off-white to grey solid | [2][13][14] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [3][13][14][15] |
| Purity | >95% | [16] |
| Storage Conditions | Store at -20°C, desiccated. Shipped at ambient temperature. | [2][13][14][15][16] |
Note: this compound is often supplied as a two-component kit to be mixed in situ before use, as the final product can degrade within hours at room temperature.[14][15][16][17]
Reaction Mechanisms and Experimental Workflows
The utility of this compound stems from its two distinct reactive ends, which can be addressed in a controlled manner.
Thiol-Maleimide Conjugation
The primary application of the maleimide group is its reaction with free sulfhydryls. This reaction is highly efficient and selective for thiols at a pH range of 6.5-7.5.[9][13][18] At pH 7, the reaction with a thiol is approximately 1,000 times faster than with an amine.[9][13][18] This allows for the specific labeling of cysteine residues in proteins.
Figure 2. Thiol-Maleimide Conjugation Pathway
Azide-Alkyne Click Chemistry
Once a biomolecule is labeled with the azide moiety, the azide group is available for a subsequent click chemistry reaction. The most common variant is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins the azide to a terminal alkyne to form a stable triazole ring.[5][7][19][20] This reaction is known for its high yield, specificity, and compatibility with aqueous environments.[5][7][19] For applications in living systems where copper toxicity is a concern, a metal-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used with strained cyclooctynes like DBCO or BCN.[6][7]
General Bioconjugation Workflow
A typical experimental workflow involves a two-step process. First, a thiol-containing biomolecule is reacted with this compound. After purification, the newly introduced azide handle is used to attach a second molecule of interest that bears an alkyne group. This strategy is widely used in the construction of Antibody-Drug Conjugates (ADCs).[1][9][21]
Figure 3. Two-Step Bioconjugation Workflow
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific biomolecules and applications.
Protocol 1: Labeling a Protein with this compound
This protocol details the first step of the workflow: attaching the azide moiety to a thiol-containing protein.
A. Materials and Reagents:
-
Protein to be labeled (1-10 mg/mL)
-
This compound Kit
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.0, containing 5-10 mM EDTA.[13] Buffer must be free of thiols.[13]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Spin desalting column for purification
B. Methodology:
-
Protein Preparation: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Dissolve the protein in degassed Reaction Buffer. Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[8] Remove the excess TCEP using a spin desalting column, exchanging the protein into fresh, degassed Reaction Buffer.
-
Crosslinker Preparation: Immediately before use, prepare the this compound stock solution according to the supplier's instructions, which typically involves mixing the two kit components in a dry, water-miscible organic solvent like DMSO or DMF.[13][16][18]
-
Conjugation Reaction: Add a 10-20x molar excess of the freshly prepared this compound solution to the protein solution.[13] Mix gently.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[13][18]
-
Purification: Remove excess, unreacted this compound from the labeled protein using a spin desalting column or dialysis. The resulting azide-labeled protein is now ready for Step 2 (Click Chemistry) or storage under appropriate conditions.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-labeled protein to an alkyne-containing molecule.
A. Materials and Reagents:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., drug, fluorescent probe)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (reducing agent)
-
THPTA (water-soluble Cu(I)-stabilizing ligand)[19]
-
Reaction Buffer (e.g., PBS, pH 7)
B. Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), Sodium Ascorbate (e.g., 500 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).
-
Prepare the alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
-
Catalyst Premix: In a microcentrifuge tube, combine the required volume of CuSO₄ and THPTA stock solutions (a 1:2 to 1:5 molar ratio of Cu:ligand is common).[19] Mix and let it stand for a few minutes.
-
Click Reaction:
-
In a separate tube, combine the azide-labeled protein and a 4-50x molar excess of the alkyne-containing molecule in the reaction buffer.[19]
-
Add the CuSO₄/THPTA premix to the protein/alkyne mixture (final copper concentration is typically 0.1-1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration is typically 1-5 mM).[19]
-
-
Incubation: Let the reaction proceed for 30-60 minutes at room temperature.[19]
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove the copper catalyst, excess reagents, and unreacted starting materials.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise construction of complex bioconjugates. By providing orthogonal reactive handles for thiol and alkyne chemistries, it has become an indispensable tool in the development of targeted therapeutics like ADCs, advanced diagnostic probes, and for fundamental research in chemical biology.[1][3] A thorough understanding of its properties and reaction mechanisms, coupled with careful optimization of experimental protocols, will allow researchers to fully harness its potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 1858264-36-4 | >95% [smolecule.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. bioclone.net [bioclone.net]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. bachem.com [bachem.com]
- 12. This compound | C15H23N5O6 | CID 86580438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. vectorlabs.com [vectorlabs.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. This compound Kit, 1858264-36-4 | BroadPharm [broadpharm.com]
- 17. This compound | 1858264-36-4 [chemicalbook.com]
- 18. broadpharm.com [broadpharm.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG3 Spacer in Bioconjugation Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the linker connecting a biomolecule to a payload is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a cornerstone, prized for its ability to impart favorable physicochemical properties. This guide provides an in-depth technical exploration of the role of the short-chain PEG3 spacer (three ethylene glycol units) in bioconjugation linkers. We will delve into its impact on key bioconjugate attributes, provide detailed experimental protocols for its use, and present quantitative data to inform rational design strategies in drug development and research.
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to connect molecules due to their water solubility, lack of toxicity, and low immunogenicity.[1][2] These linkers can be monodispersed, with a specific number of PEG units, or polydispersed, representing a mixture with an average molecular weight.[2] The inclusion of a PEG spacer in a bioconjugate can significantly enhance its therapeutic efficacy by improving solubility, reducing immunogenicity, and extending its half-life in circulation.[3][]
The PEG3 spacer, a discrete and well-defined short-chain PEG, offers a precise means to introduce hydrophilicity and spatial separation between conjugated moieties. Its defined length provides consistency in the final bioconjugate, a critical factor for regulatory approval and reproducible performance.[5] This guide will specifically address the nuanced role of the PEG3 spacer in modulating bioconjugate properties and provide practical guidance for its implementation in the laboratory.
Core Principles of PEG3 Spacers in Bioconjugation
The incorporation of a PEG3 spacer into a linker design can profoundly influence the resulting bioconjugate's characteristics. These effects are primarily driven by the inherent properties of the ethylene glycol repeats.
1. Hydrophilicity and Solubility:
The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, making PEG linkers highly hydrophilic.[] This property is crucial for counteracting the hydrophobicity of many small molecule drugs and fluorescent labels.[6] By incorporating a PEG3 spacer, the overall aqueous solubility of the bioconjugate is enhanced, which can mitigate aggregation issues, a common challenge with hydrophobic payloads.[7][8] Improved solubility is not only vital for formulation and administration but also for maintaining the biological activity of the conjugated biomolecule.[3]
2. Steric Hindrance and Flexibility:
The PEG3 spacer provides a flexible arm that introduces spatial separation between the conjugated molecules. This can be critical for preserving the biological function of a protein or antibody by preventing the payload from sterically hindering its binding site.[7] The defined length of the PEG3 spacer allows for a predictable degree of separation, which can be optimized for specific applications.
3. Pharmacokinetics and Immunogenicity:
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of biotherapeutics.[9] Even a short spacer like PEG3 can contribute to this effect by creating a hydrophilic shield around the payload, which can reduce recognition by the immune system and decrease clearance rates.[10][11] This can lead to a longer circulation half-life and increased exposure of the target tissue to the bioconjugate.[12] Furthermore, by masking potential epitopes on the payload or linker, the PEG3 spacer can reduce the immunogenicity of the bioconjugate.[]
4. Impact on Drug-to-Antibody Ratio (DAR) in ADCs:
In the context of antibody-drug conjugates (ADCs), the hydrophilicity imparted by PEG linkers can enable higher drug-to-antibody ratios (DARs) without inducing aggregation.[7][10] While hydrophobic linkers often limit the DAR to 3-4, the inclusion of PEG spacers can allow for the attachment of more drug molecules per antibody, potentially enhancing the potency of the ADC.[1]
Data Presentation: Comparative Analysis of PEG Linker Length
The choice of PEG spacer length is a critical optimization parameter in bioconjugate design. The following tables summarize quantitative data from various studies to provide a comparative analysis of the impact of different PEG linker lengths, including PEG3, on key performance metrics.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-HER2 ADC
| Linker | Target Cell Line | HER2 Expression | IC50 (nM) | Potency Comparison |
| No PEG | SK-BR-3 | High | ~20 | Baseline |
| PEG3 (Short) | SK-BR-3 | High | ~25-50 | Slight decrease in potency compared to no PEG |
| PEG6 (Medium) | SK-BR-3 | High | ~60 | Moderate decrease in potency |
| PEG12 (Long) | SK-BR-3 | High | ~100 | Significant decrease in potency |
Note: Data are illustrative and synthesized from multiple sources. Absolute IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.[7]
Table 2: Influence of PEG Linker Length on Pharmacokinetics (Clearance) of an IgG-MMAE ADC (DAR 8)
| Linker | Clearance Rate (mL/hr/kg) | Relative Clearance | Observation |
| No PEG | ~8.5 | 1.0 | Rapid clearance due to hydrophobicity |
| PEG3 (Short) | ~4.8 | ~0.56 | Modest improvement in clearance |
| PEG6 (Medium) | ~4.0 | 0.47 | Significant reduction in clearance |
| PEG12 (Long) | ~2.5 | 0.29 | Substantial improvement, leading to longer circulation |
Note: Data are illustrative and synthesized from multiple sources.[7]
Experimental Protocols
The following section provides detailed methodologies for key experiments involving the use of PEG3 linkers in bioconjugation.
Protocol 1: Maleimide-Thiol Conjugation using a Maleimide-PEG3-Linker
This protocol describes the conjugation of a thiol-containing molecule (e.g., a cysteine residue on an antibody) to a maleimide-functionalized PEG3 linker.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
Maleimide-PEG3-linker
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the thiol groups are present as disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. It is often not necessary to remove TCEP before proceeding.[13]
-
-
Preparation of the Maleimide-PEG3-Linker:
-
Immediately before use, prepare a 10 mM stock solution of the Maleimide-PEG3-linker in anhydrous DMSO or DMF.[13]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.[16]
-
-
Purification of the Conjugate:
-
Remove the excess unreacted linker and quenching reagent by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.[13]
-
-
Characterization and Storage:
Protocol 2: Amine-Reactive Conjugation using an NHS-Ester-PEG3-Linker
This protocol details the conjugation of an amine-containing molecule (e.g., a lysine residue on a protein) to an N-hydroxysuccinimide (NHS) ester-functionalized PEG3 linker.
Materials:
-
Amine-containing protein
-
NHS-Ester-PEG3-linker
-
Reaction Buffer: Amine-free buffer, such as PBS, pH 7.2-8.0
-
Quenching Buffer: Tris-buffered saline (TBS) or glycine solution
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Preparation of the Amine-Containing Protein:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[17]
-
-
Preparation of the NHS-Ester-PEG3-Linker:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add Quenching Buffer to stop the reaction.
-
-
Purification of the Conjugate:
-
Remove unreacted linker by dialysis or gel filtration using a desalting column.[17]
-
-
Characterization and Storage:
-
Analyze the conjugate using methods such as UV-Vis spectroscopy to determine the degree of labeling, SDS-PAGE, and mass spectrometry.
-
Store the PEGylated protein under the same conditions as the original protein.[19]
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using an Azide-PEG3-Alkyne Linker
This protocol outlines the "click chemistry" conjugation of an azide-modified molecule to an alkyne-modified molecule using a PEG3 linker.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Azide-PEG3-Alkyne linker
-
Copper(II) sulfate (CuSO4)
-
Reducing agent: Sodium ascorbate
-
Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS or other appropriate buffer
-
DMSO
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.[10]
-
Prepare a 200 mM stock solution of THPTA ligand in water.[10]
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).[10]
-
Dissolve the azide- and alkyne-functionalized molecules and the PEG3 linker in an appropriate solvent (e.g., DMSO or buffer).
-
-
Copper-Ligand Complex Formation:
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-labeled molecule with an excess of the azide-labeled molecule (e.g., 4-50 equivalents).[1]
-
Add the pre-mixed THPTA/CuSO4 complex (e.g., 25 equivalents).[1]
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents).[3]
-
Let the reaction proceed at room temperature for 30-60 minutes.[3]
-
-
Purification of the Conjugate:
-
Purify the conjugate using an appropriate method, such as ethanol precipitation for oligonucleotides or size-exclusion chromatography for proteins.[3]
-
-
Characterization:
-
Characterize the final product using techniques like mass spectrometry and HPLC to confirm successful conjugation.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms relevant to the use of PEG3 linkers in bioconjugation.
Caption: Experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using a PEG3 linker.
References
- 1. confluore.com.cn [confluore.com.cn]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 5. enovatia.com [enovatia.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axispharm.com [axispharm.com]
- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. confluore.com [confluore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
An In-depth Technical Guide to Thiol-Maleimide Click Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction to Thiol-Maleimide Click Chemistry: A Versatile Tool for Bioconjugation
Thiol-maleimide click chemistry stands as a cornerstone reaction in the field of bioconjugation, prized for its high efficiency, selectivity, and ability to proceed under mild, aqueous conditions.[1] This reaction, a Michael addition, involves the nucleophilic attack of a thiol group (typically from a cysteine residue in a protein or peptide) on the electron-deficient double bond of a maleimide ring, forming a stable covalent thioether bond.[2] Its reliability and specificity have made it an indispensable tool in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated therapeutics with enhanced pharmacokinetic profiles.[3][4] This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and key considerations for successfully implementing thiol-maleimide chemistry in research and drug development.
Core Principles of the Thiol-Maleimide Reaction
The thiol-maleimide reaction is favored for its rapid kinetics and high chemoselectivity for thiols, particularly within a specific pH range.[5] Understanding the underlying mechanism and the factors that influence the reaction is critical for optimizing conjugation efficiency and ensuring the stability of the final product.
Reaction Mechanism
The reaction proceeds via a nucleophilic Michael addition. The reactive species is the thiolate anion (-S⁻), which is a more potent nucleophile than the protonated thiol (-SH). The thiolate attacks one of the carbon atoms of the maleimide's double bond, leading to the formation of a stable thiosuccinimide thioether linkage.[2]
Key Reaction Parameters
Several factors significantly influence the rate and outcome of the thiol-maleimide conjugation:
-
pH: The pH of the reaction buffer is the most critical parameter. The optimal pH range for chemoselectivity is between 6.5 and 7.5.[6] Below pH 6.5, the concentration of the reactive thiolate anion is low, leading to a significantly slower reaction rate. Above pH 7.5, the maleimide group becomes susceptible to competitive reactions with primary amines (e.g., lysine residues) and hydrolysis of the maleimide ring itself, which renders it unreactive.[6]
-
Thiol pKa: The pKa of the thiol group influences the concentration of the reactive thiolate at a given pH. Thiols with lower pKa values will have a higher concentration of the thiolate form at a neutral pH, leading to faster reaction rates.[7]
-
Temperature: The reaction is temperature-dependent, with faster kinetics at room temperature (20-25°C) compared to 4°C. However, for sensitive biomolecules, performing the reaction at 4°C for a longer duration can minimize degradation.[6]
-
Reactant Concentration and Molar Ratio: A molar excess of the maleimide-containing reagent is typically used to drive the reaction to completion. A 10- to 20-fold molar excess of maleimide over the thiol is a common starting point for protein labeling.[6][8]
Quantitative Data in Thiol-Maleimide Chemistry
For reproducible and optimized bioconjugation, a quantitative understanding of reaction kinetics and conjugate stability is essential. The following tables summarize key quantitative data gathered from various studies.
Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics [6]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Influence of Thiol pKa on Retro-Michael Reaction (Thiol Exchange) of N-ethylmaleimide (NEM) Conjugates [7]
| Thiol Compound | Thiol pKa | Half-life of Conversion (in 10 mM GSH, pH 7.4, 37°C) | Extent of Conversion after 70h |
| 4-mercaptophenylacetic acid (MPA) | 6.6 | ~20-80 hours | ~85% |
| N-acetylcysteine (NAc) | 9.5 | Slower kinetics | ~20-90% |
| 3-mercaptopropionic acid (MP) | 10.3 | No measurable conversion | No measurable conversion |
Table 3: Comparative Stability of N-Alkyl vs. N-Aryl Maleimide Conjugates [9][10]
| Maleimide Type | N-Substituent | Key Stability Characteristics |
| N-Alkyl | e.g., N-ethylmaleimide | Slower hydrolysis of the thiosuccinimide ring. |
| N-Aryl | e.g., N-phenylmaleimide | Significantly faster hydrolysis of the thiosuccinimide ring to the more stable ring-opened form, which is resistant to retro-Michael reaction. N-aryl maleimides also react faster with thiols. |
Table 4: Conjugation Efficiency for Different Biomolecules [11][12]
| Biomolecule | Maleimide to Thiol Molar Ratio | Reaction Time | Conjugation Efficiency |
| cRGDfK peptide | 2:1 | 30 min | 84 ± 4% |
| 11A4 nanobody | 5:1 | 2 hours | 58 ± 12% |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful thiol-maleimide conjugation. Below are methodologies for key experiments.
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein[6][8]
This protocol provides a general framework for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye or a drug-linker) to a protein containing accessible cysteine residues.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized reagent
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent
-
Purification column (e.g., gel filtration or dialysis equipment)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) Disulfide Bond Reduction: If the target cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold). Perform the addition dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C. Protect from light if using a fluorescent maleimide.
-
Purification: Remove the unreacted maleimide reagent and byproducts by gel filtration, dialysis, or another suitable chromatographic technique.
Protocol 2: Quantification of Conjugation Efficiency using Ellman's Reagent[6]
This protocol allows for the determination of the number of free thiols before and after conjugation to calculate the efficiency of the reaction.
Materials:
-
Protein samples (before and after conjugation)
-
Ellman's Reagent (DTNB) solution
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.
-
Sample Preparation: Dilute the protein samples (pre- and post-conjugation) in the reaction buffer.
-
Reaction: To a set volume of each standard and sample, add the Ellman's Reagent solution. Include a blank containing only the reaction buffer and Ellman's Reagent.
-
Incubation: Incubate the reactions at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of the standards and samples at 412 nm.
-
Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of free thiols in the protein samples. The conjugation efficiency can be calculated from the decrease in free thiols after the reaction.
Protocol 3: Assessment of Conjugate Stability by RP-HPLC
This protocol provides a method for monitoring the stability of the thiol-maleimide linkage over time, particularly its susceptibility to the retro-Michael reaction.
Materials:
-
Purified maleimide-thiol conjugate
-
Incubation buffers (e.g., PBS at different pH values)
-
Glutathione (GSH) solution (optional, to simulate in vivo conditions)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Incubation: Incubate aliquots of the purified conjugate in the desired buffer(s) at 37°C. For assessing susceptibility to thiol exchange, include a condition with a physiological concentration of GSH (e.g., 1-5 mM).
-
Time Points: At various time points (e.g., 0, 2, 6, 24, 48 hours), remove an aliquot and quench the reaction (e.g., by acidification with TFA).
-
HPLC Analysis: Analyze the samples by RP-HPLC using a gradient of Mobile Phase B to separate the intact conjugate, hydrolyzed products, and any deconjugated species.
-
Data Analysis: Integrate the peak areas for each species at each time point. Calculate the percentage of the remaining intact conjugate to determine its stability and half-life under the tested conditions.
Mandatory Visualizations
Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate fundamental workflows and mechanisms in thiol-maleimide chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. FGFR1 Antibody | Affinity Biosciences [affbiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. FGFR based Bispecific ADC Development Service - Creative Biolabs [creative-biolabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Brentuximab Vedotin? [synapse.patsnap.com]
- 8. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dovepress.com [dovepress.com]
In-Depth Technical Guide to the Aqueous Solubility of Azido-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Azido-PEG3-Maleimide in aqueous buffers. Designed for researchers in bioconjugation, drug delivery, and diagnostics, this document details the factors influencing solubility, presents available data, and offers a detailed protocol for determining solubility in specific buffer systems.
Introduction to this compound
This compound is a heterobifunctional crosslinker integral to the field of bioconjugation. Its structure comprises three key components: an azide group for "click chemistry" reactions, a maleimide group for covalent bonding with thiol-containing molecules (such as cysteine residues in proteins), and a three-unit polyethylene glycol (PEG) spacer. This PEG spacer is not only pivotal for increasing the distance between conjugated molecules but also for significantly influencing the reagent's solubility in aqueous environments.[1][2][3] The ability to dissolve and react this linker in physiological buffers is critical for its application in creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and developing targeted therapeutics.
Factors Influencing Aqueous Solubility
The solubility of this compound in aqueous buffers is not a static value but is influenced by several key factors:
-
The Polyethylene Glycol (PEG) Spacer: The ethylene oxide repeats in the PEG chain form hydrogen bonds with water molecules, making it highly soluble in aqueous solutions.[2] The PEG3 spacer in this compound imparts a hydrophilic character to the molecule, which generally enhances its solubility in aqueous media.[1]
-
pH of the Aqueous Buffer: The pH of the buffer plays a critical role, primarily due to the stability of the maleimide group. The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH (above 7.5), which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[4][5][6] This hydrolysis can alter the solubility characteristics of the compound. For optimal stability and reactivity of the maleimide group, a pH range of 6.5 to 7.5 is recommended.[7][8]
-
Buffer Composition: The components of the buffer can influence solubility. It is crucial to use buffers that do not contain free thiols (e.g., dithiothreitol - DTT) or azides, as these will react with the maleimide and azide groups of the linker, respectively.[7][9] Phosphate-buffered saline (PBS) is a commonly used buffer for reactions involving maleimide chemistry.[7][8]
Solubility Data
Direct quantitative solubility data for this compound in specific aqueous buffers is not widely published in peer-reviewed literature. However, product datasheets from various suppliers provide qualitative and solvent-based solubility information. This information is summarized in the table below.
| Solvent/Buffer System | Solubility | Remarks |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble[7][10][11] | Commonly used to prepare concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble[7][11][12] | Another common organic solvent for stock solution preparation. |
| Dichloromethane (DCM) | Soluble[7][11][12] | |
| Aqueous Buffers | ||
| Water / Aqueous Media | Enhanced by PEG spacer[1] | The hydrophilic PEG chain improves solubility in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Sufficient for conjugation reactions | While a precise mg/mL is not specified, it is widely used as a reaction buffer for maleimide chemistry, indicating adequate solubility at typical working concentrations.[7][8] |
Experimental Protocol for Determining Aqueous Solubility
The following is a detailed protocol for researchers to determine the solubility of this compound in a specific aqueous buffer of their choice.
4.1. Materials
-
This compound
-
Aqueous buffer of interest (e.g., 1x PBS, pH 7.2)
-
Vortex mixer
-
Benchtop centrifuge
-
Spectrophotometer (UV-Vis)
-
Calibrated analytical balance
-
Microcentrifuge tubes (1.5 mL)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh out an excess amount of this compound (e.g., 10 mg) into a microcentrifuge tube.
-
Add a defined volume of the aqueous buffer (e.g., 1 mL) to the tube.
-
Vortex the mixture vigorously for 2 minutes to facilitate dissolution.
-
Place the tube on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the incubation period, centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the same aqueous buffer.
-
Measure the absorbance of the dilutions at the wavelength of maximum absorbance for the maleimide group (around 300 nm).
-
Create a standard curve using known concentrations of this compound in the same buffer.
-
Determine the concentration of the saturated solution from the standard curve.
-
-
Calculation of Solubility:
-
The solubility is the concentration of the saturated supernatant, typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the aqueous solubility of this compound.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Conclusion
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Buy this compound | 1858264-36-4 | >95% [smolecule.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
The Chemistry of Connection: An In-depth Technical Guide to Bioorthogonal Chemistry with Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. At the heart of this field lies a set of reactions that proceed with high selectivity and efficiency without interfering with endogenous biochemical processes. Among the most versatile and widely adopted tools in the bioorthogonal toolkit is the azide linker. Its small size, metabolic stability, and unique reactivity make it an ideal chemical reporter for a vast array of applications, from cellular imaging to drug development.[1][2]
This technical guide provides a comprehensive overview of the core principles and practical applications of bioorthogonal chemistry centered on the azide linker. We will delve into the mechanisms of the key azide-based bioorthogonal reactions, present quantitative data to compare their performance, and provide detailed experimental protocols for their implementation.
Core Bioorthogonal Reactions Involving Azides
The utility of the azide group in bioorthogonal chemistry stems from its ability to participate in a select few highly specific and efficient reactions. The three cornerstone reactions are the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Staudinger Ligation
One of the earliest examples of a bioorthogonal reaction, the Staudinger ligation, involves the reaction of an azide with a triarylphosphine bearing an ortho-ester group.[1][3] The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular cyclization and subsequent hydrolysis to form a stable amide bond, covalently linking the two molecules.[][5] A key advantage of the Staudinger ligation is that it is metal-free, a desirable characteristic for in vivo applications.[3] However, it is also the slowest of the three major azide-based bioorthogonal reactions.[1][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a prominent example of "click chemistry," is a [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[7][] This reaction is incredibly efficient and regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product.[9] The reaction is robust and can be performed in aqueous buffers over a wide pH range.[7] The primary drawback of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[1][10] However, the development of copper-chelating ligands has helped to mitigate this issue to some extent.[11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the toxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2][12] This reaction utilizes a strained cyclooctyne, where the ring strain significantly lowers the activation energy for the cycloaddition with an azide, obviating the need for a metal catalyst.[][14] SPAAC has become a widely used tool for in vivo labeling and imaging due to its bioorthogonality and metal-free nature.[14][15] The reaction rates of SPAAC are generally faster than the Staudinger ligation but can be slower than CuAAC.[11]
Quantitative Comparison of Reaction Kinetics
The choice of bioorthogonal reaction often depends on the specific application, with the reaction kinetics being a critical factor. The second-order rate constant (k₂) is a key metric for comparing the speeds of these reactions.
| Reaction | Reactants | Rate Constant (k₂), M⁻¹s⁻¹ | Reference(s) |
| Staudinger Ligation | Azide and Phosphine | ~0.002 - 0.0077 | [1][16] |
| CuAAC | Azide and Terminal Alkyne | ~10 - 200 | [11] |
| SPAAC | Azide and Cyclooctyne (e.g., DIFO) | ~0.08 | [17] |
| SPAAC | Azide and Cyclooctyne (e.g., BCN) | ~1.3 x 10⁻³ | [18] |
| SPAAC | Azide and Cyclooctyne (e.g., DBCO) | Varies, generally faster than BCN | [19] |
Key Applications and Experimental Workflows
The versatility of azide linkers has led to their use in a wide range of applications in chemical biology and drug development.
Metabolic Labeling of Glycans
One of the most powerful applications of azide-based bioorthogonal chemistry is in the metabolic labeling of glycans.[20][21] Cells are fed with an unnatural sugar analog containing an azide group.[22] This azido-sugar is then incorporated into the cellular glycan biosynthetic pathways, resulting in the display of azide groups on the surface of glycoproteins.[23][24] These azide-labeled glycans can then be visualized by fluorescence microscopy or enriched for proteomic analysis by reacting them with a probe molecule containing a complementary bioorthogonal handle (e.g., a phosphine for Staudinger ligation or a cyclooctyne for SPAAC).[20][22]
Metabolic labeling and bioorthogonal tagging of glycoproteins.
Antibody-Drug Conjugates (ADCs)
In the field of drug development, azide-alkyne cycloaddition reactions are instrumental in the synthesis of antibody-drug conjugates (ADCs).[25][26] An antibody can be functionalized with either an azide or an alkyne, and a potent cytotoxic drug is modified with the complementary reactive group. The CuAAC or SPAAC reaction is then used to covalently link the drug to the antibody, creating a targeted therapeutic agent.[25][26]
Synthesis of an Antibody-Drug Conjugate via Click Chemistry.
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general procedure for labeling a biomolecule containing an azide with an alkyne-functionalized probe.
Materials:
-
Azide-functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Alkyne-functionalized probe (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-functionalized probe in the reaction buffer. The final concentration of the limiting reactant is typically in the micromolar range.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio.[27][28] Allow this mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
Initiate the Reaction: Add the catalyst premix to the reaction mixture containing the biomolecule and probe.
-
Add the Reducing Agent: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture.[27][29] The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent probe.[25]
-
Purification: Purify the labeled biomolecule from excess reagents using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.[27]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol describes the labeling of metabolically-labeled cells with a cyclooctyne-conjugated fluorescent probe.
Materials:
-
Mammalian cells cultured on coverslips or in a multi-well plate
-
Culture medium containing an azido-sugar (e.g., 25-100 µM Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional, for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular labeling)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) solution in PBS (e.g., 5-20 µM)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling: Culture the cells in the medium containing the azido-sugar for 1-3 days to allow for metabolic incorporation.[30]
-
Washing: Wash the cells three times with PBS to remove unincorporated azido-sugar.
-
(Optional) Fixation and Permeabilization: For fixed-cell imaging, fix the cells with the fixative for 15 minutes at room temperature. For intracellular labeling, permeabilize the cells with the permeabilization buffer for 10 minutes. Wash three times with PBS after each step.
-
Blocking: Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding of the probe.[30]
-
SPAAC Reaction: Remove the blocking buffer and add the cyclooctyne-fluorophore solution to the cells. Incubate for 1-2 hours at room temperature, protected from light.[30]
-
Washing: Wash the cells three times with PBS to remove the excess probe.
-
Counterstaining: Incubate the cells with a nuclear counterstain according to the manufacturer's instructions.
-
Washing: Wash the cells two times with PBS.
-
Imaging: Mount the coverslips on microscope slides with mounting medium and visualize the cells using a fluorescence microscope with the appropriate filter sets.[30]
Conclusion
Bioorthogonal chemistry with azide linkers provides a powerful and versatile platform for the study and manipulation of biological systems. The choice between the Staudinger ligation, CuAAC, and SPAAC depends on the specific requirements of the experiment, with considerations for reaction kinetics, biocompatibility, and the nature of the biomolecule of interest. The continued development of new azide- and alkyne-containing probes and reagents will undoubtedly expand the applications of this remarkable chemical toolkit in basic research and drug discovery.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry [organic-chemistry.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. axispharm.com [axispharm.com]
- 26. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. static.igem.wiki [static.igem.wiki]
- 29. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Physical and chemical properties of Azido-PEG3-Maleimide.
A Comprehensive Technical Guide to Azido-PEG3-Maleimide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physical and chemical properties of this compound, a bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. It details experimental protocols for its use and visualizes the reaction workflows.
Core Properties of this compound
This compound is a versatile heterobifunctional crosslinker containing an azide moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a thiol-reactive maleimide group. This unique structure allows for a two-step conjugation strategy, making it a valuable tool in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs).
Physical and Chemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₅H₂₃N₅O₆ | [1][2][3] |
| Molecular Weight | 369.37 g/mol | [1][2][3] |
| CAS Number | 1858264-36-4 | [1] |
| Appearance | Colorless to slightly yellow oil | [3] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform | [3] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C; Long term: -20°C. Desiccate. | [1][3] |
| Purity | Typically >95% | [4][5] |
Structural and Functional Characteristics
This compound's utility stems from its three key components:
-
Maleimide Group: This functional group reacts specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins and peptides, to form a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5.[1][6] At neutral pH, the maleimide group is approximately 1,000 times more reactive towards sulfhydryls than primary amines.[1][6]
-
Azide Group: The azide moiety is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the highly efficient and specific conjugation of the azide-modified molecule to a molecule containing an alkyne group.[7]
-
PEG3 Spacer: The triethylene glycol spacer is a flexible, hydrophilic linker that increases the overall water solubility of the molecule and its conjugates. It also reduces steric hindrance between the conjugated molecules.[5][7]
Due to the reactivity of the maleimide group, this compound has limited stability at room temperature and is often supplied as a two-component kit for in-situ preparation.[3]
Experimental Protocols
The following sections provide detailed methodologies for the preparation and use of this compound in bioconjugation.
In-Situ Preparation of this compound Stock Solution
This protocol is for the preparation of a fresh stock solution of this compound from a two-component kit.
Materials:
-
Azido-PEG3-amine
-
Maleimide-NHS ester
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Dry nitrogen or argon gas
-
Reaction vial
-
Stirring/shaking apparatus
Procedure:
-
In a reaction vial, dissolve the Azido-PEG3-amine in the appropriate volume of anhydrous organic solvent (e.g., for a 100 mg kit, use 2.5 mL of solvent to achieve a final concentration of approximately 120 mM).[1][6] Shake for approximately 30 seconds to ensure complete dissolution.[1]
-
Under a dry inert atmosphere (e.g., nitrogen or argon), slowly add the Azido-PEG3-amine solution to the vial containing the Maleimide-NHS ester.[1][6]
-
Stir or shake the reaction mixture for 30 minutes at room temperature.[1][6]
-
The freshly prepared this compound stock solution is now ready for immediate use. For short-term storage (hours), it should be kept at -20°C or lower.[1][6]
Protocol for Labeling Proteins with this compound
This protocol details the conjugation of the freshly prepared this compound to a protein containing free thiol groups.
Materials:
-
Protein sample with free cysteine residues
-
Freshly prepared this compound stock solution
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer at pH 6.5-7.0, degassed.[6]
-
EDTA stock solution (e.g., 0.5 M)
-
(Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) stock solution
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: If necessary, exchange the protein sample into the reaction buffer at a concentration of 1-5 mg/mL using a spin desalting column.[1][6] Add EDTA to the reaction buffer to a final concentration of 5-10 mM to prevent the re-oxidation of disulfide bonds.[1][6]
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add TCEP stock solution to the protein solution to a final concentration of 20 mM.[1][6] Incubate for 30 minutes at room temperature.[1][6] Remove the excess TCEP by buffer exchange using a spin desalting column.[1]
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the freshly prepared this compound stock solution to the protein solution.[6][8]
-
Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C.[1][6] The reaction should be protected from light.[8]
-
Purification: Remove the excess, unreacted this compound by using a spin desalting column or by dialysis.[1][6]
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the subsequent "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-labeled protein (from section 2.2)
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Copper(II) sulfate (CuSO₄) stock solution
-
Sodium ascorbate stock solution (freshly prepared)
-
(Optional but recommended) Copper-chelating ligand (e.g., THPTA or TBTA) stock solution
-
Reaction buffer (e.g., PBS)
-
Purification equipment (e.g., spin desalting columns, HPLC)
Procedure:
-
Reaction Setup: In a reaction tube, combine the azide-labeled protein and the alkyne-containing molecule in the desired molar ratio (typically a 2 to 10-fold molar excess of the alkyne molecule is used).
-
If using a copper-chelating ligand, add it to the reaction mixture.
-
Add the CuSO₄ stock solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored for completion using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
-
Purification: Purify the final conjugate to remove the copper catalyst, excess alkyne-containing molecule, and other reaction components using a suitable method such as gel filtration or HPLC.[2]
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described above.
References
- 1. broadpharm.com [broadpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Azido-PEG-Maleimide | AxisPharm [axispharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Buy this compound | 1858264-36-4 | >95% [smolecule.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to Azide and Maleimide Groups in Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the functionalities of azide and maleimide groups in crosslinking applications. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the underlying chemistry, experimental considerations, and practical applications of these powerful bioconjugation tools.
Core Principles of Azide and Maleimide Chemistries
Crosslinking reagents containing azide and maleimide functionalities are pivotal in modern bioconjugation, enabling the covalent linkage of biomolecules with high specificity and efficiency. These two groups operate on distinct chemical principles, offering orthogonal reactivity that is highly advantageous for creating complex biomolecular constructs.
Maleimide Chemistry: Thiol-Specific Conjugation
The maleimide group is an electrophilic compound that exhibits high selectivity for thiol (sulfhydryl) groups, which are predominantly found in the side chains of cysteine residues in proteins.[1] The reaction proceeds via a Michael addition mechanism, forming a stable thioether bond.[2]
Key Features of Thiol-Maleimide Reaction:
-
High Selectivity: At a pH range of 6.5-7.5, the reaction is highly specific for thiols, with minimal cross-reactivity with other nucleophilic groups like amines.[2] The reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH.[2]
-
Efficiency: The reaction is generally rapid and proceeds with high yields under mild, physiological conditions.[2]
-
Stability Considerations: While the resulting thiosuccinimide linkage is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[1][3] Hydrolysis of the thiosuccinimide ring can form a stable, ring-opened product that is resistant to this reversal.[1]
Azide Chemistry: Bioorthogonal "Click" Chemistry
The azide group is a key component in one of the most prominent "click chemistry" reactions: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction involves the 1,3-dipolar cycloaddition between an azide and a strained alkyne (e.g., a cyclooctyne like DBCO or BCN) to form a stable triazole linkage.[4]
Key Features of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Bioorthogonality: Azides and strained alkynes are abiotic functional groups that do not typically participate in or interfere with biological processes, making this reaction ideal for use in complex biological systems.
-
High Efficiency and Kinetics: SPAAC reactions are known for their high efficiency and rapid kinetics, driven by the release of ring strain in the cyclooctyne.[4]
-
Stability: The resulting triazole ring is exceptionally stable and considered an irreversible linkage under physiological conditions.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the thiol-maleimide reaction and SPAAC, providing a basis for comparison and experimental design.
Table 1: Reaction Kinetics
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| Thiol-Maleimide | Cysteine-containing protein and Maleimide | > 5,000 | Can be very fast, but is highly dependent on pH, temperature, and the specific reactants.[6] |
| SPAAC | Benzyl Azide and Bicyclo[6.1.0]nonyne (BCN) | 0.29 | In CD₃CN/D₂O (1:2).[4] |
| SPAAC | Benzyl Azide and Dibenzocyclooctyne (DBCO) | 0.88 | In CD₃CN/D₂O (1:2).[4] |
| SPAAC | Azide and various cyclooctynes | 2.4 x 10⁻³ to 34 | Reported values vary widely depending on the specific cyclooctyne derivative and reaction conditions.[4] |
Table 2: Stability of the Resulting Linkage
| Linkage Type | Formation Reaction | Half-life (t₁/₂) | Conditions |
| Thiosuccinimide | Thiol-Maleimide | 3.1 h to 258 h | In the presence of glutathione; highly dependent on the substituents of the maleimide and the pKa of the thiol.[7] |
| Thiosuccinimide | Thiol-Maleimide | ~5.5 days | In some antibody-drug conjugate contexts.[8] |
| Ring-opened Thiosuccinimide | Hydrolysis of Thiosuccinimide | > 2 years | Stabilized form, resistant to retro-Michael reaction.[9] |
| Triazole | SPAAC | Highly Stable | Considered irreversible under physiological conditions due to the stability of the triazole ring.[5] |
Table 3: Reaction Yields
| Reaction Type | Reactants | Yield | Notes |
| Thiol-Maleimide | Ru(II) bisterpyridine maleimide and yeast cytochrome c | 27% (isolated protein) | Yields can be highly variable depending on the protein and reaction conditions.[6] |
| Thiol-Maleimide | Nanoparticles and cRGDfK peptide | 84 ± 4% | Optimal at a 2:1 maleimide to thiol molar ratio.[10] |
| Thiol-Maleimide | N-aryl maleimides and N-acetyl-L-cysteine | 80-96% | Yield of the hydrolyzed, stable product.[11] |
| SPAAC | General | Generally high and quantitative | Often leads to well-defined products with controlled stoichiometry.[12] |
Experimental Protocols
This section provides detailed methodologies for utilizing azide and maleimide groups for crosslinking two distinct protein populations using a heterobifunctional crosslinker.
Materials and Reagents
-
Protein A: Must contain an accessible thiol group (cysteine). If none are present, one can be introduced via mutagenesis, or existing disulfide bonds can be reduced.
-
Protein B: Must be modified to contain an alkyne group for SPAAC. This can be achieved through metabolic labeling with an alkyne-containing amino acid or by reacting primary amines with an NHS-alkyne linker.
-
Heterobifunctional Crosslinker: e.g., DBCO-PEG-Maleimide.
-
Buffers: Phosphate-buffered saline (PBS), pH 7.2-7.5; Tris or HEPES buffers are also suitable. Buffers should be degassed to prevent thiol oxidation.[10]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.[10]
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.[13]
-
Purification System: Size-exclusion chromatography (SEC) or affinity chromatography.
Step-by-Step Crosslinking Protocol
This protocol outlines a two-step sequential crosslinking process. The order of reactions is crucial as the thiol-maleimide reaction is generally faster.[4]
Step 1: Maleimide-Thiol Conjugation of Protein A
-
Protein A Preparation: Dissolve Protein A in degassed PBS buffer at a concentration of 1-10 mg/mL.[10]
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100 fold molar excess of TCEP to the Protein A solution. Incubate for 30 minutes at room temperature.[13] It is critical to remove excess TCEP before adding the maleimide linker, which can be done using a desalting column.
-
Linker Preparation: Prepare a 10 mM stock solution of the DBCO-PEG-Maleimide linker in anhydrous DMSO or DMF.[13]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the linker stock solution to the Protein A solution.[13] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[13]
-
Purification: Remove the excess, unreacted linker from the now DBCO-functionalized Protein A using size-exclusion chromatography.
Step 2: Azide-Alkyne (SPAAC) Crosslinking with Protein B
-
Protein B Preparation: Prepare alkyne-modified Protein B in a compatible buffer.
-
Crosslinking Reaction: Mix the purified DBCO-functionalized Protein A with the alkyne-modified Protein B at a desired molar ratio (e.g., 1:1 or with a slight excess of one protein).
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, where a higher molecular weight band corresponding to the Protein A-Protein B conjugate will appear.
-
Final Purification: Purify the crosslinked conjugate from the unreacted individual proteins using an appropriate chromatography method (e.g., SEC or affinity chromatography if one of the proteins has a tag).
Visualization of Mechanisms and Workflows
Chemical Reaction Mechanisms
Caption: Overview of the thiol-maleimide and SPAAC reaction mechanisms.
Experimental Workflow for Heterobifunctional Crosslinking
Caption: Sequential workflow for crosslinking two proteins.
Application in Studying Signaling Pathways
Azide-maleimide crosslinking can be a powerful tool to investigate protein-protein interactions within signaling cascades. For example, in the MAPK signaling pathway, it could be used to trap transient interactions between a kinase and its substrate.[14]
Caption: Trapping a kinase-substrate interaction in the MAPK pathway.
Conclusion
The orthogonal reactivity of azide and maleimide groups provides a versatile and powerful platform for advanced bioconjugation and crosslinking applications. Maleimide chemistry offers a rapid and selective method for targeting cysteine residues, while azide-based SPAAC "click" chemistry provides a bioorthogonal and highly stable linkage. The strategic use of heterobifunctional linkers containing both moieties allows for the precise and sequential construction of complex biomolecular architectures, such as antibody-drug conjugates and stabilized protein-protein complexes for interaction studies. A thorough understanding of the kinetics, stability, and optimal reaction conditions for each chemistry, as outlined in this guide, is essential for the successful design and execution of crosslinking experiments in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 7. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Storage and Stability of Azido-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG3-Maleimide is a heterobifunctional crosslinker integral to the synthesis of antibody-drug conjugates (ADCs), protein engineering, and surface modification. Its utility stems from the orthogonal reactivity of its terminal azide and maleimide groups, enabling the precise conjugation of biomolecules. However, the inherent reactivity of the maleimide moiety necessitates careful consideration of its storage and handling to ensure experimental success and reproducibility. This technical guide provides an in-depth overview of the storage conditions and stability of this compound, supported by experimental considerations.
Recommended Storage Conditions
The stability of this compound is critically dependent on temperature and the absence of moisture. Due to its limited stability at ambient temperatures, it is often supplied as a two-component kit, consisting of an Azido-PEG3-amine and a Maleimide-NHS ester, which are reacted in situ to form the final product.
Table 1: Recommended Storage Conditions for this compound and its Precursors
| Compound/Mixture | Form | Storage Temperature | Duration | Key Considerations |
| This compound (pre-formed) | Solid/Powder | 0 - 4 °C | Short-term (days to weeks) | Dry, dark conditions are essential.[1] |
| -20 °C | Long-term (months to years) | Must be desiccated to prevent hydrolysis.[1][2][3] | ||
| This compound (in solvent) | Solution | -80 °C | Very short-term | Use immediately after preparation if possible.[4] |
| Two-Component Kit (unmixed) | Solid/Oil | -20 °C | At least 12 months | Store desiccated.[5] |
| Freshly Prepared Stock Solution | Solution | ≤ -20 °C | Short-term (hours) | Prone to degradation; immediate use is recommended.[5] |
Stability Profile
The stability of this compound is primarily dictated by the maleimide group, which is susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH.
Thermal Stability
This compound exhibits poor thermal stability, degrading within hours at room temperature.[2][3] This rapid degradation underscores the necessity of cold storage and preparing the reagent immediately before use.
pH Stability
The maleimide group's reactivity and stability are highly pH-dependent. The optimal pH range for the reaction of maleimides with thiols is 6.5-7.0.[1][5][6]
-
pH 6.5 - 7.0: In this range, the maleimide group shows high selectivity for thiol groups, forming stable thioether bonds.[1][5] The rate of hydrolysis is minimized.
-
pH > 7.0: Above pH 7.0, the maleimide ring becomes increasingly susceptible to hydrolysis, opening the ring and rendering it unreactive towards thiols. Additionally, reactivity towards primary amines increases at alkaline pH.[5][6]
-
pH < 6.5: The reaction rate with thiols decreases at acidic pH.
Chemical Compatibility
This compound is incompatible with several classes of chemical reagents:
-
Strong Acids and Alkalis: These can catalyze the hydrolysis of the maleimide group.[4]
-
Strong Oxidizing and Reducing Agents: These can compromise the integrity of the molecule.[4]
-
Thiols: Buffers containing thiol-containing components (e.g., dithiothreitol, DTT) should be avoided as they will react with the maleimide group.[5]
-
Azides: Buffers containing sodium azide should be avoided as this can interfere with downstream click chemistry reactions.[5]
Solubility
This compound is soluble in various organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF), and chloroform.[1][2][3] When preparing stock solutions, it is crucial to use dry, water-miscible organic solvents.[5]
Experimental Protocols
Given the stability constraints, a standardized workflow is essential for the successful use of this compound.
In Situ Preparation of this compound
This protocol is adapted for a typical two-component kit format.
Materials:
-
Azido-PEG3-amine (Vial 1)
-
Maleimide-NHS ester (Vial 2)
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Bring both vials to room temperature before opening to prevent moisture condensation.
-
Dissolve the Azido-PEG3-amine in the appropriate volume of dry organic solvent.
-
Under a dry, inert atmosphere, slowly add the Azido-PEG3-amine solution to the vial containing the Maleimide-NHS ester.
-
Stir or shake the reaction mixture for 30 minutes at room temperature.[1][5]
-
The freshly prepared this compound stock solution is now ready for immediate use in labeling reactions.
Monitoring Reaction Progress via Thin-Layer Chromatography (TLC)
The progress of the in situ preparation can be monitored by TLC to ensure the complete consumption of the starting materials.
Materials:
-
Silica gel TLC plate
-
Potassium permanganate stain
Procedure:
-
Spot the starting materials and the reaction mixture on a silica gel TLC plate.
-
Develop the plate in a chamber with the methanol:methylene chloride mobile phase.
-
After development, dry the plate and visualize the spots by spraying with a potassium permanganate solution.
-
A successful reaction will show the disappearance of the starting material spots and the appearance of a single new spot for the this compound product.[5][6]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the chemical structure and a typical experimental workflow.
Caption: Structure of this compound.
Caption: Workflow for this compound.
Conclusion
The successful application of this compound in bioconjugation hinges on a thorough understanding of its stability limitations. By adhering to the recommended storage conditions, particularly low temperatures and desiccation, and by preparing the reagent in situ immediately prior to use, researchers can maximize its efficacy and achieve reliable, reproducible results. The provided guidelines and protocols offer a framework for the effective handling and utilization of this versatile crosslinking agent.
References
- 1. Buy this compound | 1858264-36-4 | >95% [smolecule.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. This compound|MSDS [dcchemicals.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
Azido-PEG3-Maleimide: A Technical Overview for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Azido-PEG3-Maleimide, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and diagnostic development. Its unique architecture, featuring an azide group and a maleimide moiety, enables the seamless and specific linkage of diverse biomolecules.
Core Molecular Attributes
This compound is a versatile reagent characterized by a polyethylene glycol (PEG) spacer, which enhances solubility and biocompatibility. The terminal azide and maleimide groups offer orthogonal reactivity, allowing for controlled, stepwise conjugation.
| Property | Value | Source |
| Molecular Formula | C15H23N5O6 | [1][2][3][4] |
| Molecular Weight | 369.37 g/mol | [1][2][4][5] |
| CAS Number | 1858264-36-4 | [1][2] |
| Appearance | Colorless to slightly yellow oil | [4][5] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [1][4] |
| Storage Conditions | Store at -10 °C to -20°C, desiccate | [4][5] |
Principles of Reactivity and Bioconjugation
The utility of this compound lies in the distinct reactivity of its two functional ends:
-
Maleimide Group: This group demonstrates high selectivity for free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction, forming a stable thioether bond, proceeds optimally at a pH range of 6.5 to 7.5.[6] At a neutral pH of 7, the maleimide group is approximately 1,000 times more reactive with a sulfhydryl group than with a primary amine.[6]
-
Azide Group: The azide moiety is primed for "click chemistry," most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This reaction forms a stable triazole linkage with an alkyne-modified molecule, offering a highly efficient and bioorthogonal conjugation strategy.[7]
This dual reactivity allows for a two-step conjugation process, providing researchers with precise control over the assembly of complex biomolecular structures, such as antibody-drug conjugates (ADCs).
Experimental Protocol: General Protein Labeling
The following is a generalized protocol for the labeling of a thiol-containing protein with this compound.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP) (optional, for reducing disulfide bonds)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 6.5-7.0
-
Desalting columns
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution of the desired concentration.
-
-
Protein Preparation (Optional Disulfide Reduction):
-
If the protein's target thiol groups are in the form of disulfide bonds, they must first be reduced.
-
Treat the protein solution with a reducing agent like TCEP for approximately 30 minutes.
-
Remove the excess reducing agent using a desalting column, exchanging the protein into the reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. The molar ratio of the crosslinker to the protein will need to be optimized for the specific application.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Removal of Excess Crosslinker:
-
Purify the labeled protein from the excess, unreacted this compound using a desalting column or dialysis.
-
-
Subsequent "Click" Reaction:
-
The azide-functionalized protein is now ready for the subsequent click chemistry reaction with an alkyne-containing molecule of interest.
-
Bioconjugation Workflow
The following diagram illustrates the sequential conjugation strategy enabled by this compound.
Caption: Sequential bioconjugation using this compound.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in a variety of applications:
-
Drug Development: A key component in the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy.[5]
-
Bioconjugation: Used for labeling proteins and peptides for purification, tracking, and analysis.
-
Diagnostics: Employed in the development of diagnostic assays that require the specific attachment of probes to biomolecules.
-
Chemical Biology: Utilized in studies of protein interactions and cellular functions.
References
- 1. Buy this compound | 1858264-36-4 | >95% [smolecule.com]
- 2. This compound | C15H23N5O6 | CID 86580438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. chemimpex.com [chemimpex.com]
- 6. broadpharm.com [broadpharm.com]
- 7. This compound|CAS 1858264-36-4|DC Chemicals [dcchemicals.com]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Azido-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-Maleimide is a heterobifunctional crosslinker used for the covalent modification of biomolecules.[1][2][3] It facilitates a two-step conjugation strategy. The first step involves the reaction of the maleimide group with free sulfhydryl (thiol) groups on an antibody, typically from cysteine residues, to form a stable thioether bond.[4][5][6] This introduces a terminal azide group onto the antibody. This azide-functionalized antibody can then be used in a second step for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to conjugate with an alkyne-containing molecule of interest (e.g., a drug, a fluorescent dye, or a nanoparticle).[7][8][] This protocol provides a detailed methodology for the successful labeling of antibodies with this compound.
Reaction Principle
The overall process involves two distinct chemical reactions:
-
Thiol-Maleimide Conjugation: The maleimide moiety reacts specifically with the sulfhydryl group of a cysteine residue on the antibody. This reaction is highly efficient and selective within a pH range of 6.5-7.5.[1][4][10]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group, now attached to the antibody via the PEG linker, reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable triazole linkage.[7][][11]
Caption: Chemical reaction pathway for antibody conjugation.
Experimental Protocols
This protocol is divided into three main stages: antibody preparation, conjugation with this compound, and the subsequent click reaction.
Part 1: Antibody Preparation and Reduction
For efficient labeling, disulfide bonds within the antibody's hinge region may need to be reduced to generate free sulfhydryl groups. If your antibody already has accessible free thiols, you may skip the reduction step.
Materials:
-
Antibody of interest
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.0, containing 5-10 mM EDTA.[5]
-
Spin Desalting Columns
Procedure:
-
Prepare the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
To reduce disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution.[12]
-
Incubate the mixture for 20-30 minutes at room temperature.
-
Immediately remove the excess TCEP using a spin desalting column, exchanging the antibody into fresh, degassed Reaction Buffer.[1] The reduced antibody is now ready for conjugation.
Part 2: Labeling of Antibody with this compound
Important: this compound can degrade in aqueous solutions and should be prepared fresh immediately before use.[2][3] It is often supplied as a two-component kit that must be mixed to form the active reagent.[1][5]
Materials:
-
Reduced antibody from Part 1
-
This compound Kit
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (as in Part 1)
Procedure:
-
Prepare this compound Stock Solution: Follow the manufacturer's specific instructions for mixing the kit components to prepare a concentrated stock solution (e.g., 10-120 mM) in anhydrous DMSO or DMF.[5]
-
Determine Molar Ratio: A 10 to 20-fold molar excess of the maleimide reagent over the antibody is a recommended starting point for optimization.[12]
-
Conjugation Reaction: Add the calculated volume of the freshly prepared this compound stock solution to the reduced antibody solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10%, as higher concentrations may cause protein precipitation.[5]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 2-8 hours at 4°C, protected from light.[1][5]
-
(Optional) Quenching: To stop the reaction, unreacted maleimide groups can be quenched by adding a thiol-containing compound like L-cysteine to a final concentration of 1-10 mM and incubating for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound reagent by dialysis or using a spin desalting column, exchanging the labeled antibody into a suitable storage buffer (e.g., PBS, pH 7.4).[1][5] The resulting azide-functionalized antibody can be stored at 2-8°C for short-term use or at -20°C for long-term storage.[12]
Part 3: Downstream Application - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-functionalized antibody to an alkyne-containing molecule.
Materials:
-
Azide-functionalized antibody
-
Alkyne-containing molecule of interest
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)[8]
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)[8]
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[8]
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a reaction tube, combine the azide-functionalized antibody and the alkyne-containing molecule. A molar ratio of 1:4 to 1:10 (antibody:alkyne) is a common starting point.[8]
-
Prepare the Cu(I)-Ligand complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and letting it stand for a few minutes.[8]
-
Add the Cu(I)-THPTA complex to the antibody/alkyne mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[8]
-
Purification: Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted reagents and by-products.[8]
Data Presentation
Quantitative data and reaction parameters can be summarized for clarity and reproducibility.
| Parameter | Recommended Condition | Reference |
| Thiol-Maleimide Reaction | ||
| Reaction pH | 6.5 - 7.5 | [1][4][10] |
| Buffer Composition | PBS, Tris, or HEPES with 5-10 mM EDTA | [5] |
| Antibody Concentration | 1 - 10 mg/mL | |
| Molar Ratio (Maleimide:Antibody) | 10:1 to 20:1 (start) | [12] |
| Incubation Temperature | Room Temperature or 4°C | [1][5] |
| Incubation Time | 1-4 hours (RT) or 2-8 hours (4°C) | [1][5] |
| CuAAC Reaction | ||
| Molar Ratio (Antibody:Alkyne) | 1:4 to 1:10 (start) | [8] |
| Molar Ratio (CuSO₄:THPTA) | 1:2 | [8] |
| Incubation Time | 30 - 60 minutes | [8] |
Table 1: Recommended Reaction Conditions.
| Component | Molecular Weight (approx.) | Example Calculation (for 5 mg Antibody) |
| IgG Antibody | 150,000 g/mol | 5 mg = 3.33 x 10⁻⁸ mol |
| This compound | 369.37 g/mol | For 20x excess: 20 * 3.33 x 10⁻⁸ mol = 6.66 x 10⁻⁷ mol |
| 6.66 x 10⁻⁷ mol * 369.37 g/mol = 0.246 mg |
Table 2: Example Molar Ratio Calculation for Thiol-Maleimide Labeling.
Workflow Visualization
Caption: Experimental workflow for antibody labeling and conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Azido-PEG3-Maleimide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Azido-PEG3-Maleimide as a bifunctional linker in the development of Antibody-Drug Conjugates (ADCs). This document outlines the principles of ADC construction using this linker, detailed experimental protocols, and methods for characterization.
Introduction
This compound is a heterobifunctional linker that plays a crucial role in the synthesis of modern ADCs.[] Its structure comprises three key components:
-
A Maleimide group : This moiety reacts specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues within an antibody, to form a stable thioether bond.[]
-
A Polyethylene Glycol (PEG) spacer : The three-unit PEG chain enhances the solubility and biocompatibility of the ADC, potentially reducing aggregation and immunogenicity, and improving its pharmacokinetic profile.[][3]
-
An Azide group : This functional group enables "click chemistry," a highly efficient and specific bioorthogonal reaction, for the attachment of a cytotoxic payload.[4]
The use of this compound allows for a two-step conjugation strategy. First, the linker is attached to the antibody via the maleimide-thiol reaction. Second, a drug molecule, modified with a compatible functional group (e.g., an alkyne or a strained cyclooctyne), is "clicked" onto the azide group of the antibody-linker conjugate.[5] This approach offers precise control over the conjugation process and the final ADC structure.
Key Features and Advantages
-
Site-Specific Conjugation Potential : By targeting reduced interchain disulfide bonds in the antibody's hinge region, a more homogeneous drug-to-antibody ratio (DAR) can be achieved.[6]
-
Enhanced Solubility and Stability : The hydrophilic PEG spacer can mitigate the hydrophobicity of the payload, reducing the risk of ADC aggregation and improving stability in circulation.[3]
-
Bioorthogonal Ligation : Click chemistry reactions are highly specific and occur under mild, aqueous conditions, preserving the integrity of the antibody and the drug.[4]
-
Versatility : The azide group is compatible with various click chemistry reactions, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility in payload attachment.[5]
Experimental Protocols
This section provides detailed protocols for the development of an ADC using this compound. The overall workflow consists of three main stages: antibody preparation, conjugation of this compound to the antibody, and conjugation of the cytotoxic payload via click chemistry.
Protocol 1: Antibody Thiolation via Disulfide Bond Reduction
This protocol describes the partial reduction of a monoclonal antibody (mAb) to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 6.5-7.5
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reducing Agent Preparation: Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP or DTT in water).
-
Reduction Reaction: Add the reducing agent to the mAb solution. The molar excess of the reducing agent will determine the extent of disulfide bond reduction and, consequently, the number of available thiol groups. A 2 to 10-fold molar excess of TCEP or DTT over the antibody is a common starting point.
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time and temperature should be determined empirically for each specific antibody.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a spin desalting column equilibrated with the reaction buffer. This step is critical to prevent interference with the subsequent maleimide conjugation.
Protocol 2: Conjugation of this compound to the Reduced Antibody
This protocol details the attachment of the this compound linker to the generated thiol groups on the antibody. Note that this compound is often supplied as a kit and needs to be prepared in situ as it degrades quickly at room temperature.[7]
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
This compound kit (containing Azido-PEG3-amine and a maleimide-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution: N-acetylcysteine or cysteine (100 mM in PBS)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Preparation of this compound: Follow the manufacturer's instructions to prepare the this compound solution by reacting the amine and NHS ester components in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the freshly prepared this compound solution to the reduced antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 20-fold molar excess of the quenching solution over the maleimide reagent to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: Purify the resulting antibody-linker conjugate (Ab-PEG3-Azide) from excess linker and quenching agent using SEC or TFF. The buffer should be exchanged to a suitable buffer for the subsequent click chemistry step (e.g., PBS, pH 7.4).
Protocol 3: Payload Conjugation via Click Chemistry
This protocol describes the final step of attaching the cytotoxic payload to the antibody-linker conjugate. Two common click chemistry methods are presented: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Ab-PEG3-Azide conjugate from Protocol 2
-
Alkyne-modified cytotoxic drug
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare stock solutions of the alkyne-drug, CuSO4, sodium ascorbate, and THPTA in a suitable solvent (e.g., DMSO or water).
-
Reaction Mixture: In a reaction vessel, combine the Ab-PEG3-Azide conjugate with a 4 to 10-fold molar excess of the alkyne-drug.
-
Catalyst Addition: Add THPTA to the reaction mixture, followed by CuSO4 (typically in a 2:1 molar ratio of ligand to copper).
-
Initiation: Initiate the reaction by adding sodium ascorbate. The final concentrations of the catalyst components should be optimized but are often in the range of 0.1-1 mM for copper.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the final ADC using SEC or TFF to remove the catalyst, excess drug, and other reagents.
Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This method is copper-free, which can be advantageous for biological systems.[8]
Materials:
-
Ab-PEG3-Azide conjugate from Protocol 2
-
Strained alkyne-modified cytotoxic drug (e.g., containing a DBCO or BCN group)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare a stock solution of the strained alkyne-drug in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: Combine the Ab-PEG3-Azide conjugate with a 3 to 10-fold molar excess of the strained alkyne-drug.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C. The reaction kinetics will depend on the specific strained alkyne used.
-
Purification: Purify the final ADC using SEC or TFF to remove the excess drug.
Data Presentation
Quantitative data is essential for the characterization and quality control of ADCs. The following tables provide examples of key parameters that should be measured.
Table 1: Reaction Conditions and Drug-to-Antibody Ratio (DAR)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Reduction | |||
| Reducing Agent | TCEP | DTT | TCEP |
| Molar Excess of Reductant | 5x | 10x | 8x |
| Linker Conjugation | |||
| Molar Excess of this compound | 10x | 15x | 20x |
| Payload Conjugation (SPAAC) | |||
| Molar Excess of DBCO-Payload | 5x | 8x | 10x |
| Resulting ADC | |||
| Average DAR | 3.8 | 7.5 | 7.8 |
| Percentage of Unconjugated Antibody | < 5% | < 2% | < 1% |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) and Efficacy
This table presents illustrative data on how PEG linker length can influence ADC properties. While this document focuses on PEG3, this comparative data highlights the importance of the PEG component.
| PEG Linker Length | Clearance Rate (mL/hr/kg) | Plasma Half-life (hours) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| No PEG | ~11 | ~150 | ~11%[9] |
| PEG2/PEG4 | ~4.8 | ~200 | ~35-45%[9][10] |
| PEG3 | (Data to be determined empirically) | (Data to be determined empirically) | (Data to be determined empirically) |
| PEG8/PEG12 | ~2.5 | ~300 | ~75-85%[9][10] |
Table 3: Stability of Maleimide-Cysteine Linkage
| Maleimide Type | Deconjugation in Serum (7 days @ 37°C) |
| N-alkyl maleimide (traditional) | 35-67% |
| N-aryl maleimide (stabilized) | < 20% |
Note: The stability of the thioether bond can be influenced by the local chemical environment and the specific maleimide derivative used. N-aryl maleimides have been shown to form more stable conjugates compared to traditional N-alkyl maleimides.
ADC Characterization
Thorough characterization of the final ADC product is critical to ensure its quality, consistency, and efficacy.
Key Analytical Techniques:
-
UV/Vis Spectroscopy: To determine the concentration of the ADC and the average DAR.
-
Size-Exclusion Chromatography (SEC): To assess the purity of the ADC and quantify the level of aggregation.
-
Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different drug-loaded species (DAR distribution).[6]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): To confirm the identity of the ADC and its fragments (light and heavy chains) and to accurately measure the DAR.
-
In Vitro Cell-Based Assays: To evaluate the potency and specificity of the ADC on target cancer cell lines.
Visualizations
Diagram 1: Overall Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Diagram 2: Chemical Reactions in ADC Synthesis
Caption: Key chemical reactions in the ADC conjugation process.
Diagram 3: Logical Relationship of ADC Components
Caption: Relationship between the core components of the ADC.
References
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gooees.com [gooees.com]
- 10. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Protein Conjugation with Azido-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the successful conjugation of proteins with Azido-PEG3-Maleimide. This heterobifunctional linker enables the site-specific introduction of an azide group onto a protein via the reaction of its maleimide moiety with a free thiol group, typically from a cysteine residue. The terminal azide group can then be utilized for subsequent bioorthogonal "click chemistry" reactions, allowing for the attachment of various molecules such as fluorescent dyes, biotin, or therapeutic agents.[1][2]
Principle of the Reaction
The conjugation process is based on the highly specific and efficient Michael addition reaction between the maleimide group of this compound and the sulfhydryl (thiol) group of a cysteine residue on the protein.[3][4] This reaction forms a stable covalent thioether bond. The reaction is chemoselective for thiols within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[5][6] The incorporated polyethylene glycol (PEG3) spacer enhances the water solubility of the conjugate and reduces potential steric hindrance.[1]
Experimental Protocols
A detailed, step-by-step methodology for the conjugation of proteins with this compound is provided below.
Materials and Reagents
-
Protein of interest (containing at least one free cysteine residue)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7][8]
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer (e.g., HEPES, Tris) at pH 6.5-7.5.[8][9] It is recommended to include 5-10 mM EDTA to prevent disulfide bond re-formation.[5][10]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.[7][8]
-
Purification System: Gel filtration/size exclusion chromatography column (e.g., Zeba™ Spin desalting column, PD MiniTrap™ G-25), dialysis equipment, or HPLC system.[7][9][11]
Step 1: Preparation of Protein
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[7][9][12]
-
Optional - Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.[8][12]
Step 2: Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7][9][11] This solution should be prepared fresh before use.[7]
-
Vortex the solution briefly to ensure it is fully dissolved.[7][9]
Step 3: Conjugation Reaction
-
Add the freshly prepared this compound stock solution to the protein solution. A 10 to 20-fold molar excess of the maleimide reagent over the protein is a recommended starting point.[8][9][11] The optimal ratio may need to be determined empirically for each specific protein.
-
Gently mix the reaction. To prevent oxidation, it is good practice to flush the headspace of the reaction tube with an inert gas like nitrogen or argon and then seal it tightly.[7][8]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 2-8°C.[5][10] The reaction should be protected from light.[7][9]
Step 4: Purification of the Conjugate
-
Following incubation, it is essential to remove the unreacted this compound.[7]
-
Purify the protein conjugate using gel filtration chromatography (size exclusion chromatography), dialysis, or HPLC.[8][9][11] Gel filtration is a highly effective and gentle method for this purpose.[7]
Step 5: Storage of the Conjugated Protein
-
For immediate use, the purified conjugate can be kept at 2-8°C in the dark for up to one week.[7][9][11]
-
For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C.[7][9][11] The addition of 0.01-0.03% sodium azide can prevent microbial growth.[7][9][11]
Data Presentation
The following table summarizes the key quantitative parameters for the protein conjugation protocol.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1-10 mg/mL[7][9][12] | Higher concentrations can sometimes lead to aggregation. |
| Reaction Buffer pH | 6.5 - 7.5[5][6] | Optimal for selective reaction with thiols. |
| TCEP Molar Excess (Optional) | 10-100 fold[7][8] | For reduction of disulfide bonds. |
| This compound Molar Excess | 10-20 fold[8][9][11] | Starting point, may require optimization. |
| Incubation Time | 1-4 hours at room temperature or overnight at 2-8°C[5][10] | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
| Incubation Temperature | Room Temperature or 2-8°C[7][8] | Dependent on protein stability. |
Visualizations
Chemical Reaction
Caption: Thiol-Maleimide reaction forming a stable thioether bond.
Experimental Workflow
Caption: Step-by-step workflow for protein conjugation.
References
- 1. Buy this compound | 1858264-36-4 | >95% [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes: Synthesis of Fluorescent Probes Using Azido-PEG3-Maleimide
Introduction
Azido-PEG3-Maleimide is a heterobifunctional crosslinker widely employed in bioconjugation and diagnostics development.[1][2] Its structure comprises three key components: a maleimide group, a three-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination of reactive moieties allows for a versatile, two-step conjugation strategy, making it an invaluable tool for the synthesis of custom fluorescent probes.[1][2][3]
The maleimide group provides a reactive site for molecules containing thiol (sulfhydryl) groups, such as proteins with cysteine residues.[1][4] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, minimizing aggregation and non-specific binding.[1][2] The azide functional group is primed for "click chemistry," specifically the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of a fluorescent reporter molecule.[5][6] This methodology is frequently used in the development of targeted therapies like antibody-drug conjugates (ADCs) and for creating fluorescent probes for biological imaging.[1][2]
Principle of Application
The core application involves a sequential two-step reaction to link a thiol-containing biomolecule to an alkyne-functionalized fluorophore.
-
Thiol-Maleimide Conjugation: The maleimide group reacts specifically with a free sulfhydryl group on a target molecule (e.g., protein, peptide) to form a stable thioether bond.[3][4] This reaction is most efficient at a pH range of 6.5-7.5.[3]
-
Azide-Alkyne Click Chemistry: The azide group on the newly modified biomolecule is then covalently linked to a fluorescent dye that has been functionalized with an alkyne group. This reaction forms a stable triazole linkage.[5][6]
This strategy allows researchers to first label a specific site on a biomolecule and then attach a wide variety of fluorescent reporters, offering significant flexibility in probe design.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃N₅O₆ | [1][3] |
| Molecular Weight | 369.37 g/mol | [1][3] |
| Appearance | Colorless to slightly yellow oil (Azido-PEG3-amine component) | [1][3] |
| Solubility | DMSO, DMF, DCM | [3] |
| Storage | Store at -20°C, desiccated.[1][3] Shipped at ambient temperature. | [1][3] |
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Rationale & Key Considerations | Source |
| pH | 6.5 - 7.5 | Optimizes reaction with thiols while minimizing maleimide hydrolysis, which occurs at pH > 7.5. At pH 7, the maleimide is ~1,000 times more reactive toward a sulfhydryl than an amine. | [3][4] |
| Buffer Type | Phosphate-Buffered Saline (PBS), HEPES, Tris, MOPS | Buffers must be free of thiol-containing reagents (e.g., DTT).[4][7] It is recommended to include 5-10 mM EDTA to prevent re-oxidation of thiols. | [4] |
| Molar Ratio | 10 to 20-fold molar excess of maleimide reagent over the thiol-containing molecule | This ensures efficient conjugation. The optimal ratio should be determined empirically for each specific application. | [8][9] |
| Reaction Time | 1-4 hours at room temperature or 2-8 hours at 4°C | Incubation time can be adjusted based on the reactivity of the specific protein or molecule. | [4] |
| Solvent | Anhydrous DMSO or DMF | Used to prepare the stock solution of the maleimide reagent. The final concentration in the reaction should generally be kept below 10% to avoid protein precipitation. | [4][8] |
Experimental Protocols & Visualizations
General Workflow
The overall process involves preparing the this compound reagent, conjugating it to a thiol-containing molecule, and finally, attaching a fluorophore via click chemistry.
Caption: Overall workflow for fluorescent probe synthesis.
Protocol 1: Preparation of this compound Stock Solution
Note: this compound is often supplied as a two-component kit and prepared in situ because the final product degrades within hours at room temperature.[3][10]
-
Reagent Preparation: Allow both vials (Vial 1: Maleimide-NHS ester; Vial 2: Azido-PEG3-amine) to equilibrate to room temperature.
-
Solubilization: Add the specified amount of anhydrous DMSO or DMF to Vial 2 (Azido-PEG3-amine) and vortex for approximately 30 seconds to dissolve the contents completely.[3][4]
-
Reaction: Under a dry, inert atmosphere (e.g., nitrogen or argon), slowly add the solution from Vial 2 to Vial 1 (Maleimide-NHS ester solid).[3][4]
-
Incubation: Stir or shake the mixture for 30 minutes at room temperature, protected from light.[3][4]
-
Confirmation (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) on a silica gel plate, using a solvent system like 1:20 methanol:methylene chloride. The product spot should have a slightly lower Rf value than the starting Maleimide-NHS ester.[3][4]
-
Use: The resulting stock solution of this compound is now ready for immediate use in conjugation reactions. For short-term storage (hours), it should be kept at -20°C.[3][4]
Protocol 2: Labeling of a Thiol-Containing Protein
-
Protein Preparation: Dissolve or buffer exchange the protein into a thiol-free conjugation buffer (e.g., PBS, pH 6.5-7.0, containing 5-10 mM EDTA) to a final concentration of 1-5 mg/mL.[3][4] The buffer should be degassed to prevent thiol oxidation.[7]
-
Reduction of Disulfides (Optional): If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a TCEP stock solution to the protein solution to a final concentration of 10-20 mM.[3][8] Incubate for 30-60 minutes at room temperature.[3][7] Remove the excess TCEP using a spin desalting column, buffer exchanging back into the conjugation buffer.[3][4]
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the freshly prepared this compound stock solution (from Protocol 1) to the protein solution.[4][8]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C, protected from light.[4]
-
Purification: Remove excess, unreacted this compound reagent by using a spin desalting column, dialysis, or size-exclusion chromatography.[4][9] The resulting purified product is the azide-functionalized protein.
Caption: Reaction scheme for Maleimide-Thiol conjugation.
Protocol 3: Fluorescent Labeling via Click Chemistry
This protocol provides a general outline for a CuAAC reaction. Conditions should be optimized based on the specific fluorophore and biomolecule.
-
Reagent Preparation: Prepare stock solutions of the alkyne-functionalized fluorophore, a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate).
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein (from Protocol 2) in an appropriate buffer.
-
Component Addition: Add the alkyne-fluorophore, followed by the copper(I) source and the reducing agent. A copper-chelating ligand like TBTA may also be included to improve reaction efficiency and protect the protein.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the final fluorescently labeled protein conjugate using a desalting column, dialysis, or chromatography to remove excess reagents and the fluorophore.
Caption: Reaction scheme for Azide-Alkyne Click Chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Click Chemistry Tools, Click Chemistry Reagents & Linkers | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. broadpharm.com [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Surface Modification of Nanoparticles using Azido-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG3-Maleimide for the surface modification of various nanoparticles. This versatile bifunctional linker enables the covalent attachment of biomolecules, targeting ligands, and imaging agents, paving the way for advanced applications in drug delivery, diagnostics, and biomedical research.
Introduction to this compound
This compound is a heterobifunctional crosslinker containing three key components:
-
Maleimide Group: Reacts specifically with thiol groups (sulfhydryls) present in cysteine residues of proteins and peptides, forming stable thioether bonds. This reaction is most efficient at a pH range of 6.5-7.5.[1]
-
Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic PEG chain that enhances the water solubility and biocompatibility of the modified nanoparticle, reduces non-specific protein binding (opsonization), and can increase circulation time in vivo.
-
Azide Group: A bioorthogonal functional group that participates in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the subsequent conjugation of a wide range of molecules containing a compatible alkyne group.
This unique combination of reactive groups makes this compound an invaluable tool for the two-step functionalization of nanoparticles.
Applications in Nanoparticle Surface Modification
The surface modification of nanoparticles with this compound opens up a multitude of possibilities for creating sophisticated and functional nanosystems:
-
Targeted Drug Delivery: By first attaching a thiol-containing targeting ligand (e.g., an antibody fragment, peptide, or aptamer) to the maleimide group, the nanoparticle can be directed to specific cells or tissues. Subsequently, an alkyne-modified therapeutic agent can be "clicked" onto the azide group.
-
Bioimaging and Diagnostics: A fluorescent dye or contrast agent with an alkyne group can be attached to the azide-functionalized nanoparticle, which has been previously conjugated to a targeting moiety via the maleimide group. This enables targeted imaging of biological processes.
-
Multi-functional Nanocarriers: The orthogonal nature of the maleimide and azide reactions allows for the attachment of two different molecules to the nanoparticle surface, creating multi-functional platforms for combination therapy or theranostics.
-
Fundamental Research: Studying cellular uptake mechanisms and nanoparticle-cell interactions by tracking the fate of specifically labeled nanoparticles.[2][3][4][5]
Quantitative Data on Nanoparticle Surface Modification
The following tables summarize typical characterization data for various nanoparticles before and after surface modification. While specific data for this compound is limited in consolidated literature, the presented values are representative of modifications with similar Maleimide-PEG linkers and provide a baseline for expected changes.
Table 1: Physicochemical Characterization of Modified Gold Nanoparticles (AuNPs)
| Parameter | Bare AuNPs | AuNPs + Azido-PEG3-Thiol Ligand (Hypothetical) | Reference |
| Core Diameter (TEM) | ~15 nm | ~15 nm | [6] |
| Hydrodynamic Diameter (DLS) | ~18 nm | ~25-30 nm | [7] |
| Zeta Potential | -30 to -40 mV (citrate-stabilized) | -10 to -20 mV | [7] |
| Surface Plasmon Resonance (SPR) Peak | ~520 nm | ~522-525 nm (slight red-shift) | [6] |
Table 2: Physicochemical Characterization of Modified Liposomes
| Parameter | Bare Liposomes | Liposomes + DSPE-PEG-Maleimide | Reference |
| Hydrodynamic Diameter (DLS) | 100 - 150 nm | 110 - 160 nm | [8][9][10][11] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [11] |
| Zeta Potential (Cationic Liposomes) | +30 to +40 mV | +15 to +25 mV | [9][10] |
| Zeta Potential (Anionic Liposomes) | -30 to -40 mV | -15 to -25 mV | [9] |
Table 3: Physicochemical Characterization of Modified Iron Oxide Nanoparticles (IONPs)
| Parameter | Bare IONPs (citrate-coated) | IONPs + Silane-PEG-Maleimide | Reference |
| Core Diameter (TEM) | ~10-20 nm | ~10-20 nm | [1] |
| Hydrodynamic Diameter (DLS) | ~50-80 nm | ~80-120 nm | [1] |
| Zeta Potential | -40 to -50 mV | -20 to -30 mV | [1] |
| Saturation Magnetization | ~60-70 emu/g | ~55-65 emu/g (slight decrease) | [1] |
Table 4: Physicochemical Characterization of Modified Quantum Dots (QDs)
| Parameter | Bare QDs (hydrophobic ligands) | QDs + DHLA-PEG-Azide | Reference |
| Hydrodynamic Diameter (DLS) | > 50 nm (aggregates in aqueous solution) | 10 - 15 nm | [12] |
| Zeta Potential | Not applicable in aqueous solution | -20 to -30 mV (carboxyl-terminated PEG) | [12][13] |
| Quantum Yield | High in organic solvent | Moderate to high in aqueous buffer (some quenching may occur) | [12] |
Experimental Protocols
The following are detailed protocols for the surface modification of gold nanoparticles and liposomes with this compound. These can be adapted for other nanoparticle systems.
Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)
This protocol describes a two-step process: first, the attachment of a thiol-containing targeting peptide to the AuNP surface, followed by the conjugation of the this compound linker.
Materials:
-
Citrate-stabilized gold nanoparticles (15 nm)
-
Thiol-containing targeting peptide (e.g., RGD peptide with a terminal cysteine)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
2-Mercaptoethanol
-
Centrifugation tubes
-
Spectrophotometer (for UV-Vis)
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
Procedure:
Step 1: Attachment of Thiolated Targeting Peptide to AuNPs
-
Preparation of AuNPs: Resuspend the citrate-stabilized AuNPs in MES buffer (pH 6.0).
-
Peptide Solution: Dissolve the thiol-containing peptide in MES buffer.
-
Conjugation: Add the peptide solution to the AuNP suspension. The final concentration of the peptide should be in molar excess relative to the AuNPs. Incubate for 1-2 hours at room temperature with gentle stirring. The thiol group will displace the citrate on the gold surface.
-
Quenching: Add a small amount of 2-Mercaptoethanol to block any remaining reactive sites on the AuNP surface. Incubate for 30 minutes.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing excess peptide and quenching agent. Resuspend the pellet in PBS (pH 7.4). Repeat the washing step twice.
Step 2: Conjugation of this compound
-
Activation of this compound (if it has a carboxyl group for amide coupling to an amine on the peptide): This step is not necessary if the targeting peptide has a free thiol for direct reaction with the maleimide. Assuming the peptide presents an amine for coupling, dissolve this compound, EDC, and NHS in MES buffer (pH 6.0). Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Conjugation to Peptide-AuNPs: Add the activated this compound solution to the peptide-functionalized AuNPs. Incubate for 2-4 hours at room temperature with gentle stirring.
-
Purification: Purify the final azide-functionalized, targeted AuNPs by centrifugation as described in Step 1.5. Resuspend in PBS (pH 7.4).
-
Characterization: Characterize the modified AuNPs using UV-Vis spectroscopy (check for a shift in the SPR peak), DLS (for hydrodynamic size), and zeta potential.
Protocol 2: Surface Modification of Liposomes
This protocol involves the incorporation of a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide) into the liposome bilayer during formulation, followed by conjugation of a thiol-containing molecule and subsequent attachment of an alkyne-modified cargo via click chemistry.
Materials:
-
Lipids (e.g., DPPC, Cholesterol)
-
DSPE-PEG-Maleimide
-
Azido-PEG3-COOH (as an example for click chemistry)
-
Thiol-containing targeting ligand
-
Alkyne-modified cargo (e.g., fluorescent dye)
-
Chloroform
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate, Sodium ascorbate, and a copper chelator (e.g., BTTAA) for CuAAC
-
Size-exclusion chromatography column
-
Liposome extrusion equipment
Procedure:
Step 1: Formulation of Maleimide-Functionalized Liposomes
-
Lipid Film Hydration: Dissolve the lipids, cholesterol, and DSPE-PEG-Maleimide in chloroform in a round-bottom flask. The molar percentage of DSPE-PEG-Maleimide is typically 1-5%.
-
Film Formation: Evaporate the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.
-
Hydration: Hydrate the lipid film with the hydration buffer by vortexing.
-
Extrusion: Subject the liposome suspension to several freeze-thaw cycles and then extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
Step 2: Conjugation of Thiol-Containing Targeting Ligand
-
Ligand Solution: Dissolve the thiol-containing targeting ligand in the hydration buffer.
-
Conjugation: Add the ligand solution to the maleimide-functionalized liposomes. Incubate for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unconjugated ligand by size-exclusion chromatography.
Step 3: Attachment of Alkyne-Modified Cargo via Click Chemistry (CuAAC)
-
Prepare Click Chemistry Reagents: Prepare stock solutions of the alkyne-modified cargo, copper(II) sulfate, sodium ascorbate, and the copper chelator.
-
Click Reaction: To the targeted, azide-functionalized liposomes, add the alkyne-modified cargo, the copper chelator, sodium ascorbate, and finally copper(II) sulfate. The reaction is typically rapid (30-60 minutes) at room temperature.
-
Purification: Purify the final functionalized liposomes using size-exclusion chromatography to remove excess reactants.
-
Characterization: Characterize the liposomes at each step for size and zeta potential using DLS.
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow: Two-Step Nanoparticle Functionalization
The following diagram illustrates the general workflow for modifying a nanoparticle surface using this compound, enabling the attachment of both a targeting ligand and a functional molecule.
Caption: Workflow for nanoparticle functionalization.
Signaling Pathway: EGFR-Targeted Nanoparticle for Cancer Therapy
Nanoparticles functionalized with ligands targeting the Epidermal Growth Factor Receptor (EGFR) are a promising strategy for cancer therapy, as EGFR is often overexpressed in cancer cells and its signaling promotes cell proliferation and survival.[14][15][16] The following diagram illustrates how an EGFR-targeted nanoparticle can be internalized and potentially deliver a therapeutic payload to inhibit downstream signaling.
Caption: EGFR signaling and nanoparticle targeting.
Logical Relationship: Bioorthogonal Ligation Strategy
This diagram illustrates the logical relationship of using a heterobifunctional linker like this compound to achieve a two-pronged, orthogonal modification of a nanoparticle surface.
Caption: Orthogonal conjugation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR-targeted stearoyl gemcitabine nanoparticles show enhanced anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the specific uptake of EGF-conjugated nanoparticles in lung cancer cells using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A theoretical approach on the ability of functionalized gold nanoparticles for detection of Cd2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20140186263A1 - Maleimide-functionalized gold nanoparticles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 12. Compact Biocompatible Quantum Dots Functionalized for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Cellular Uptake of Silica Particles Influences EGFR Signaling Pathway and is Affected in Response to EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Copper-Catalyzed Click Reaction (CuAAC) with Azido-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a two-step bioconjugation strategy involving the use of Azido-PEG3-Maleimide. This versatile linker enables the site-specific modification of thiol-containing biomolecules, such as cysteine-containing proteins or peptides, followed by a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This methodology is broadly applicable for the synthesis of well-defined bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and probes for studying cellular signaling pathways.
Overview of the Two-Step Bioconjugation Strategy
The protocol involves two primary stages:
Step 1: Thiol-Maleimide Conjugation. A biomolecule containing a free sulfhydryl group (e.g., a cysteine residue in a protein) is reacted with the maleimide moiety of this compound. This reaction forms a stable thioether bond, effectively introducing a PEGylated azide handle onto the biomolecule.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The azide-functionalized biomolecule is then "clicked" to a molecule containing a terminal alkyne. This reaction is catalyzed by Cu(I) and results in the formation of a stable triazole linkage, yielding the final bioconjugate.
Data Presentation: Quantitative Parameters for Reaction Optimization
Successful bioconjugation relies on the careful optimization of reaction conditions. The following tables summarize key quantitative parameters for both the thiol-maleimide conjugation and the CuAAC reaction.
Table 1: Recommended Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | The maleimide group is highly selective for thiols in this pH range. At pH > 7.5, reactivity with primary amines and hydrolysis of the maleimide can occur.[1] |
| Molar Excess of this compound | 10- to 20-fold | A significant molar excess drives the reaction to completion, especially with dilute protein solutions. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Temperature | 4°C to Room Temperature | Room temperature for 1-4 hours or 4°C for 2-8 hours are typical incubation conditions. |
| Reducing Agent (Pre-treatment) | 5-20 mM TCEP | Tris(2-carboxyethyl)phosphine (TCEP) is used to reduce disulfide bonds and ensure the availability of free thiols. |
| EDTA in Buffer | 5-10 mM | Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that prevents the re-oxidation of thiols by trace metal ions.[1] |
Table 2: Optimized Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Range | Notes |
| Copper (II) Sulfate (CuSO₄) Concentration | 50 - 100 µM | This concentration is generally sufficient for efficient catalysis without causing significant protein damage. |
| Ligand Concentration (e.g., THPTA) | 250 - 500 µM | A 5:1 ligand-to-copper ratio is often recommended to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage. |
| Sodium Ascorbate Concentration | 1 - 5 mM | Used as a reducing agent to generate the active Cu(I) catalyst from Cu(II). A fresh solution should always be used. |
| Molar Excess of Alkyne-Molecule | 2- to 10-fold over azide | The excess of the smaller alkyne-containing molecule helps to drive the reaction to completion. |
| Reaction Temperature | Room Temperature | The reaction is typically efficient at room temperature. |
| Reaction Time | 30 - 60 minutes | CuAAC is a fast reaction, and incubations are often complete within an hour. |
Experimental Protocols
Protocol for Thiol-Maleimide Conjugation
This protocol describes the modification of a cysteine-containing protein with this compound.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 10 mM EDTA
-
TCEP (Tris(2-carboxyethyl)phosphine) solution (e.g., 500 mM stock in water)
-
Desalting columns
Procedure:
-
Protein Preparation: If the protein has intramolecular disulfide bonds, it may be necessary to perform a reduction step. Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Reduction of Disulfides (Optional): Add TCEP solution to the protein solution to a final concentration of 20 mM. Incubate for 30 minutes at room temperature.
-
Buffer Exchange: Remove the excess TCEP by buffer exchange into fresh, cold Reaction Buffer using a desalting column.
-
Prepare this compound: Immediately before use, dissolve the this compound in a suitable solvent like DMSO or DMF to a stock concentration of ~120 mM.[1]
-
Conjugation Reaction: Add a 20-fold molar excess of the freshly prepared this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound by buffer exchange using a desalting column into a buffer suitable for the subsequent CuAAC reaction (e.g., PBS).
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized protein to an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants:
-
In a microcentrifuge tube, add the azide-functionalized protein in the Reaction Buffer.
-
Add the alkyne-containing molecule to the desired final molar excess (e.g., 10-fold).
-
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution and the THPTA stock solution. For example, to achieve final concentrations of 100 µM CuSO₄ and 500 µM THPTA in a 1 mL final reaction volume, you would add 5 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA. Mix gently.
-
Add Catalyst: Add the catalyst premix to the protein/alkyne mixture.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (e.g., to a final concentration of 5 mM).
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Purify the final bioconjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved by size-exclusion chromatography (SEC), dialysis, or using spin desalting columns.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step bioconjugation.
Application Example: Probing EGFR Signaling Pathway
A practical application of this protocol is the generation of a probe to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway. For instance, a Fab fragment of an anti-EGFR antibody with an engineered cysteine can be conjugated to a fluorescent dye via the this compound linker. This allows for the visualization and tracking of EGFR on the cell surface and its subsequent internalization upon ligand binding, which are key events in the activation of downstream signaling cascades like the MAPK/ERK pathway.
Caption: EGFR-MAPK/ERK signaling pathway probed with a specific antibody fragment.
References
Application Notes & Protocols: Calculating Molar Excess for Maleimide-Thiol Reactions
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules via the maleimide-thiol reaction is a cornerstone of bioconjugation, enabling the precise linkage of proteins, peptides, antibodies, and small molecules. This Michael addition reaction is highly selective for sulfhydryl (thiol) groups of cysteine residues under physiological pH conditions, making it invaluable in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[1][2][3]
A critical parameter for a successful and efficient conjugation is the molar ratio of the reactants. Typically, a molar excess of the maleimide-containing reagent is used to drive the reaction to completion, especially when one of the reactants (like a monoclonal antibody or a complex peptide) is precious and its complete modification is desired.[4] This document provides a comprehensive guide to understanding, calculating, and optimizing the molar excess for maleimide-thiol reactions.
The Principle of Molar Excess in Maleimide-Thiol Ligation
The reaction between a maleimide and a thiol is highly efficient, with reaction rates for thiols being approximately 1,000 times faster than for amines at a neutral pH.[5][6] However, several factors necessitate the use of a molar excess of the maleimide reagent:
-
Driving Reaction Completion: Using an excess of one reactant increases the probability of collisions between reacting molecules, pushing the equilibrium towards the formation of the desired thioether bond. This is crucial for ensuring that all available thiol groups on a valuable biomolecule are conjugated.
-
Compensating for Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, a competing side reaction where the ring opens, rendering it unreactive towards thiols.[5] This hydrolysis is significantly accelerated at alkaline pH (above 7.5).[6][7] Using a molar excess ensures that enough active maleimide is present throughout the reaction to outcompete the rate of hydrolysis.
-
Overcoming Steric Hindrance: In large, complex biomolecules like antibodies, target cysteine residues may be partially buried or sterically hindered, making them less accessible. A higher concentration (molar excess) of the maleimide reagent can help overcome these physical barriers.[6]
The choice of molar excess is not arbitrary and depends on the specific molecules being conjugated. For small, accessible peptides, a lower excess may be sufficient, while larger, sterically hindered proteins often require a greater excess.[6][8]
Data Presentation: Recommended Molar Excess Ratios
The optimal molar ratio should be determined empirically for each specific application. However, the following table provides common starting points based on published protocols and studies.
| Target Molecule Type | Maleimide to Thiol Molar Ratio (Starting Point) | Typical Conjugation Efficiency | Reference |
| Small Peptides (e.g., cRGDfK) | 2:1 to 5:1 | 84% ± 4% (at 2:1 ratio) | [8][9] |
| Nanobodies | 5:1 to 10:1 | 58% ± 12% (at 5:1 ratio) | [8][9] |
| General Proteins / Antibodies (IgG) | 10:1 to 20:1 | Varies based on accessible thiols | [6][10][11] |
Workflow for Calculating Molar Excess
The following diagram illustrates the logical workflow for calculating the precise mass of the maleimide reagent required for a desired molar excess. This process begins with identifying the limiting reagent, which is typically the more valuable or complex thiol-containing biomolecule.
Caption: Workflow for calculating the mass of excess reagent.
Detailed Experimental Protocol
This protocol provides a general method for conjugating a thiol-containing protein with a maleimide-functionalized molecule.
Materials and Reagents
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Maleimide-functionalized molecule (e.g., dye, drug, PEG)
-
Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2).[7] Degas buffer before use by vacuum or by bubbling with an inert gas (N₂ or Ar).[1][11]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving maleimide reagent.[1]
-
Quenching Reagent (e.g., L-cysteine, β-mercaptoethanol).
-
Purification system (e.g., desalting column, dialysis cassettes).
Step 1: Pre-Reaction Calculations
-
Calculate Moles of Thiol-Containing Protein:
-
Determine the mass (m_protein) and molecular weight (MW_protein) of your protein.
-
Moles_protein = m_protein (g) / MW_protein (g/mol)
-
-
Calculate Moles of Maleimide Reagent:
-
Choose your desired molar excess (e.g., 20-fold excess).
-
Moles_maleimide = Moles_protein × 20
-
-
Calculate Mass of Maleimide Reagent to Weigh:
-
Determine the molecular weight of your maleimide reagent (MW_maleimide).
-
Mass_maleimide (g) = Moles_maleimide × MW_maleimide (g/mol)
-
Example Calculation:
-
You have 5 mg of an IgG antibody (MW ≈ 150,000 g/mol ).
-
You want to use a 20-fold molar excess of a dye-maleimide (MW = 500 g/mol ).
-
Moles_IgG = 0.005 g / 150,000 g/mol = 3.33 × 10⁻⁸ mol
-
Moles_dye = 3.33 × 10⁻⁸ mol × 20 = 6.66 × 10⁻⁷ mol
-
Mass_dye = 6.66 × 10⁻⁷ mol × 500 g/mol = 3.33 × 10⁻⁴ g = 0.333 mg
Step 2: Reagent Preparation
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in degassed conjugation buffer.[2][12]
-
Maleimide Stock Solution: Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of the maleimide reagent in anhydrous DMSO or DMF.[10][11] Vortex to ensure it is fully dissolved. Maleimides are susceptible to hydrolysis, so aqueous solutions should not be stored.[7]
Step 3: (Optional) Reduction of Disulfide Bonds
If the target cysteines are part of a disulfide bond, a reduction step is necessary.[1][7]
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2][7] TCEP is recommended as it does not contain thiols and does not need to be removed prior to conjugation.[4]
-
Incubate for 20-30 minutes at room temperature under an inert gas atmosphere.[2][7]
Step 4: Conjugation Reaction
-
While gently stirring the protein solution, add the calculated volume of the maleimide stock solution.[11]
-
Flush the reaction vial with an inert gas (N₂ or Ar), seal tightly, and protect from light if using a fluorescent dye.[1]
-
Incubate the reaction. Common conditions are 1-2 hours at room temperature (20-25°C) or overnight at 4°C.[4][11] Reactions at 4°C are recommended for sensitive proteins to minimize degradation.[4]
Step 5: Purification of the Conjugate
-
Separate the labeled conjugate from unreacted maleimide and byproducts.
-
Common methods include size-exclusion chromatography (e.g., Sephadex desalting columns) or dialysis against a suitable buffer.[1][2]
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Maleimide Hydrolysis: Reagent was dissolved in aqueous buffer too early or the pH is too high (>7.5).[7] | Prepare maleimide stock solution in anhydrous DMSO/DMF immediately before use. Maintain reaction pH between 6.5-7.5.[6][7] |
| Oxidized Cysteines: Target thiols have formed disulfide bonds and are unreactive.[7] | Perform a pre-reduction step with TCEP before adding the maleimide reagent.[7] | |
| Insufficient Molar Excess: The molar ratio of maleimide to thiol is too low. | Increase the molar excess of the maleimide reagent (e.g., from 10x to 20x or higher) and re-optimize.[7] | |
| Loss of Payload In Vivo | Retro-Michael Reaction: The formed thioether bond is reversible, especially in thiol-rich environments like plasma.[5][7] | After conjugation and purification, perform a post-conjugation hydrolysis step by raising the pH to 8.5-9.0 to open the succinimide ring and form a stable linkage.[7][13] |
| Off-Target Reactions | Reaction with Amines: Reaction pH is too high (>7.5), leading to loss of selectivity for thiols.[5][7] | Strictly maintain the reaction pH in the optimal range of 6.5-7.5.[6] |
| Thiazine Rearrangement: Occurs when conjugating to an unprotected N-terminal cysteine.[7][14] | This is an inherent side reaction. Monitor via HPLC-MS. The rearrangement can be suppressed at lower pH (~5.0), but this significantly slows the desired conjugation.[15] |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. biotium.com [biotium.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Buffer Conditions for Conjugating Peptides with Azido-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and proteomics. The Azido-PEG3-Maleimide linker is a bifunctional reagent widely used for this purpose. It features a maleimide group that selectively reacts with free sulfhydryl (thiol) groups, typically from cysteine residues in peptides, and an azide group that can be used in subsequent bioorthogonal "click" chemistry reactions.
The success of the thiol-maleimide conjugation is critically dependent on the reaction buffer conditions.[1] Factors such as pH, buffer composition, and the presence of specific additives can significantly impact reaction efficiency, selectivity, and the stability of both the reagents and the final conjugate.[1][2][3] This document provides a comprehensive guide to optimizing buffer conditions and detailed protocols for the successful conjugation of peptides using this compound.
Principle of the Reaction: The Thiol-Maleimide Michael Addition
The conjugation chemistry relies on a Michael addition reaction. The nucleophilic sulfhydryl group of a cysteine residue attacks one of the electrophilic double-bonded carbons of the maleimide ring.[1][4] This forms a stable, covalent thioether bond.[5] The reaction is highly selective for thiols within a specific pH range, making it an ideal tool for site-specific modification of peptides.[1][4]
Caption: Thiol-Maleimide Conjugation Mechanism.
Critical Parameters: Optimizing Buffer Conditions
Careful control of the reaction environment is paramount for achieving high-yield, specific, and stable peptide conjugates.
pH
The pH of the reaction buffer is the most critical parameter influencing both the rate and specificity of the conjugation.[1] The reactive species is the thiolate anion (RS⁻), and its concentration is pH-dependent.[1] The optimal pH range for thiol-maleimide conjugation is 6.5 to 7.5 .[1][2][5][6]
| pH Range | Effect on Reaction | Rationale |
| < 6.5 | Slow Reaction Rate | The thiol group is predominantly in its protonated state (-SH), which is less nucleophilic, significantly slowing the reaction.[1] |
| 6.5 - 7.5 | Optimal for Selectivity & Rate | This range provides an ideal balance, with sufficient thiolate anion (RS⁻) for a rapid reaction while minimizing side reactions.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][4][6] |
| > 7.5 | Reduced Selectivity & Maleimide Instability | The maleimide ring becomes increasingly susceptible to hydrolysis into a non-reactive maleamic acid.[1][3][5][7] Reactivity with primary amines (e.g., lysine residues) also increases, leading to non-specific conjugation.[1][2][5][6] |
Buffer Components
The choice of buffer system is crucial to maintain the optimal pH and to avoid components that interfere with the reaction.
| Recommended Buffers (10-100 mM) | Incompatible Components | Rationale for Exclusion |
| Phosphate-Buffered Saline (PBS)[1][2][8] | Thiols (e.g., DTT, β-mercaptoethanol) | These compounds will compete with the peptide's cysteine for reaction with the maleimide, drastically reducing conjugation efficiency.[2][5][8] |
| HEPES[1][2][8] | Primary/Secondary Amines (e.g., Tris at high pH, Glycine) | Amine-containing buffers can compete with the thiol reaction, especially at pH > 7.5.[2] While Tris is often used, it's best to maintain the pH below 7.5.[1][8] |
| Bicarbonate | Azides (e.g., Sodium Azide) | While sodium azide is often used as a preservative, it should be avoided in buffers if the azide group on the linker is intended for subsequent reactions, to prevent confusion in characterization.[8] |
Note: It is highly recommended to degas all buffers before use to prevent the oxidation of free thiols into disulfide bonds, which are unreactive with maleimides.[1][9]
Additives and Co-solvents
Additives can prevent side reactions, while co-solvents are often necessary to dissolve the maleimide reagent.
| Additive/Co-solvent | Recommended Concentration | Purpose & Rationale |
| EDTA | 5 - 10 mM | Chelates divalent metal ions that can catalyze the oxidation of thiols to disulfide bonds, thus preserving the reactive free sulfhydryl groups on the peptide.[5][6][10] |
| TCEP (Tris(2-carboxyethyl)phosphine) | 10-100 fold molar excess over peptide | A reducing agent used to break any existing disulfide bonds within the peptide to generate free thiols. TCEP is ideal as it is thiol-free and does not need to be removed prior to adding the maleimide reagent.[5][8][9] |
| DMSO or DMF | Variable (keep final % low) | This compound is often dissolved in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous peptide solution.[8][9] The final concentration should be kept low (e.g., <10% v/v) to avoid precipitating the peptide.[10][11] |
Experimental Protocols
The following protocols provide a general framework for peptide conjugation. Optimization may be required for specific peptides.
Protocol 1: Peptide Preparation and Disulfide Reduction
-
Peptide Dissolution : Dissolve the cysteine-containing peptide in a degassed conjugation buffer (e.g., 100 mM Phosphate, 5 mM EDTA, pH 7.0) to a concentration of 1-10 mg/mL.[9]
-
Disulfide Reduction (if necessary) : If the peptide contains disulfide bonds, add TCEP from a stock solution to a final concentration of 10-100 fold molar excess relative to the peptide.[8][12]
-
Incubation : Incubate the mixture for 20-30 minutes at room temperature to ensure complete reduction of disulfide bonds. The peptide solution is now ready for conjugation.
Protocol 2: Conjugation with this compound
-
Reagent Preparation : Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF immediately before use.[8] Maleimide reagents are susceptible to hydrolysis and should not be stored in aqueous solutions.[2]
-
Addition of Reagent : Add the this compound stock solution to the prepared peptide solution. A 10- to 20-fold molar excess of the maleimide reagent over the peptide is a common starting point to drive the reaction to completion.[2][8]
-
Reaction Incubation : Incubate the reaction mixture under the following recommended conditions. Protect the reaction from light if using a fluorescently-tagged maleimide.
-
Quenching (Optional) : To quench any unreacted maleimide, a small molecule thiol like cysteine or β-mercaptoethanol can be added at the end of the incubation period.
Caption: Experimental Workflow for Peptide Conjugation.
Protocol 3: Purification of the Peptide Conjugate
It is critical to remove excess, unreacted this compound and other reaction components from the final conjugate.
-
Method Selection : The most common method for purifying peptides is size-exclusion chromatography (e.g., using a desalting column like a PD-10 or Zeba™ Spin column) or Reverse-Phase HPLC.[8]
-
Column Equilibration : Equilibrate the desalting column with the desired final storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading : Apply the reaction mixture to the equilibrated column.
-
Elution : Elute the conjugate according to the manufacturer's protocol. The larger peptide conjugate will elute first, while the smaller, unreacted maleimide reagent will be retained longer.
-
Characterization : Analyze the purified fractions using techniques like Mass Spectrometry (to confirm conjugation) and HPLC (to assess purity).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | 1. Inactive (hydrolyzed) maleimide reagent. 2. Oxidation of peptide thiols to disulfides. 3. Incorrect pH (too low). 4. Presence of competing thiols in the buffer (e.g., DTT). | 1. Always prepare maleimide stock solutions fresh in anhydrous DMSO/DMF.[13] 2. Ensure buffer is degassed and includes EDTA. Perform a disulfide reduction step with TCEP.[1][6] 3. Verify buffer pH is between 6.5 and 7.5.[1][2] 4. Use a thiol-free buffer. If DTT was used for reduction, ensure its complete removal via a desalting column before adding the maleimide.[2] |
| Peptide Aggregation/Precipitation | 1. High concentration of organic co-solvent (DMSO/DMF). 2. Over-modification of the peptide. 3. High peptide concentration. | 1. Minimize the volume of the maleimide stock solution added; keep the final solvent concentration below 10%.[10] 2. Reduce the molar excess of the maleimide reagent.[2] 3. Perform the conjugation at a lower peptide concentration.[2] |
| Non-specific Labeling | 1. Reaction pH is too high (> 8.0), leading to reaction with amines. | 1. Strictly maintain the reaction pH between 6.5 and 7.5 for optimal selectivity towards thiols.[1][13] |
| Unstable Conjugate (Deconjugation) | 1. Retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione in biological systems). | 1. The thiosuccinimide bond is susceptible to reversal.[4][14] For applications requiring high stability, consider alternative conjugation chemistries or maleimide derivatives designed for increased stability.[13][14] Post-conjugation, raising the pH can induce hydrolysis of the thiosuccinimide ring, which can stabilize the linkage against thiol exchange.[13][15] |
Visualization Scripts
The following DOT language scripts were used to generate the diagrams in this document.
Caption: Thiol-Maleimide Conjugation Mechanism.
Caption: Experimental Workflow for Peptide Conjugation.
Caption: Logic Diagram of Buffer Condition Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. interchim.fr [interchim.fr]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Biomolecules after Conjugation with Azido-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules with Azido-PEG3-Maleimide is a critical step in the development of bioconjugates for a wide range of applications, including targeted drug delivery, in vivo imaging, and diagnostics. This process, known as PEGylation, enhances the therapeutic properties of biomolecules by increasing their hydrodynamic radius, which in turn can prolong circulation half-life and reduce immunogenicity.[1][][3][4][5] The maleimide group facilitates covalent attachment to free sulfhydryl groups on molecules such as proteins and peptides, while the terminal azide group allows for subsequent "click" chemistry reactions.[6][7]
Following the conjugation reaction, a heterogeneous mixture is often produced, containing the desired PEGylated biomolecule, unreacted biomolecule, excess this compound, and potentially multi-PEGylated species or positional isomers.[1][][3] Therefore, a robust purification strategy is essential to isolate the desired product with high purity, which is a critical requirement for therapeutic and diagnostic applications.
These application notes provide an overview of the common challenges and methodologies for the purification of biomolecules after conjugation with this compound. Detailed protocols for the most effective purification techniques are also provided.
Challenges in Purification
The primary challenge in purifying PEGylated biomolecules lies in the heterogeneity of the reaction mixture.[1][][3] The addition of the neutral and hydrophilic PEG chain can lead to only slight differences in the physicochemical properties between the desired product and impurities, making separation difficult.[1][8]
Key impurities to be removed include:
-
Unreacted Biomolecule: The original, unmodified protein or peptide.
-
Excess this compound: Unreacted PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species: Biomolecules with more than one PEG chain attached.[1][]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[1][]
-
Hydrolysis Products: Degradation products from the maleimide group of the PEG reagent.[1]
Purification Strategies
The most common and effective methods for purifying PEGylated biomolecules leverage differences in size, charge, and hydrophobicity.[1][] The choice of method depends on the specific properties of the biomolecule and the PEG conjugate.
Primary Purification Techniques:
-
Size Exclusion Chromatography (SEC): This is the most widely used method for separating PEGylated proteins from unreacted biomolecules and excess PEG reagent.[][5][8] Separation is based on the hydrodynamic radius of the molecules. The larger PEGylated conjugate elutes earlier than the smaller, unreacted components.[][9]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[1][] The attachment of the neutral PEG chain can shield the surface charges of the biomolecule, altering its interaction with the IEX resin.[1][8] This change in interaction can be exploited to separate the PEGylated product from the unreacted biomolecule. IEX can also be effective in separating positional isomers in some cases.[][8]
-
Dialysis and Ultrafiltration/Diafiltration (UF/DF): These membrane-based techniques are effective for removing small molecules like excess this compound and buffer components.[6][10][11][12][13] They separate molecules based on molecular weight cutoff (MWCO).
Complementary Purification Techniques:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[] While not as commonly used as SEC or IEX for PEGylated proteins, it can be a useful complementary technique.[]
-
Reversed-Phase Chromatography (RPC): RPC is a high-resolution technique that can be used for analytical purposes and, in some cases, for preparative separation of PEGylated species, including positional isomers.[8][14]
-
Affinity Chromatography: This technique can be employed if a suitable affinity tag is present on the biomolecule, allowing for highly specific purification.[15][16][]
Data Presentation
The following tables summarize typical performance data for the primary purification techniques. Note that actual results will vary depending on the specific biomolecule, PEG reagent, and experimental conditions.
Table 1: Comparison of Purification Techniques for PEGylated Biomolecules
| Purification Method | Principle | Key Advantages | Key Disadvantages | Typical Purity | Typical Recovery |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Effective at removing unreacted PEG and biomolecule; Gentle conditions preserve protein activity.[][9] | Limited resolution between species with similar sizes; Sample volume is limited.[1] | >95% | 80-95% |
| Ion Exchange Chromatography (IEX) | Separation by net charge | High resolution for species with different charge properties; Can separate positional isomers.[][8] | "Charge shielding" by PEG can reduce binding; Requires optimization of pH and salt gradient.[1][8] | >98% | 70-90% |
| Dialysis / Ultrafiltration (UF/DF) | Separation by molecular weight cutoff | Simple and effective for removing small molecules; Scalable.[10][12] | Cannot separate PEGylated product from unreacted biomolecule; Potential for product loss due to membrane adsorption.[12] | N/A (for impurity removal) | >90% |
Experimental Protocols
Protocol 1: Purification of this compound Conjugated Protein using Size Exclusion Chromatography (SEC)
This protocol describes the purification of a PEGylated protein from unreacted protein and excess this compound using a pre-packed gel filtration column.
Materials:
-
This compound conjugated protein reaction mixture
-
SEC column (e.g., Superdex 200 or similar, with an appropriate fractionation range)
-
Chromatography system (e.g., FPLC or HPLC)
-
Equilibration/Elution Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Sample filtration device (0.22 µm filter)
-
Fraction collection tubes
-
UV detector (280 nm)
Method:
-
System and Column Preparation:
-
Equilibrate the chromatography system and the SEC column with at least two column volumes of Equilibration/Elution Buffer at the desired flow rate (e.g., 1 mL/min for a 10/300 column).
-
Ensure a stable baseline is achieved on the UV detector.
-
-
Sample Preparation:
-
Centrifuge the conjugation reaction mixture to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[1]
-
-
Chromatography:
-
Inject the filtered sample onto the equilibrated SEC column.
-
Elute the sample with the Equilibration/Elution Buffer at a constant flow rate.
-
Monitor the elution profile using the UV detector at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute first, followed by the unreacted protein and then the excess this compound.
-
Collect fractions corresponding to the different peaks.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.
-
Pool the fractions containing the pure product.
-
-
Concentration and Buffer Exchange (if necessary):
-
If the pooled sample is too dilute, concentrate it using a centrifugal ultrafiltration device with an appropriate MWCO.
-
The buffer can also be exchanged during this step if required for downstream applications.
-
Workflow Diagram:
Caption: Workflow for SEC purification of a PEGylated biomolecule.
Protocol 2: Removal of Excess this compound using Dialysis/Ultrafiltration
This protocol is suitable for removing small molecules like the unreacted this compound from the conjugation reaction mixture. It is often used as a preliminary purification step before further chromatography.
Materials:
-
This compound conjugated biomolecule reaction mixture
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for a >30 kDa protein)
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Centrifugal ultrafiltration device (optional, for concentration)
Method:
-
Dialysis Tubing/Cassette Preparation:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
-
Sample Loading:
-
Load the conjugation reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Securely close the tubing/cassette.
-
-
Dialysis:
-
Place the sealed dialysis tubing/cassette into a beaker containing a large volume of cold (4°C) Dialysis Buffer (e.g., 100-200 times the sample volume).
-
Place the beaker on a stir plate and stir gently.
-
Allow dialysis to proceed for 2-4 hours at 4°C.
-
Change the Dialysis Buffer and continue dialysis for another 2-4 hours. A third buffer change or overnight dialysis may be necessary for complete removal of the excess reagent.
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing/cassette from the buffer.
-
Transfer the purified sample to a clean tube.
-
-
Ultrafiltration (Optional):
-
If the sample needs to be concentrated, use a centrifugal ultrafiltration device with an appropriate MWCO. This will also help to further remove any remaining small molecule impurities.
-
Logical Relationship Diagram:
References
- 1. benchchem.com [benchchem.com]
- 3. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 4. PEGylated protein separations: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. broadpharm.com [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Separation of macromolecules by ultrafiltration: removal of poly(ethylene glycol) from human albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concentrating Proteins by Salt, Polyethylene Glycol, Solvent, SDS Precipitation, Three-Phase Partitioning, Dialysis, Centrifugation, Ultrafiltration, Lyophilization, Affinity Chromatography, Immunoprecipitation or Increased Temperature for Protein Isolation, Drug Interaction, and Proteomic and Peptidomic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. Conjugation of Peptides to Thiol-Reactive Gel for Affinity Purification of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Affinity Chromatography: High-Specificity Purification of Biomolecules • Environmental Studies (EVS) Institute [evs.institute]
Troubleshooting & Optimization
How to prevent hydrolysis of maleimide group in aqueous solution.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving maleimide chemistry, with a focus on preventing the hydrolysis of the maleimide group in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a critical issue?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring reacts with water, leading to the opening of the ring structure. This process forms a maleamic acid derivative, which is no longer reactive towards thiol (sulfhydryl) groups, such as those on cysteine residues in proteins.[1] This loss of reactivity can lead to significantly lower conjugation efficiency or complete failure of the labeling or crosslinking reaction, resulting in wasted reagents and unreliable experimental outcomes.[1]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The stability of the maleimide group is predominantly influenced by three main factors:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Alkaline conditions (pH > 7.5) significantly accelerate the hydrolysis of the maleimide ring.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including maleimide hydrolysis.[1]
-
Aqueous Environment: Prolonged exposure of the maleimide group to aqueous solutions will lead to hydrolysis. It is not recommended to store maleimide-containing reagents in aqueous buffers for extended periods.[1]
Q3: What is the optimal pH range for performing conjugation reactions with maleimides to minimize hydrolysis?
A3: To ensure the highest efficiency for the thiol-maleimide conjugation while minimizing hydrolysis, it is recommended to maintain the pH of the reaction buffer between 6.5 and 7.5.[1][2][3][4] Within this pH range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, providing excellent chemoselectivity.[3][5]
Q4: How should I prepare and store maleimide reagents to maintain their integrity?
A4: Proper handling and storage are crucial for preventing premature hydrolysis of maleimide reagents.
-
Solid Form: Store the solid reagent at -20°C, protected from moisture.[1]
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][4] These stock solutions should be stored at -20°C and are typically stable for up to one month.[1]
-
Aqueous Solutions: Always prepare aqueous working solutions of the maleimide reagent immediately before use.[2][3][4] Avoid storing the reagent in aqueous solutions.[1][4]
Q5: Can the stability of the final maleimide-protein conjugate be improved after the reaction?
A5: Yes, the stability of the thiosuccinimide bond formed after conjugation can be a concern due to the possibility of a retro-Michael reaction, leading to deconjugation.[5][6] To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation.[5][7][8] This ring-opened product is resistant to the retro-Michael reaction.[7][8] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C until hydrolysis is complete, which can be monitored by mass spectrometry.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during maleimide conjugation experiments.
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Action |
| Hydrolysis of the maleimide group | Ensure the maleimide reagent was stored correctly in its solid form at -20°C or as a fresh stock solution in anhydrous DMSO or DMF.[1] Prepare aqueous working solutions immediately before use.[2][3][4] Verify that the reaction buffer pH is within the optimal range of 6.5-7.5.[1][4] |
| Incorrect buffer composition | Use non-amine and thiol-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES.[1][2] Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they can react with the maleimide group.[1][4] |
| Oxidized thiols on the protein | Cysteine residues may have formed disulfide bonds and are not available to react.[4] Reduce the protein's disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[4] Ensure buffers are degassed to prevent re-oxidation.[4] |
| Suboptimal molar ratio | The concentration of the maleimide reagent may be too low. Increase the molar excess of the maleimide reagent. A common starting point is a 10:1 to 20:1 molar ratio of maleimide to protein.[2][4] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Action |
| Variable levels of maleimide hydrolysis | Standardize your protocol by preparing fresh buffers and maleimide solutions for each experiment.[1] Carefully monitor and control the pH and temperature of your reaction.[1] Minimize the time the maleimide reagent is in an aqueous solution before initiating the conjugation reaction.[1] |
| Precipitation of the conjugate | Protein aggregation can occur due to increased hydrophobicity after conjugation.[2] Consider using maleimide reagents with hydrophilic linkers, such as polyethylene glycol (PEG), to improve solubility.[2] If possible, perform the reaction at a lower protein concentration.[2] |
Data Presentation
Table 1: Influence of pH and Temperature on Maleimide Stability
This table summarizes the general relationship between pH, temperature, and the rate of maleimide hydrolysis, providing a qualitative guide for experimental design.
| pH Range | Temperature | Relative Rate of Hydrolysis | Recommendation |
| < 6.5 | Room Temperature | Very Low | Suboptimal for conjugation due to slow thiol reaction rate.[3] |
| 6.5 - 7.5 | 4°C - Room Temp | Low to Moderate | Optimal for selective and efficient thiol conjugation.[1][3] |
| > 7.5 | Room Temperature | High | Increased rate of hydrolysis and side reactions with amines.[1][3] |
| Any | Elevated (>37°C) | Significantly Increased | Avoid elevated temperatures to minimize hydrolysis.[1] |
Experimental Protocols
Protocol 1: General Workflow for Protein Labeling with Maleimides
This protocol provides a general workflow for conjugating a maleimide-containing reagent to a thiol-containing protein.
-
Protein Preparation and Reduction:
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
Analysis:
-
Analyze the conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.
-
Visualizations
Caption: Maleimide reaction pathways in aqueous solution.
Caption: Troubleshooting guide for low maleimide conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing pH for Selective Thiol-Maleimide Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for selective thiol-maleimide conjugation over competing amine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for selective thiol-maleimide conjugation?
The optimal pH range for achieving high selectivity of the thiol-maleimide reaction over the amine-maleimide reaction is between 6.5 and 7.5.[1][2][3] Within this window, the reaction with thiol groups is significantly faster, approximately 1,000 times faster than the reaction with amines at pH 7.0.[3][4]
Q2: What happens if the pH of my reaction is too low (below 6.5)?
At a pH below 6.5, the rate of the thiol-maleimide reaction is significantly reduced.[2][5] This is because the thiol group (R-SH) is predominantly in its protonated form, which is less nucleophilic than the thiolate anion (R-S⁻) required for the Michael addition reaction with the maleimide.[1][2] While the selectivity for thiols remains high, the reaction may be impractically slow for many applications.[1]
Q3: What are the consequences of performing the conjugation at a pH above 7.5?
Increasing the pH above 7.5 leads to a loss of selectivity and introduces competing side reactions:
-
Increased Reaction with Amines: Above pH 7.5, the deprotonated form of primary amines (e.g., the ε-amino group of lysine residues) becomes more prevalent and reacts competitively with the maleimide group.[1][3][4]
-
Maleimide Hydrolysis: At alkaline pH (pH ≥ 8.0), the maleimide ring becomes susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative.[1][6] This hydrolysis reaction inactivates the maleimide, preventing conjugation with thiols.[4]
Q4: Can temperature be used to control the reaction rate?
Yes, the rate of the thiol-maleimide reaction is temperature-dependent. Reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours, or at 4°C overnight (8-16 hours).[2] Lowering the temperature is a useful strategy for slowing down the reaction, which can be beneficial when working with sensitive proteins to minimize degradation.[2]
Q5: Are there any specific side reactions I should be aware of when conjugating to an N-terminal cysteine?
Yes, when conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, a side reaction called a thiazine rearrangement can occur.[1][7] This involves the N-terminal amine attacking the succinimide ring, leading to a stable six-membered thiazine structure.[7][8][9] The rate of this rearrangement is significantly influenced by pH, increasing at higher pH values.[7][8] To minimize this side reaction, it is recommended to perform the conjugation at a more acidic pH (around 5.0), though this will slow down the primary conjugation reaction.[1][10] Alternatively, acetylation of the N-terminal amine can prevent this rearrangement.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Conjugation Yield | Suboptimal pH: The reaction pH is outside the optimal 6.5-7.5 range.[1] | - Ensure the buffer pH is accurately measured and maintained between 6.5 and 7.5. - Use a well-buffered system (e.g., phosphate buffer) to prevent pH shifts during the reaction. |
| Maleimide Hydrolysis: The maleimide reagent has been stored in an aqueous solution or the reaction is performed at a pH > 8.0.[1][4] | - Prepare aqueous solutions of maleimide-containing reagents immediately before use.[4] - For storage, dissolve maleimide reagents in a dry, water-miscible organic solvent like DMSO or DMF.[4] - Strictly maintain the reaction pH below 8.0. | |
| Oxidation of Thiols: Thiol groups on the protein or peptide have formed disulfide bonds. | - Add a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution before adding the maleimide reagent. - If using DTT (dithiothreitol), it must be removed before adding the maleimide, as it will compete for the reaction. | |
| Lack of Selectivity (Reaction with Amines) | High Reaction pH: The pH of the reaction buffer is above 7.5.[1][3][4] | - Lower the reaction pH to the optimal range of 6.5-7.5 to maximize selectivity for thiols. |
| Formation of an Unexpected Product with N-terminal Cysteine Peptides | Thiazine Rearrangement: The N-terminal amine is reacting with the newly formed succinimidyl thioether.[7][8] | - Perform the conjugation at a lower pH (e.g., pH 5.0) to protonate the N-terminal amine and prevent the rearrangement.[7][10] Note that this will slow the reaction rate. - If possible, use a cysteine residue that is not at the N-terminus. - Consider protecting the N-terminal amine before conjugation.[7] |
Quantitative Data Summary
Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | Minimal |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Data synthesized from multiple sources.[1][2]
Table 2: Stability of Maleimide and Thiosuccinimide Adducts
| Condition | Observation | Implication |
| Aqueous Buffers (pH ≥ 8.0) | Maleimide ring hydrolysis | Loss of reactivity towards thiols.[1][6] |
| High pH or presence of other thiols | Thiosuccinimide linkage can undergo retro-Michael reaction | Potential for payload migration or exchange.[4][11] |
| Storage at 4°C vs. 20°C | Maleimide stability on nanoparticles is significantly better at 4°C. | Storage conditions are critical for maintaining the reactivity of maleimide-functionalized materials.[6] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general guideline for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve the thiol-containing protein in the Reaction Buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Prepare the Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point). Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.
-
Purification: Remove excess, unreacted maleimide reagent and other small molecules using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This assay is used to determine the concentration of free sulfhydryl groups in a sample before and after conjugation to assess the reaction efficiency.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0
-
Cysteine or N-acetylcysteine (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.
-
Prepare Standard Curve:
-
Prepare a stock solution of a known thiol standard (e.g., 1.5 mM Cysteine).
-
Create a series of dilutions of the standard in the Reaction Buffer.
-
Add 50 µL of the Ellman's Reagent Solution to 2.5 mL of each standard dilution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot absorbance vs. concentration to generate a standard curve.
-
-
Sample Measurement:
-
Add 50 µL of the Ellman's Reagent Solution to 2.5 mL of the sample solution (diluted in Reaction Buffer if necessary).
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation: Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The conjugation efficiency can be calculated by comparing the amount of free thiols before and after the reaction.
Protocol 3: Monitoring Conjugation by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique to monitor the progress of the conjugation reaction and to purify the final conjugate.
Materials:
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: At various time points during the conjugation reaction, take a small aliquot of the reaction mixture and dilute it in Mobile Phase A.
-
HPLC Analysis: Inject the diluted sample onto the C18 column.
-
Elution: Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the protein and a specific wavelength for the conjugated molecule if it has a chromophore).
-
Analysis: The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for their separation and quantification. By comparing the peak areas over time, the progress of the reaction can be monitored.
Visualizations
Caption: Reaction pathways for maleimide at different pH values.
Caption: Troubleshooting workflow for low thiol-maleimide conjugation yield.
References
- 1. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
Common side reactions with Azido-PEG3-Maleimide and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully use Azido-PEG3-Maleimide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?
A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4] In this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines.[1][3][4][5]
Q2: What are the primary side reactions to be aware of when using this compound?
A2: The most common side reactions include:
-
Hydrolysis of the maleimide ring: This becomes more significant at a pH above 7.5 and renders the maleimide inactive.[2][5]
-
Reaction with primary amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chains of lysine residues, leading to non-specific labeling.[1][2][5]
-
Thiazine rearrangement: This can occur when a maleimide is conjugated to a peptide or protein via an N-terminal cysteine.[1][6][7]
-
Retro-Michael reaction: The thioether bond formed can be reversible, especially in the presence of other thiols, leading to dissociation of the conjugate.[5][8][9]
-
Oxidation of thiols: The target sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[10]
Q3: My conjugation yield is low. What are the possible causes and how can I improve it?
A3: Low conjugation yield can be due to several factors:
-
Inactive Maleimide: The maleimide group may have hydrolyzed. Always prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[11][12] Avoid prolonged storage in aqueous buffers.[5]
-
Oxidized Thiol Groups: Your biomolecule's thiol groups may have formed disulfide bonds. Use a reducing agent like TCEP to reduce the disulfide bonds before conjugation.[2][10][11] Unlike DTT, TCEP does not need to be removed prior to the reaction.[2]
-
Suboptimal pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[12]
-
Insufficient Molar Ratio: A 10- to 20-fold molar excess of the maleimide reagent is often recommended to drive the reaction to completion.[1]
Q4: How should I store my this compound and the final conjugate?
A4:
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[11] Unused stock solution can be stored at -20°C for up to one month, protected from light.[11]
-
Purified Conjugate: For best results, use the purified conjugate immediately. If necessary, it can be stored at 2-8°C in the dark for up to one week.[11] For long-term storage, add a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol and store at -20°C for up to a year.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Inactive Maleimide (hydrolysis) | Prepare fresh this compound solution in anhydrous DMSO or DMF immediately before use.[11][12] |
| Oxidized Thiol Groups | Treat the thiol-containing molecule with a reducing agent like TCEP prior to conjugation.[2][10][11] Ensure buffers are degassed to remove oxygen.[10] | |
| Suboptimal pH | Verify the reaction buffer pH is within the 6.5-7.5 range.[12] | |
| Insufficient Molar Ratio | Use a 10- to 20-fold molar excess of this compound.[1] | |
| Multiple Products or Smearing on Gel/Chromatogram | Reaction with Primary Amines | Maintain the reaction pH at or below 7.5 to minimize reaction with amines.[1][2][5] |
| Maleimide Hydrolysis | Perform the reaction at the lower end of the optimal pH range (6.5-7.0) to reduce the rate of hydrolysis.[12] | |
| Product Instability (Retro-Michael Reaction) | After conjugation, consider lowering the pH to increase the stability of the thioether bond if further manipulations are required.[12] For long-term stability, the thiosuccinimide ring can be hydrolyzed post-purification.[13][14] | |
| Loss of Product During Purification | Inappropriate Purification Method | For small molecule conjugates, size-exclusion chromatography (SEC) or reversed-phase HPLC are often effective.[12] For proteins, gel filtration, HPLC, FPLC, or dialysis can be used.[10][11] |
Experimental Protocols
Protocol: Reduction of Disulfide Bonds in Proteins
-
Prepare Protein Solution: Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES).[10][11] A typical protein concentration is 1-10 mg/mL.[10]
-
Add Reducing Agent: Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[11]
-
Incubate: Flush the vial with an inert gas (e.g., nitrogen or argon), cap it, and incubate for 20-30 minutes at room temperature.[10] The protein is now ready for conjugation.
Protocol: Conjugation of this compound to a Thiol-Containing Protein
-
Prepare Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11]
-
Add Maleimide to Protein: Add the this compound stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of the maleimide.[11]
-
Incubate: Flush the reaction vial with an inert gas, cap it tightly, and protect it from light.[11] Incubate at room temperature for 2 hours or overnight at 2-8°C.[11]
-
Purification: Remove excess this compound and byproducts using gel filtration, size-exclusion chromatography, HPLC, FPLC, or dialysis.[10][11]
Visualizing Workflows and Side Reactions
Caption: A general experimental workflow for the conjugation of this compound to a thiol-containing protein.
Caption: A diagram illustrating the desired reaction and common side reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. bachem.com [bachem.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Addressing instability of the thiosuccinimide bond post-conjugation.
Technical Support Center: Thiosuccinimide Bond Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the instability of the thiosuccinimide bond formed during maleimide-thiol conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of thiosuccinimide bond instability?
A1: The thiosuccinimide linkage, formed from the Michael addition reaction between a thiol (from a cysteine residue) and a maleimide, is susceptible to two main degradation pathways under physiological conditions.[1][2]
-
Retro-Michael Reaction: This is a reversible, base-catalyzed elimination reaction where the thiosuccinimide adduct reverts to the original thiol and maleimide reactants.[1][3] In a biological milieu rich in other thiols, such as glutathione or human serum albumin, the released maleimide-payload can react with these other nucleophiles.[3][4] This process, often termed "thiol exchange," leads to premature payload release, loss of therapeutic efficacy, and potential off-target toxicity.[4][5]
-
Hydrolysis: The succinimide ring can undergo irreversible ring-opening hydrolysis to form a stable maleamic acid thioether.[1][2] This product is resistant to the retro-Michael reaction.[6][7] However, the hydrolysis rate for conventional N-alkylmaleimides is often too slow to effectively compete with the rapid retro-Michael reaction in vivo.[1]
Q2: What factors influence the stability of the thiosuccinimide linkage?
A2: Several factors significantly impact the stability of the thiosuccinimide bond:
-
pH: The retro-Michael reaction is base-catalyzed, meaning the rate of deconjugation increases with rising pH.[3] Conversely, hydrolysis of the succinimide ring is also accelerated at a more alkaline pH (typically above 7.5).[8][9] The optimal pH for the initial conjugation reaction to ensure thiol selectivity is between 6.5 and 7.5.[4][9]
-
Temperature: Higher temperatures can accelerate the rate of both the retro-Michael reaction and hydrolysis.[3][8]
-
Maleimide Structure: The substituents on the maleimide nitrogen atom play a crucial role. Electron-withdrawing groups can increase the rate of thiosuccinimide ring hydrolysis, leading to a more stable, ring-opened product.[3] This principle is the basis for "self-hydrolyzing" or "next-generation" maleimides.[1]
-
Thiol pKa: Thiosuccinimide adducts formed from thiols with a higher pKa tend to be more stable and less prone to the retro-Michael reaction.[10]
Q3: What are "next-generation maleimides" (NGMs) and how do they improve stability?
A3: Next-generation maleimides (NGMs) are reagents designed to overcome the inherent instability of traditional maleimide conjugates.[11] They fall into several categories:
-
Self-hydrolyzing Maleimides: These reagents incorporate a basic group, such as an amino group, positioned to provide intramolecular catalysis of the thiosuccinimide ring hydrolysis.[1][12] This leads to rapid and efficient conversion to the stable, ring-opened form at neutral pH, effectively preventing the retro-Michael reaction.[1][12]
-
Disulfide Rebridging Maleimides: Reagents such as dibromomaleimides or diiodomaleimides can react with both cysteine thiols from a reduced interchain disulfide bond in an antibody, re-establishing a stable covalent bridge.[13][14][15]
-
N-Aryl Maleimides: Maleimides with an aromatic substituent on the nitrogen atom can also accelerate hydrolysis, leading to more stable conjugates compared to their N-alkyl counterparts.[16][17]
These advanced reagents aim to produce more homogeneous and stable conjugates, which is particularly critical for the development of antibody-drug conjugates (ADCs).[11][13]
Troubleshooting Guide
Problem 1: My antibody-drug conjugate (ADC) is losing its payload during plasma stability assays.
-
Possible Cause: The primary cause is likely the retro-Michael reaction, leading to thiol exchange with abundant plasma proteins like albumin.[3][5]
-
Troubleshooting Steps:
-
Confirm the Instability Pathway: Perform a thiol exchange assay by incubating your ADC with an excess of a small molecule thiol (e.g., glutathione) and monitor for payload transfer by HPLC or LC-MS. This will confirm the linker's susceptibility to deconjugation.[1]
-
Implement a Post-Conjugation Stabilization Step: After initial conjugation and purification, you can promote the stabilizing hydrolysis reaction. Adjust the pH of your purified conjugate solution to 8.5-9.0 and incubate at a controlled temperature (e.g., 37°C).[1][18] It is crucial to monitor the conversion to the ring-opened form by LC-MS and to be aware that higher pH may negatively impact antibody stability and potentially cause aggregation.[1]
-
Switch to a More Stable Linker: For future conjugations, synthesize your ADC using a next-generation maleimide (e.g., a self-hydrolyzing maleimide or a disulfide rebridging maleimide) to form a more robust linkage from the outset.[1][13]
-
Problem 2: I observe increasing heterogeneity (e.g., multiple peaks on HPLC/iCIEF) and loss of activity upon storage of my conjugate.
-
Possible Cause: This is likely a combination of the retro-Michael reaction causing deconjugation (loss of activity) and the slow, uncontrolled hydrolysis of the thiosuccinimide ring creating two stable ring-opened isomers, which leads to analytical heterogeneity.[8][9]
-
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure the storage buffer pH is optimal for stability, typically between 6.5 and 7.0. Avoid basic buffers if you do not want to induce hydrolysis.[9]
-
Induce Complete Hydrolysis: To create a stable but defined heterogeneous product, intentionally drive the hydrolysis to completion by incubating the conjugate at a slightly basic pH (e.g., 8.0-8.5) for a controlled period after purification.[9] This will prevent further deconjugation via the retro-Michael pathway.
-
Optimize Conjugation pH: During the initial reaction, ensure the pH is strictly maintained between 6.5 and 7.5 to maximize thiol specificity and minimize side reactions with amines (e.g., lysine residues) that occur at higher pH.[4][9]
-
Problem 3: My conjugation reaction has a low yield, resulting in a low drug-to-antibody ratio (DAR).
-
Possible Cause: Incomplete reaction, side reactions, or premature hydrolysis of the maleimide reagent can lead to low yields.
-
Troubleshooting Steps:
-
Prepare Maleimide Stock Fresh: Maleimide reagents are susceptible to hydrolysis in aqueous solutions. Always prepare stock solutions fresh in a dry, aprotic solvent (e.g., DMSO, DMF) and use them immediately.[4]
-
Optimize Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized payload to drive the reaction to completion. However, avoid very large excesses which can lead to non-specific reactions and purification challenges.[1]
-
Ensure Complete Disulfide Reduction (if applicable): If conjugating to cysteines from reduced native disulfides, ensure complete reduction with an agent like TCEP or DTT prior to adding the maleimide reagent. Use Ellman's assay to confirm the presence of free thiols.[19]
-
Purify Reactants: Ensure your protein/antibody is free of competing nucleophiles or reducing agents before starting the conjugation.[9]
-
Data Presentation: Stability of Maleimide Conjugates
The stability of the thiosuccinimide bond is highly dependent on the maleimide structure and the pH of the environment. The following tables summarize representative data on hydrolysis rates.
Table 1: Thiosuccinimide Hydrolysis Rates for Different Maleimide Structures
| Maleimide Derivative | Condition | % Hydrolysis (Time) | Reference |
|---|---|---|---|
| Unprotected (Basic Amine) | pH 7.0, 25°C | ~100% (0.5 h) | [6][20] |
| N-Boc Protected Amine | pH 7.0, 25°C | ~60% (8 h) | [6][20] |
| Carboxylic Acid Analogue | pH 7.0, 25°C | <10% (8 h) | [6][20] |
| N-Aryl Maleimide | pH 7.4, 37°C | ~70% (24 h) | [16] |
| N-Alkyl Maleimide | pH 7.4, 37°C | ~20% (24 h) |[16] |
Table 2: Effect of pH on Thiosuccinimide Hydrolysis
| Conjugate | Condition | % Hydrolysis (Time) | Reference |
|---|---|---|---|
| T289C ADC | pH 7.4, 37°C | ~20-30% (168 h) | [16] |
| T289C ADC | pH 8.6, 22°C | ~80-90% (168 h) |[16] |
Experimental Protocols
Protocol 1: Post-Conjugation Thiosuccinimide Ring Hydrolysis
This protocol describes a general method to intentionally hydrolyze the thiosuccinimide ring to stabilize a maleimide-cysteine conjugate and prevent the retro-Michael reaction.
-
Conjugation & Purification: Perform the maleimide-thiol conjugation reaction under optimal conditions (pH 6.5-7.5). Purify the resulting conjugate using an appropriate method (e.g., size exclusion chromatography, affinity chromatography) to remove excess maleimide-payload and other impurities.[1]
-
Buffer Exchange: Exchange the purified conjugate into a suitable hydrolysis buffer, such as 50 mM sodium bicarbonate, pH 9.0.[8]
-
Incubation: Incubate the conjugate solution at a controlled temperature (e.g., 37°C). The incubation time will vary depending on the specific maleimide structure and may range from a few hours to 48 hours.[6][8]
-
Monitoring: At various time points, take an aliquot of the reaction and quench the hydrolysis by adding an acidic solution (e.g., dilute TFA or acetic acid) to lower the pH. Analyze the sample by LC-MS to monitor the disappearance of the closed-ring conjugate mass and the appearance of the hydrolyzed (ring-opened) mass.[1]
-
Final Formulation: Once the hydrolysis is complete (as determined by LC-MS), exchange the stabilized conjugate into its final formulation buffer (e.g., PBS, pH 7.4) for storage.
Protocol 2: Plasma Stability Assay by Immunoaffinity Capture
This protocol outlines a method to assess the stability of an antibody-drug conjugate (ADC) in plasma.
-
Preparation: Dilute the ADC into human or mouse plasma to a final concentration of 1 mg/mL. Prepare a parallel control sample by diluting the ADC in PBS to the same concentration.[1]
-
Incubation: Incubate all samples at 37°C.[1]
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot from each sample.[1]
-
Immunoaffinity Capture: Add the plasma aliquot to pre-washed immunoaffinity beads (e.g., Protein A/G) and incubate (e.g., 1-2 hours at 4°C) to capture the ADC.[1]
-
Washing: Pellet the beads and wash them several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound plasma proteins.[1]
-
Elution & Analysis: Elute the captured ADC from the beads using an appropriate elution buffer (e.g., low pH glycine buffer). Neutralize the eluate immediately. Analyze the eluted ADC by LC-MS or HPLC to determine the average drug-to-antibody ratio (DAR) and quantify any payload loss compared to the time zero and PBS control samples.[1]
Visualizations
Caption: Competing instability pathways for thiosuccinimide conjugates.
Caption: Decision tree for troubleshooting thiosuccinimide instability.
Caption: Experimental workflow for preparing stabilized conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. kinampark.com [kinampark.com]
- 18. Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. | Semantic Scholar [semanticscholar.org]
- 19. scispace.com [scispace.com]
- 20. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
How to remove excess TCEP or DTT before maleimide conjugation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maleimide conjugation, specifically addressing the critical step of removing excess reducing agents like TCEP or DTT.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess TCEP or DTT before maleimide conjugation?
A: Excess reducing agents, such as DTT (dithiothreitol) and TCEP (tris(2-carboxyethyl)phosphine), will compete with the thiol groups on your protein or antibody for reaction with the maleimide.[1] This competition reduces the efficiency of your desired conjugation reaction, leading to a lower yield of the final conjugate. DTT, being a thiol-containing compound, directly reacts with maleimides. While TCEP is a non-thiol reducing agent, it can still react with maleimides, forming a stable adduct and thereby quenching the reaction.[2][3][4] Therefore, their removal is a critical step to ensure successful conjugation.[5]
Q2: What are the common methods for removing excess TCEP or DTT?
A: The most common and effective methods for removing small molecules like TCEP and DTT from macromolecular samples like proteins and antibodies are:
-
Desalting Columns (Size Exclusion Chromatography): This is a rapid and widely used method that separates molecules based on size.[2][6] The larger protein molecules pass through the column quickly, while the smaller TCEP or DTT molecules are retained, allowing for their effective removal.[7][8]
-
Dialysis: This technique involves the passive diffusion of small molecules across a semi-permeable membrane.[9][10][11] It is a gentle method but can be more time-consuming than desalting columns.[2]
-
Protein Precipitation: This method involves precipitating the protein to separate it from the soluble reducing agents.[12][13][14] Common precipitants include acetone, ethanol, or trichloroacetic acid (TCA).[12][15][16] However, this method can sometimes lead to protein denaturation or loss.[15]
-
Immobilized TCEP: Using TCEP that is covalently bound to beads allows for the reduction of disulfide bonds, after which the beads can be easily removed by centrifugation, leaving a clean, reduced protein solution.[2]
Q3: Is it always necessary to remove TCEP before maleimide conjugation?
A: While it is highly recommended to remove excess TCEP, some protocols suggest that for certain applications, if a significant molar excess of the maleimide reagent is used compared to TCEP, the reaction can proceed without prior removal.[2] However, this can lead to lower efficiency and the formation of TCEP-maleimide adducts.[2][3] For optimal and reproducible results, removing excess TCEP is the best practice.[3]
Troubleshooting Guides
Issue: Low Conjugation Efficiency
Possible Cause 1: Incomplete Removal of Reducing Agent
-
How to Troubleshoot:
-
Validate Removal: After the removal step, quantify the amount of free thiol in your protein sample using Ellman's reagent (DTNB). A significant decrease in free thiols after adding the maleimide reagent indicates a successful conjugation reaction.
-
Optimize Removal Method: If you suspect residual reducing agent, consider switching to a more stringent removal method. For example, if you used a single desalting column, try two sequential columns or switch to dialysis with multiple buffer changes.
-
Possible Cause 2: Re-oxidation of Thiols
-
How to Troubleshoot:
-
Work in an Inert Atmosphere: Perform the reduction and conjugation steps in a glove box or by purging all solutions with an inert gas like nitrogen or argon to minimize oxygen exposure.[7][8][17]
-
Include a Chelating Agent: Add a chelating agent like EDTA (1-5 mM) to your buffers. This will chelate metal ions that can catalyze the oxidation of thiols.[18]
-
Possible Cause 3: Suboptimal Reaction Conditions
-
How to Troubleshoot:
-
pH: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1] At pH values above 7.5, the maleimide group can undergo hydrolysis or react with primary amines.
-
Molar Ratio: Ensure you are using an appropriate molar excess of the maleimide reagent over the protein. A 10-20 fold molar excess is a common starting point.[5][8][19]
-
Data Presentation
Table 1: Comparison of TCEP and DTT Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery |
| Desalting Columns (SEC) | Size-based separation | Fast, efficient removal of small molecules | Can lead to sample dilution | >90% |
| Dialysis | Diffusion across a semi-permeable membrane | Gentle, effective for large volumes | Time-consuming, potential for sample loss | >80% |
| Protein Precipitation | Differential solubility | Can concentrate the protein | Risk of protein denaturation and aggregation, potential for co-precipitation of the analyte | Variable, can be lower than other methods |
| Immobilized TCEP | Solid-phase reagent | Easy removal of reducing agent, no downstream interference | Higher cost, may not be suitable for all proteins | >95% |
Experimental Protocols
Protocol 1: Removal of Excess TCEP/DTT using a Desalting Column
-
Equilibrate the Column: Equilibrate a desalting column (e.g., a spin column) with a degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.4) according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.
-
Load the Sample: Apply the protein sample containing the excess reducing agent to the top of the resin bed.
-
Elute the Protein: Centrifuge the column according to the manufacturer's protocol to collect the protein eluate. The larger protein will pass through the column, while the smaller TCEP or DTT molecules will be retained in the resin.
-
Proceed to Conjugation: Immediately use the purified protein for the maleimide conjugation reaction.
Protocol 2: Removal of Excess DTT using Dialysis
-
Prepare the Dialysis Tubing/Cassette: Prepare a dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 10 kDa for antibodies, according to the manufacturer's instructions.
-
Load the Sample: Load the protein sample into the dialysis tubing or cassette.
-
Dialyze: Place the dialysis bag/cassette in a large volume of degassed dialysis buffer (at least 200-fold the sample volume).[9][11] Stir the buffer gently at 4°C.
-
Buffer Changes: Change the dialysis buffer at least three times over a period of 4-6 hours to ensure complete removal of DTT.[9][11]
-
Recover the Sample: Carefully remove the protein sample from the dialysis tubing/cassette.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. itwreagents.com [itwreagents.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Dialysis Methods for Protein Research | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
- 13. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 14. Protein precipitation - Wikipedia [en.wikipedia.org]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 16. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation During Labeling with PEG Linkers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing protein aggregation during labeling with polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is protein aggregation in the context of PEGylation?
Protein aggregation is a process where individual protein molecules associate to form larger, often non-functional and insoluble complexes.[1] During PEGylation, this can manifest as visible precipitates, turbidity, or the formation of high molecular weight (HMW) species detectable by analytical techniques.[2] This phenomenon is a significant challenge as it can lead to loss of therapeutic efficacy, reduced product yields, and potential immunogenicity.[1][3]
Q2: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during the PEGylation process is a multifaceted issue that can stem from several factors:
-
Intermolecular Cross-linking : Bifunctional or homobifunctional PEG linkers, which possess reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large, insoluble aggregates.[2][4]
-
High Protein Concentration : At high concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and aggregation.[2][4]
-
Suboptimal Reaction Conditions : Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability.[2][5] Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[2][4]
-
Poor Reagent Quality : The presence of bifunctional impurities in a PEG reagent that is intended to be monofunctional can lead to unintended cross-linking and aggregation.[4]
-
PEG-Protein Interactions : While PEG is generally considered a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that encourage aggregation.[2][6] The length and architecture (linear vs. branched) of the PEG chain can influence these interactions.[6][7]
Q3: How does PEGylation, in principle, help prevent aggregation?
PEGylation can enhance protein stability and prevent aggregation through several mechanisms. The covalent attachment of the hydrophilic PEG polymer creates a hydration shell around the protein, which can increase its solubility.[6][8] Additionally, the PEG chain provides steric hindrance, physically blocking the protein-protein interactions that lead to aggregation.[1][3] For example, N-terminal attachment of a 20 kDa PEG to Granulocyte-Colony Stimulating Factor (GCSF) was shown to prevent precipitation by rendering aggregates soluble and slowing the rate of aggregation.[1]
Q4: How can I detect and quantify protein aggregation?
A combination of analytical techniques is recommended for a comprehensive assessment of aggregation.
| Technique | Principle | Information Provided | Typical Size Range Detected |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies monomers, dimers, and higher-order soluble aggregates.[4] | ~10 nm to >1 µm (soluble)[4] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles based on their Brownian motion. | Detects the presence of larger aggregates and provides an average particle size and polydispersity.[2] | 0.6 nm to 6 µm[4] |
| SDS-PAGE (non-reducing) | Separates proteins by molecular weight under denaturing conditions. | Reveals high molecular weight species corresponding to covalent aggregates.[4] | Wide range |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under high centrifugal force. | Assesses the homogeneity of protein solutions and characterizes the molecular weight of aggregates.[4] | Wide range |
| Visual Inspection | Direct observation of the solution. | Detects turbidity, opalescence, or visible precipitates.[2] | > µm (insoluble) |
Q5: Should I use a monofunctional or bifunctional PEG linker to avoid aggregation?
If aggregation due to cross-linking is a concern, it is highly advisable to use a monofunctional PEG reagent.[4] Homobifunctional linkers carry an inherent risk of linking multiple protein molecules together.[2] If your experimental design does not specifically require a bifunctional linker, switching to a monofunctional alternative is a critical troubleshooting step to minimize aggregation.[4]
Troubleshooting Guide
Issue 1: Immediate precipitation or turbidity is observed upon adding the PEG reagent.
-
Q: What is the likely cause of rapid aggregation?
-
A: This often indicates that the protein concentration is too high or the buffer conditions (e.g., pH, ionic strength) are suboptimal, making the protein unstable and prone to aggregation when the PEGylating agent is introduced.[4]
-
-
Q: What steps can I take to resolve this?
-
A:
-
Reduce Protein Concentration: Attempt the reaction at a lower protein concentration.[4]
-
Optimize Buffer Conditions: Screen a range of pH values and buffer compositions to identify conditions where the protein exhibits maximum stability.[4] Suitable buffers for amine labeling include phosphate-buffered saline (PBS) and HEPES, while avoiding buffers with primary amines like Tris.[2]
-
Stepwise Addition of PEG: Add the activated PEG reagent in smaller aliquots over time. This maintains a lower instantaneous concentration of the reagent, which can favor controlled modification over aggregation.[2]
-
-
Issue 2: The reaction mixture becomes gradually turbid over the incubation period.
-
Q: What could be causing this delayed aggregation?
-
A: The reaction conditions may be slowly inducing protein unfolding and subsequent aggregation over time.[4]
-
-
Q: How can I mitigate this?
-
A:
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature, such as 4°C, will slow down both the PEGylation reaction and potential aggregation pathways.[4] A slower, more controlled reaction can reduce aggregation.[2]
-
Add Stabilizing Excipients: Incorporate stabilizers into the reaction buffer to enhance protein stability.[2][4]
-
-
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Act as protein stabilizers through preferential exclusion.[2] |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine | Suppress non-specific protein-protein interactions.[2] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.[2] |
Issue 3: Analysis by SEC shows significant high molecular weight (HMW) peaks.
-
Q: What leads to the formation of soluble HMW species?
-
A: If you are using a bifunctional PEG linker, intermolecular cross-linking is the most probable cause.[4] If you are using a reagent that is supposed to be monofunctional, there may be a significant percentage of bifunctional impurities.[4] A high molar excess of the PEG reagent can also drive multi-PEGylation, which can sometimes lead to aggregation.[2]
-
-
Q: What are the recommended troubleshooting steps?
-
A:
-
Verify PEG Reagent Quality: Confirm the purity and functionality of your PEG reagent. Ensure monofunctional reagents have low levels of bifunctional impurities.[4]
-
Optimize PEG:Protein Ratio: Reduce the molar excess of the PEG reagent. A screening matrix with varying PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) is a good starting point to find the balance between labeling efficiency and aggregation.[2]
-
Switch to Monofunctional PEG: If not already in use, switching to a monofunctional PEG linker is the most direct way to eliminate cross-linking.[4]
-
Control Reaction pH: The pH can influence which sites on the protein are PEGylated. For amine-reactive PEGs, a lower pH (around 5.0-6.5) can favor selective PEGylation of the N-terminus over lysine residues, potentially reducing multi-PEGylation and aggregation.[2]
-
-
References
- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Managing the Reversibility of Thiol-Maleimide Michael Addition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during thiol-maleimide conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the reversibility and instability of thiol-maleimide conjugates?
A1: The instability of the thiosuccinimide linkage in thiol-maleimide conjugates is primarily due to two competing chemical pathways:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reforming the original thiol and maleimide. In a biological environment rich in other thiols, such as glutathione (GSH), the released maleimide can react with these competing thiols. This leads to an irreversible loss of the conjugated molecule from its intended target, a phenomenon known as thiol exchange.[1][2] This is a major concern for applications like antibody-drug conjugates (ADCs), as it can cause premature drug release and off-target toxicity.[1][2]
-
Hydrolysis: The succinimide ring of the conjugate can be irreversibly opened by hydrolysis to form a stable succinamic acid thioether.[1][3] While this process prevents the problematic retro-Michael reaction, it generates two isomeric products, which can introduce structural heterogeneity into the final conjugate population.[1][4]
Q2: How does pH affect the thiol-maleimide conjugation reaction and the stability of the resulting adduct?
A2: pH is a critical parameter throughout the conjugation process:
-
Conjugation Reaction (pH 6.5-7.5): This is the optimal range for the Michael addition reaction.[1][5] At this pH, the thiol group is sufficiently deprotonated (thiolate anion) to be nucleophilic, while minimizing side reactions with amines (like lysine residues) and hydrolysis of the maleimide itself.[1][6]
-
Below pH 6.5: The rate of conjugation slows down significantly because the thiol group is predominantly protonated and thus less nucleophilic.[1]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to direct hydrolysis, rendering it inactive for conjugation.[1][7] Additionally, the reaction loses its chemoselectivity, as maleimides can start to react with primary amines.[6][8]
-
Post-Conjugation Stability: After the conjugate is formed, a higher pH (e.g., 8.5-9.0) can be used to intentionally accelerate the hydrolysis of the thiosuccinimide ring.[8] This "ring-opening" stabilizes the conjugate against the retro-Michael reaction.[3][9][10]
Q3: What is a thiol exchange reaction and why is it a significant problem?
A3: A thiol exchange reaction is a direct consequence of the reversibility of the thiol-maleimide adduct (the retro-Michael reaction).[1] In a physiological environment, there is a high concentration of small-molecule thiols, with glutathione (GSH) being the most abundant. If the thiol-maleimide conjugate reverts to its starting materials, the maleimide is quickly captured by the surrounding GSH.[2] This leads to the irreversible transfer of the maleimide-linked payload from its target biomolecule to GSH or other thiols like albumin.[1][11][12] For therapeutic molecules like ADCs, this premature payload loss drastically reduces efficacy and can lead to systemic toxicity.[2][9]
Q4: Are there strategies to create more stable thiol-maleimide conjugates?
A4: Yes, several strategies can be employed to enhance the stability of the thiol-maleimide linkage:
-
Post-Conjugation Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring to form the more stable succinamic acid derivative is a common and effective method.[3] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0).[8] The ring-opened product is resistant to the retro-Michael reaction.[9][10]
-
Use of Modified Maleimides: The stability of the conjugate is highly dependent on the substituent on the maleimide's nitrogen atom.[9] Maleimides with electron-withdrawing N-substituents can undergo hydrolysis much more rapidly, providing a strategy for "self-stabilization".[3][10]
-
Transcyclization: For peptides with an N-terminal cysteine, the initial thiol-maleimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[2][13][14] This process can be promoted by extended incubation at neutral pH after the initial conjugation.[8][14] The resulting thiazine structure is significantly more resistant to thiol exchange.[15]
Troubleshooting Guide
Problem 1: Low or no conjugation efficiency.
-
Possible Cause: The maleimide reagent may have hydrolyzed before reacting with the thiol.
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare stock solutions of maleimide reagents fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1]
-
Control pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 using a non-nucleophilic buffer like phosphate or HEPES.[1]
-
Check for Competing Thiols: Make sure no extraneous reducing agents (e.g., DTT, TCEP, unless used for intentional disulfide reduction) are present in the final reaction mixture.[1]
-
-
-
Possible Cause: The thiol groups on the target biomolecule are not available for reaction.
-
Troubleshooting Steps:
-
Reduce Disulfides: Cysteine residues may be oxidized, forming disulfide bonds which are unreactive towards maleimides.[8] Perform a reduction step with a reducing agent like TCEP prior to conjugation. Ensure to remove the reducing agent before adding the maleimide.
-
Increase Molar Excess: Use a higher molar excess (e.g., 10-20 fold) of the maleimide reagent to drive the reaction towards completion.[1]
-
-
Problem 2: The conjugate shows increasing heterogeneity and loss of activity upon storage.
-
Possible Cause: A combination of retro-Michael reaction and hydrolysis is likely occurring. The retro-Michael reaction leads to deconjugation (loss of activity), while hydrolysis creates two stable isomers, leading to analytical heterogeneity (e.g., multiple peaks on HPLC).[1]
-
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure the storage buffer pH is optimal, typically between 6.5 and 7.0. Avoid basic pH if you want to prevent hydrolysis.
-
Perform Forced Hydrolysis: To create a stable and homogeneous (though as a two-isomer mixture) product, consider a post-conjugation hydrolysis step by raising the pH to 8.5-9.0 for a controlled period.[8] This will prevent further deconjugation via the retro-Michael pathway.[9][10]
-
Storage Conditions: Store the conjugate at 4°C or frozen at -20°C or -80°C to slow down degradation processes.
-
-
Problem 3: The antibody-drug conjugate (ADC) is losing its payload in plasma stability assays.
-
Possible Cause: This is a classic sign of thiol exchange due to the retro-Michael reaction. The released maleimide-drug is being captured by abundant thiols in plasma, such as albumin.[1]
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Use LC-MS to identify the drug conjugated to albumin or other plasma proteins.[1]
-
Implement Stabilization Strategy:
-
Forced Hydrolysis: Before in-vivo studies, perform a controlled hydrolysis of the thiosuccinimide ring to stabilize the linkage.[8]
-
Re-evaluate Linker Chemistry: Explore the use of maleimides with N-substituents that promote rapid hydrolysis post-conjugation.[3][10] Alternatively, consider next-generation linker technologies that are not susceptible to retro-Michael reactions.
-
-
-
Data Presentation
Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[6] |
Table 2: Half-life of Thiol-Maleimide Adducts Under Various Conditions
| Maleimide Adduct | Condition | Half-life (t½) | Primary Degradation Pathway | Reference |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid | Incubated with glutathione | 20 - 80 hours | Retro-Michael / Thiol Exchange | [3][4] |
| N-phenylmaleimide (NPM) - 4-mercaptophenylacetic acid | Incubated with glutathione | 3.1 hours | Retro-Michael / Thiol Exchange | [9][10] |
| N-aminoethylmaleimide (NAEM) - 4-mercaptophenylacetic acid | Incubated with glutathione | 18 hours | Retro-Michael / Thiol Exchange & Ring-Opening | [9][10] |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | Hydrolysis | [5] |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | Hydrolysis | [5] |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours | Hydrolysis | [5] |
Experimental Protocols
Protocol 1: General Assessment of Conjugate Stability via RP-HPLC
This protocol provides a framework for monitoring the degradation (via retro-Michael reaction) or hydrolysis of a thiol-maleimide conjugate over time.
-
Materials:
-
Thiol-maleimide conjugate of interest
-
Incubation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Thiol Challenge Buffer: PBS pH 7.4 with 1-5 mM glutathione (GSH)
-
Hydrolysis Buffer: Phosphate buffer, pH 9.0
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Sample Preparation: Prepare solutions of your conjugate at a known concentration (e.g., 1 mg/mL) in the Incubation Buffer, Thiol Challenge Buffer, and Hydrolysis Buffer.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.
-
Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution to a final concentration of 1% TFA. This acidifies the sample and stops further degradation. Store quenched samples at 4°C until analysis.
-
HPLC Analysis:
-
Inject the quenched sample onto the C18 column.
-
Elute the components using a suitable gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins and/or a wavelength specific to the conjugated molecule).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact conjugate, hydrolyzed conjugate, and any deconjugated species.
-
Integrate the peak areas to quantify the percentage of each species at each time point.
-
Plot the percentage of intact conjugate over time to determine its stability under each condition.
-
-
Protocol 2: Forced Hydrolysis for Conjugate Stabilization
This protocol describes how to intentionally hydrolyze the thiosuccinimide ring to stabilize the conjugate against thiol exchange.
-
Materials:
-
Purified thiol-maleimide conjugate
-
High pH Buffer: 50 mM phosphate buffer, pH 9.0
-
Neutralization Buffer: 1 M MES or phosphate buffer, pH 6.0
-
LC-MS system for analysis
-
-
Procedure:
-
Buffer Exchange: Exchange the purified conjugate into a neutral buffer (e.g., PBS, pH 7.4).
-
pH Adjustment: Adjust the pH of the conjugate solution to 8.5-9.0 by adding the High pH Buffer.
-
Incubation: Incubate the reaction at room temperature (20-25°C) or 37°C. The time required for complete hydrolysis will vary depending on the specific maleimide and conjugate (can range from a few hours to overnight).
-
Monitoring: Monitor the progress of the hydrolysis by LC-MS. The hydrolyzed product will have a mass increase of 18 Da (due to the addition of H₂O) and may show a shift in retention time.
-
Neutralization: Once hydrolysis is complete (as determined by LC-MS), neutralize the solution by adding the Neutralization Buffer to bring the pH back to 7.0-7.5 for storage or downstream applications.
-
Visualizations
Caption: Competing instability pathways for thiol-maleimide conjugates.
Caption: A troubleshooting workflow for thiol-maleimide conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 10. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Maleimide–thiol adducts stabilized through stretching | Semantic Scholar [semanticscholar.org]
- 15. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
Impact of organic solvents like DMSO/DMF on protein stability during conjugation.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of organic solvents, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), on protein stability during conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why are organic solvents like DMSO and DMF used in protein conjugation?
A1: Organic solvents are frequently used to dissolve crosslinkers, labels (e.g., fluorescent dyes), or other molecules that have poor solubility in aqueous buffers.[1] These stock solutions are then added to the protein solution to initiate the conjugation reaction.
Q2: How do DMSO and DMF affect protein stability?
A2: DMSO and DMF can significantly impact protein stability through various mechanisms. At low concentrations (typically <10%), they are often considered non-disruptive for many proteins.[2] However, at higher concentrations, they can cause protein destabilization, unfolding, and aggregation.[3] The effects are protein-specific. For instance, DMSO concentrations above 4% (v/v) can destabilize the avidin tetramer, while it can increase the stability of CYP142A1 at concentrations up to 40%.[2][4][5] These solvents can disrupt the hydration shell of the protein, interfere with intramolecular hydrogen bonds, and interact with hydrophobic and aromatic side chains, leading to conformational changes.[3][6]
Q3: What are the typical signs of protein instability during conjugation with organic solvents?
A3: Signs of protein instability include:
-
Precipitation or turbidity: The solution becomes cloudy or contains visible particles upon addition of the organic solvent or labeling reagent.[1]
-
Low conjugation efficiency: The desired degree of labeling or conjugation is not achieved.[7]
-
Loss of biological activity: The conjugated protein loses its intended function.
-
Aggregation: Formation of soluble or insoluble protein aggregates, which can be detected by techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[1]
Q4: What is a safe concentration of DMSO or DMF to use in my conjugation reaction?
A4: There is no universally "safe" concentration, as the tolerance to organic solvents is highly protein-dependent. A general guideline is to keep the final concentration of DMSO or DMF in the reaction mixture as low as possible, ideally below 5-10%.[2][8] For sensitive proteins or in cell-based applications, the concentration should be even lower, often below 1%.[9][10] It is crucial to perform pilot experiments to determine the optimal solvent concentration for your specific protein and application.
Q5: Are there any alternatives to DMSO and DMF for dissolving conjugation reagents?
A5: Yes, several alternatives can be considered, depending on the solubility requirements of the reagent. Some options include:
-
N-methyl-2-pyrrolidone (NMP)[11]
-
Dimethylacetamide (DMAc)[11]
-
Acetonitrile (though it can also be a protein denaturing agent)[12]
-
Propylene carbonate[13]
-
Mixtures of solvents, such as DMSO and ethyl acetate[13]
It is important to test the compatibility of any alternative solvent with your protein and reaction conditions.
Troubleshooting Guides
Problem 1: Immediate precipitation or turbidity upon adding the labeling reagent dissolved in an organic solvent.
-
Potential Cause 1: Poor solubility of the labeling reagent in the aqueous buffer.
-
Solution: Ensure the reagent is fully dissolved in the organic solvent before adding it to the protein solution. Add the reagent solution dropwise to the protein solution while gently stirring to avoid localized high concentrations.[1]
-
-
Potential Cause 2: The protein is sensitive to the final concentration of the organic solvent.
-
Solution: Reduce the final concentration of the organic solvent in the reaction mixture. This can be achieved by preparing a more concentrated stock solution of the labeling reagent. Perform a solvent tolerance test for your protein beforehand.
-
-
Potential Cause 3: Suboptimal buffer conditions.
-
Solution: Ensure the pH and ionic strength of the buffer are optimal for your protein's stability. The pH for NHS ester reactions is typically between 7.2 and 8.5.[1]
-
Problem 2: Low conjugation yield or efficiency.
-
Potential Cause 1: Presence of interfering substances in the protein buffer.
-
Potential Cause 2: Suboptimal reaction conditions.
-
Potential Cause 3: Low protein concentration.
-
Solution: Low protein concentrations can hinder conjugation efficiency. A typical concentration is greater than 0.5 mg/mL.[7]
-
Problem 3: Protein aggregation during or after the conjugation reaction.
-
Potential Cause 1: Over-labeling of the protein.
-
Potential Cause 2: Protein denaturation by the organic solvent.
-
Solution: Minimize the concentration of the organic solvent and the exposure time. Consider performing the reaction at a lower temperature.[1]
-
-
Potential Cause 3: Formation of intermolecular disulfide bonds.
-
Solution: If your protein has free cysteines not intended for conjugation, consider blocking them with a reversible agent like N-ethylmaleimide (NEM) before labeling other sites.[1]
-
Data on Protein Stability in Organic Solvents
The impact of organic solvents on protein stability is highly variable and depends on the specific protein and the solvent concentration. Below is a summary of some reported quantitative effects.
| Protein | Organic Solvent | Concentration | Observed Effect | Reference(s) |
| Avidin (tetramer) | DMSO | > 4% (v/v) | Destabilization, dissociation, and unfolding. | [2][4][5] |
| CYP142A1 | DMSO | Up to 40% (v/v) | Increased stability and protection against heme loss. | [2][4][5] |
| Various proteins | DMSO | Low (<5-10%) | Generally considered non-disruptive, but can still cause destabilization in sensitive proteins. | [2][8] |
| Myoglobin, Concanavalin A | DMSO | Moderate (~33%) | Progressive destabilization leading to intermolecular β-sheet formation and aggregation. | [3][15] |
| Myoglobin, Concanavalin A | DMSO | High (>75%) | Dissociation of aggregates and complete unfolding. | [3][15] |
| α-Casein | DMSO | Increasing | Progressive disruption of protein-water interactions, leading to a more disordered structure. | [3] |
| General | DMF | High | Can cause protein denaturation. Some proteins may tolerate up to 5% DMF. | [16][17] |
Experimental Protocols
Protocol 1: Assessing Protein Stability in the Presence of an Organic Solvent
This protocol uses Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, to determine the effect of an organic solvent on the thermal stability of a protein.
Materials:
-
Purified protein of interest
-
Buffer suitable for the protein
-
Organic solvent (e.g., DMSO, DMF)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument
-
96-well PCR plates
Methodology:
-
Prepare a series of solvent dilutions: Prepare different concentrations of the organic solvent in the protein buffer (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v).
-
Prepare protein-dye mixtures: In each well of a 96-well PCR plate, mix the protein, the appropriate solvent dilution, and the fluorescent dye to a final volume. A typical final protein concentration is 0.1 mg/mL.
-
Set up the thermal shift assay: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence of the dye.
-
Data analysis: The temperature at which the protein unfolds will expose hydrophobic regions, causing the dye to bind and fluoresce. The midpoint of this transition is the melting temperature (Tm). Plot the Tm as a function of the organic solvent concentration. A decrease in Tm indicates destabilization of the protein.
Protocol 2: General Protocol for NHS-Ester Labeling with an Organic Solvent
This protocol describes a general workflow for labeling a protein with an NHS-ester functionalized molecule that requires an organic solvent for dissolution.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, at 1-5 mg/mL)[1]
-
NHS-ester labeling reagent
-
Anhydrous DMSO or DMF[1]
-
Quenching reagent (e.g., Tris buffer, glycine)
-
Size-exclusion chromatography column for purification
Methodology:
-
Protein Preparation: If necessary, exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0) using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to a high concentration (e.g., 10-20 mM).[1]
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the dissolved labeling reagent to the protein solution while gently mixing.[1]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Quenching: Add a quenching reagent (e.g., Tris to a final concentration of 50 mM) to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.
-
Purification: Remove the unreacted label and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.
-
Characterization: Analyze the degree of labeling and the integrity of the conjugated protein using appropriate techniques (e.g., UV-Vis spectroscopy, SDS-PAGE, mass spectrometry).
Visualizations
Caption: Mechanism of protein destabilization by organic solvents.
Caption: Experimental workflow for a typical protein conjugation reaction.
Caption: Troubleshooting decision tree for protein conjugation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Beware of proteins in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein precipitation and denaturation by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 15. Beware of proteins in DMSO - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 16. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Azido-PEG3-Maleimide versus Other Heterobifunctional Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a crosslinker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final conjugate. This guide provides an objective comparison of Azido-PEG3-Maleimide with other commonly employed heterobifunctional crosslinkers, supported by experimental data and detailed methodologies.
This compound has emerged as a versatile tool in the bioconjugation toolkit, offering the unique advantage of combining two distinct and highly specific reaction chemistries: the maleimide group for covalent bonding with thiol-containing molecules (such as cysteine residues in proteins) and the azide group for "click" chemistry, a highly efficient and bioorthogonal ligation reaction. This dual functionality allows for the precise and controlled assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic reagents.
This guide will delve into a comparative analysis of this compound against two major classes of heterobifunctional crosslinkers: the traditional N-hydroxysuccinimide (NHS) ester-maleimide crosslinkers, exemplified by SMCC, and other click chemistry-enabled crosslinkers, such as those containing a dibenzocyclooctyne (DBCO) group.
Performance Comparison: A Data-Driven Analysis
The performance of a heterobifunctional crosslinker can be assessed based on several key parameters: conjugation efficiency, stability of the resulting linkage, and the impact on the biological function of the conjugated molecules.
| Crosslinker | Target Residues | Typical Conjugation Efficiency | Linkage Stability (in Plasma) | Control over Stoichiometry | Key Advantages | Key Disadvantages |
| This compound | Thiol (Cysteine), Alkyne/DBCO | Maleimide-Thiol: >80%[1]; Azide-Alkyne (Click): >90% | Thioether bond is susceptible to retro-Michael reaction. Triazole from click chemistry is highly stable. | High (via sequential reactions) | Orthogonal reactivity allows for precise, multi-step conjugations. PEG spacer enhances solubility. | Maleimide linkage can be unstable. Requires introduction of an alkyne/DBCO moiety for the second reaction. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Amine (Lysine), Thiol (Cysteine) | Amine-NHS: Variable; Maleimide-Thiol: >80% | Thioether bond is susceptible to retro-Michael reaction.[2][3][4] | Low to Moderate | Widely used and well-characterized. | Random conjugation to lysine residues can lead to heterogeneous products. Maleimide linkage instability. |
| DBCO-PEG-Maleimide | Thiol (Cysteine), Azide | Maleimide-Thiol: >80%; Azide-DBCO (Click): >90% | Thioether bond is susceptible to retro-Michael reaction. Triazole from click chemistry is highly stable. | High (via sequential reactions) | Orthogonal reactivity. Copper-free click chemistry is biocompatible. PEG spacer enhances solubility. | Maleimide linkage can be unstable. Requires introduction of an azide moiety for the second reaction. |
Reaction Mechanisms and Experimental Workflows
The distinct chemistries of these crosslinkers dictate their application in experimental workflows. Understanding these pathways is crucial for designing successful bioconjugation strategies.
This compound: A Two-Step Orthogonal Approach
This compound allows for a sequential conjugation strategy. First, the maleimide group reacts with a thiol on the target protein. Subsequently, the azide group is available for a highly specific click reaction with a molecule containing a terminal alkyne or a strained cyclooctyne like DBCO.
SMCC: The Traditional Amine-to-Thiol Crosslinking
SMCC first reacts with primary amines (e.g., lysine residues) on a protein via its NHS ester. The maleimide group is then available to react with a thiol-containing molecule. This approach often leads to a heterogeneous mixture of conjugates due to the presence of multiple lysine residues on the surface of most proteins.
The Stability Challenge: The Retro-Michael Reaction
A significant consideration for maleimide-based crosslinkers is the stability of the resulting thioether bond. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the cellular environment, leading to the release of the conjugated payload.[3][4]
Strategies to mitigate this instability include the use of modified maleimides or ensuring complete hydrolysis of the succinimide ring post-conjugation to form a more stable, ring-opened structure.[2]
Experimental Protocols: A Guide to Comparative Analysis
To objectively compare the performance of this compound with other heterobifunctional crosslinkers, a series of well-controlled experiments are necessary.
Protocol 1: Comparison of Conjugation Efficiency
Objective: To quantitatively compare the conjugation efficiency of this compound and SMCC in conjugating a model protein to a fluorescent dye.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
SMCC
-
DBCO-functionalized fluorescent dye (for this compound)
-
Thiol-functionalized fluorescent dye (for SMCC)
-
Reaction Buffers (e.g., Phosphate Buffered Saline, PBS)
-
Size-Exclusion Chromatography (SEC) system
Methodology:
-
Protein Preparation: Prepare stock solutions of the model protein in the appropriate reaction buffer.
-
Crosslinker Reaction (SMCC):
-
React the model protein with a 20-fold molar excess of SMCC in PBS at pH 7.5 for 1 hour at room temperature.
-
Remove excess SMCC using a desalting column.
-
React the maleimide-activated protein with a 10-fold molar excess of the thiol-functionalized dye at pH 7.0 for 2 hours at room temperature.
-
-
Crosslinker Reaction (this compound):
-
If the protein does not have a free cysteine, introduce one via site-directed mutagenesis or by reducing a disulfide bond with a mild reducing agent like TCEP.
-
React the thiol-containing protein with a 20-fold molar excess of this compound at pH 7.0 for 2 hours at room temperature.
-
Remove excess crosslinker using a desalting column.
-
React the azide-functionalized protein with a 5-fold molar excess of the DBCO-functionalized dye overnight at 4°C.
-
-
Purification and Analysis:
-
Purify the resulting conjugates using SEC to remove unconjugated dye and crosslinker.
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the dye concentration (by measuring absorbance at its maximum wavelength).
-
Calculate the dye-to-protein ratio (conjugation efficiency) for each crosslinker.
-
Protocol 2: Assessment of Conjugate Stability
Objective: To compare the in vitro stability of protein-dye conjugates prepared with this compound (via the maleimide linkage) and SMCC in human plasma.
Materials:
-
Protein-dye conjugates from Protocol 1
-
Human plasma
-
Incubator at 37°C
-
SEC-HPLC system
Methodology:
-
Incubation: Incubate the purified protein-dye conjugates in human plasma at a final concentration of 1 mg/mL at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, and 72 hours), take an aliquot of the incubation mixture.
-
Analysis: Analyze the aliquots by SEC-HPLC, monitoring the fluorescence of the dye and the absorbance of the protein.
-
Data Interpretation: The appearance of a peak corresponding to the free dye and a decrease in the fluorescence of the protein conjugate peak over time indicates deconjugation. Calculate the half-life of the conjugate for each crosslinker. Conjugates formed via click chemistry using the azide functionality of this compound are expected to show significantly higher stability.
Conclusion: Selecting the Optimal Crosslinker for Your Application
The choice between this compound and other heterobifunctional crosslinkers is contingent on the specific requirements of the application.
-
For applications demanding precise control over stoichiometry and the creation of well-defined, homogeneous conjugates, this compound and other click chemistry-based linkers are the superior choice. The bioorthogonal nature of the click reaction ensures that the conjugation is highly specific and efficient, minimizing the formation of undesirable byproducts.
-
When targeting lysine residues is the primary strategy and a degree of heterogeneity is acceptable, traditional NHS-maleimide crosslinkers like SMCC remain a viable and cost-effective option. However, researchers must be cognizant of the potential for producing a complex mixture of conjugated species and the inherent instability of the maleimide-thiol linkage.
-
The PEG spacer in this compound offers the additional advantage of enhancing the solubility and reducing the immunogenicity of the final conjugate, a crucial consideration in the development of therapeutic and in vivo diagnostic agents.
Ultimately, a thorough understanding of the chemical properties of each crosslinker, coupled with rigorous experimental evaluation, will enable researchers to select the most appropriate tool to achieve their bioconjugation goals, leading to the development of more effective and reliable biomolecular constructs.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Azido-PEG3-Maleimide and SMCC Linkers for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing ADC Efficacy and Stability
The selection of a linker is a critical decision in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and therapeutic window. This guide provides an objective, data-driven comparison of two prominent heterobifunctional linkers: the traditional non-PEGylated linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and a more recent, PEGylated alternative, Azido-PEG3-Maleimide. This comparison is intended to assist researchers in making informed decisions for their specific ADC development programs.
While both linkers utilize maleimide chemistry for conjugation to thiol groups on an antibody, the inclusion of a polyethylene glycol (PEG) spacer in this compound offers distinct advantages in terms of hydrophilicity, which can translate to improved pharmacokinetics and a wider therapeutic index. Conversely, SMCC is a well-established and cost-effective linker widely used in approved ADCs.[1][2]
At a Glance: Key Differences in Linker Chemistry and Performance
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Hydrophilicity | High, due to the PEG3 spacer.[1] | Low, due to the cyclohexane ring.[2] |
| In Vivo Stability | The thioether bond is susceptible to retro-Michael reaction, but improved pharmacokinetics due to PEGylation can enhance overall therapeutic outcome.[1] | The thioether bond is susceptible to retro-Michael reaction, which can lead to premature drug release.[3][4] |
| Pharmacokinetics (PK) | Generally improved with a longer half-life and lower clearance due to the hydrophilic nature of the PEG linker.[1][2] | More rapid clearance due to the hydrophobic nature of the linker.[2] |
| Drug-to-Antibody Ratio (DAR) | The PEG linker can mitigate the aggregation propensity of hydrophobic payloads, potentially allowing for a higher DAR.[1] | High DAR with hydrophobic payloads can lead to increased aggregation and faster clearance.[5] |
| Additional Functionality | The terminal azide group allows for subsequent "click chemistry" conjugation.[6] | No additional reactive group. |
Quantitative Performance Data
The following tables summarize typical performance data for ADCs constructed with PEGylated versus non-PEGylated maleimide linkers. The data is compiled from various studies and is intended to be illustrative of the expected performance differences between ADCs constructed with this compound and SMCC.
Table 1: Physicochemical Properties and In Vitro Stability
| Parameter | PEGylated Maleimide Linker (e.g., this compound) | Non-PEGylated Maleimide Linker (e.g., SMCC) | Rationale |
| Hydrophilicity (HIC Retention Time) | Shorter | Longer | The ethylene glycol units in the PEG linker increase its water solubility.[2] |
| Aggregation (% High Molecular Weight Species by SEC) | Lower | Higher | Increased hydrophilicity reduces the propensity for aggregation, especially with hydrophobic payloads.[2] |
| In Vitro Plasma Stability (% Drug Release over 72h) | Moderate | Moderate | Both form a thiosuccinimide bond susceptible to retro-Michael reaction. Stability can be enhanced by hydrolysis of the succinimide ring.[3] |
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | PEGylated Maleimide Linker (e.g., this compound) | Non-PEGylated Maleimide Linker (e.g., SMCC) | Rationale |
| Plasma Half-life (t½) | Longer | Shorter | The hydrophilic PEG chain reduces clearance by the reticuloendothelial system.[2] |
| Clearance (CL) | Lower | Higher | Reduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[2] |
| Area Under the Curve (AUC) | Higher | Lower | A longer half-life and lower clearance result in greater overall drug exposure.[2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the conjugation workflows and the mechanism of maleimide linker instability.
Caption: Comparative experimental workflows for ADC conjugation.
Caption: Instability of the maleimide-thiol linkage via retro-Michael reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results.
Protocol 1: ADC Conjugation
A. This compound Conjugation (to reduced antibody cysteines)
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
To reduce interchain disulfide bonds, add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 5-10 mM EDTA, pH 6.5-7.0).
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound solution to the reduced antibody.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 2-8 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted linker and payload by size-exclusion chromatography (SEC) or dialysis.
-
B. SMCC Conjugation (to antibody lysines)
-
Antibody Activation:
-
Prepare the antibody solution at 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).
-
Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 5- to 10-fold molar excess of SMCC to the antibody solution.[3]
-
Incubate at room temperature for 30-60 minutes.
-
-
Removal of Excess SMCC:
-
Remove non-reacted SMCC using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation with Thiol-Containing Payload:
-
Add the thiol-containing payload to the activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the ADC using SEC to remove unreacted payload and any aggregates.
-
Protocol 2: In Vitro Plasma Stability Assay
-
Incubation:
-
Incubate the ADC (at a final concentration of, for example, 1 mg/mL) in human or mouse plasma at 37°C.[3]
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).[3]
-
-
Sample Processing:
-
At each time point, precipitate the plasma proteins (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the released payload.
-
-
Quantification:
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
-
UV/Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.[3]
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.[3]
-
The DAR is the molar ratio of the payload to the antibody.[3]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used to separate ADC species with different numbers of conjugated drugs.
-
The relative peak areas of the different species can be used to calculate the average DAR.
-
Conclusion
The choice between this compound and SMCC for ADC development is dependent on the specific goals of the therapeutic program. SMCC is a well-characterized, non-cleavable linker that has been successfully implemented in clinically approved ADCs. However, its hydrophobic nature and the inherent instability of the maleimide-thiol linkage are important considerations.[3]
This compound offers the significant advantage of PEGylation, which can improve the hydrophilicity of the ADC, leading to reduced aggregation, improved pharmacokinetics, and potentially a higher therapeutic index.[1] The presence of the azide group also provides the flexibility for subsequent bioorthogonal "click" chemistry applications.[6] While the maleimide-thiol linkage instability remains a factor, the improved overall properties of the ADC may outweigh this concern. For novel ADC constructs, particularly those involving hydrophobic payloads, this compound represents a promising linker technology to enhance performance and stability.
References
- 1. Analytical Comparison of Antibody-drug Conjugates Based on Good Manufacturing Practice Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Advantages of Click Chemistry Linkers Over NHS Esters in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of linker chemistry is a critical determinant of success. The precise and efficient coupling of molecules such as drugs, probes, or polymers to biomolecules is paramount. This guide provides an objective comparison between a traditional workhorse, the N-hydroxysuccinimide (NHS) ester, and the increasingly popular and versatile methods of click chemistry. We will delve into the core metrics of efficiency—specificity, reaction kinetics, yield, and stability—supported by experimental data and detailed protocols to empower you to make informed decisions for your specific application.
The Contenders: A Brief Overview
NHS Esters: For decades, NHS esters have been a go-to reagent for modifying proteins and other biomolecules. They react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][] Their widespread use is a testament to their utility and the general abundance of amine groups in proteins.[2][]
Click Chemistry: The term "click chemistry" describes a class of reactions that are rapid, specific, high-yielding, and generate minimal byproducts.[4][5] In the context of bioconjugation, the most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][6] These reactions form a highly stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[6][7]
Key Performance Metrics: A Quantitative Comparison
To facilitate a clear comparison, the following table summarizes the key performance indicators of NHS esters versus click chemistry methods based on published data.
| Feature | NHS Esters | Click Chemistry (CuAAC & SPAAC) |
| Target Functional Groups | Primary amines (-NH₂) on lysine residues and N-terminus.[1][8] | Azides (-N₃) and Alkynes (-C≡CH or strained alkynes).[6] |
| Specificity & Stoichiometry | Lower specificity. Reacts with multiple available lysines, often leading to a heterogeneous mixture of conjugates and difficulty in controlling stoichiometry.[6][9] | Highly specific and bioorthogonal. Azides and alkynes react exclusively with each other, allowing for precise control over stoichiometry, often achieving a 1:1 ratio.[6][10][11] |
| Reaction Kinetics | Relatively fast (typically 30-60 minutes at room temperature).[6][12] | Very fast. CuAAC is often complete in 30-60 minutes.[6][13] SPAAC can be complete in under an hour, with some variations like IEDDA occurring in seconds to minutes.[6] |
| Reaction Yield | Generally high, but can be variable. Susceptible to hydrolysis, which competes with the desired reaction and can lower the yield.[][6] | Typically very high and quantitative, leading to well-defined, homogenous products.[6][10] |
| Linkage Stability | Forms a stable amide bond that is effectively irreversible under physiological conditions.[][6] | Forms a highly stable triazole ring, which is considered irreversible.[6][11] |
| pH Sensitivity | Highly pH-dependent. The optimal pH range is typically 7-9.[5][6] At lower pH, the amine is protonated and unreactive; at higher pH, hydrolysis of the NHS ester increases significantly.[5][14] | Generally insensitive to pH and can be performed over a wide range (typically pH 4-11).[6][10] |
| Biocompatibility | Good for in vitro applications. However, the lack of specificity can lead to modification of functionally important lysine residues, potentially impacting protein function.[8][9] | Excellent. The reacting groups (azides and alkynes) are largely absent in biological systems, preventing off-target reactions.[10][11][15] SPAAC is particularly biocompatible as it eliminates the need for a potentially cytotoxic copper catalyst.[6] |
| Reaction Conditions | Requires amine-free buffers (e.g., PBS, bicarbonate). Buffers like Tris must be avoided.[12] The NHS ester reagent is moisture-sensitive and prone to hydrolysis.[2][12] | Tolerant of aqueous buffers and a wide range of functional groups.[10] CuAAC requires a copper(I) source and a reducing agent.[7][13] SPAAC is catalyst-free.[2] |
Visualizing the Chemistries and Workflows
To better understand the practical differences, the following diagrams illustrate the reaction mechanisms and typical experimental workflows.
References
- 1. biotium.com [biotium.com]
- 2. youtube.com [youtube.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com.cn [confluore.com.cn]
- 14. interchim.fr [interchim.fr]
- 15. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Stability comparison between thioether and triazole linkages in bioconjugates.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The stability of the chemical linkage is a critical determinant of the efficacy and safety of bioconjugates. In the landscape of bioconjugation chemistry, thioether and triazole linkages are two of the most prevalent covalent bonds used to connect biomolecules to payloads such as drugs, imaging agents, or polymers. This guide provides an objective comparison of the stability of these two linkages, supported by experimental data, to aid researchers in selecting the optimal conjugation strategy for their specific application.
Executive Summary
Triazole linkages, typically formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), are characterized by their exceptional stability across a wide range of physiological and chemical conditions. In contrast, the stability of thioether linkages can vary significantly depending on the specific chemistry used for their formation. Thioether bonds created through the popular Michael addition of a thiol to a maleimide are known to be susceptible to degradation in the presence of endogenous thiols like glutathione, primarily through a retro-Michael reaction. However, alternative thioether chemistries, such as those involving vinyl sulfones, offer enhanced stability.
Data Presentation: Quantitative Stability Comparison
The following tables summarize the available quantitative data on the stability of thioether and triazole linkages under various conditions. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the literature.
Table 1: Stability of Thioether Linkages (Maleimide-Thiol Adducts) in the Presence of Thiols
| Bioconjugate Model | Thiol Environment | Half-life (t½) | Extent of Conversion | Reference |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Glutathione (GSH) | 20–80 hours | 20–90% | [1] |
| NEM - N-acetylcysteine | Glutathione (GSH) | 20–80 hours | 20–90% | [1] |
| N-ethyl maleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Glutathione (GSH) | 3.1 hours | 89.5% | [2] |
| N-phenyl maleimide (NPM) - MPA | Glutathione (GSH) | 18 hours | 12.3% | [2] |
| N-aminoethyl maleimide (NAEM) - MPA | Glutathione (GSH) | Not specified | Not specified | [2] |
| NEM - 4-mercaptohydrocinnamic acid (MPP) | Glutathione (GSH) | 3.6 hours | 90.7% | [2] |
| NEM - N-acetyl-L-cysteine (NAC) | Glutathione (GSH) | 258 hours | 0.8% | [2] |
| N-alkyl thiosuccinimide ADC | Mouse Serum | ~40% remaining after 200h | 60% deconjugation | [3] |
| N-aryl thiosuccinimide ADC | Mouse Serum | 90–100% remaining after 200h | 0-10% deconjugation | [3] |
Table 2: General Stability of Triazole Linkages
| Linkage Type | Condition | Stability Profile | Reference |
| 1,2,3-Triazole (from CuAAC/SPAAC) | Proteases | Highly resistant to cleavage | [3] |
| 1,2,3-Triazole (from CuAAC/SPAAC) | Acidic/Basic Hydrolysis | Highly resistant to hydrolysis | [3] |
| 1,2,3-Triazole (from CuAAC/SPAAC) | Oxidation | Notably resistant to oxidation | [3] |
| 1,2,3-Triazole (as amide bond surrogate) | In vivo (general) | Increased metabolic stability | [4] |
Experimental Protocols
To rigorously evaluate and compare the stability of thioether and triazole linkages, a forced degradation study is the recommended approach. This involves subjecting the bioconjugates to various stress conditions and analyzing the degradation over time.
Objective: To compare the stability of a thioether-linked bioconjugate and a triazole-linked bioconjugate under simulated physiological and stress conditions.
Materials:
-
Thioether-linked bioconjugate (e.g., prepared by thiol-maleimide chemistry)
-
Triazole-linked bioconjugate (e.g., prepared by CuAAC or SPAAC) with identical biomolecule and payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human plasma
-
Glutathione (GSH) solution (e.g., 5 mM in PBS)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3% in water)
-
0.1 M HCl
-
0.1 M NaOH
-
High-performance liquid chromatography (HPLC) system with UV and mass spectrometry (MS) detectors
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of both the thioether and triazole bioconjugates in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.
-
-
Incubation under Stress Conditions:
-
Plasma Stability: Incubate each bioconjugate in human plasma at 37°C.
-
Thiol Challenge: Incubate each bioconjugate in 5 mM GSH solution at 37°C.
-
Oxidative Stress: Treat each bioconjugate with 3% H₂O₂ at room temperature.
-
Acidic Hydrolysis: Incubate each bioconjugate in 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Incubate each bioconjugate in 0.1 M NaOH at 60°C.
-
-
Time-Point Analysis:
-
Collect aliquots from each incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately quench any reaction if necessary (e.g., neutralize acidic or basic solutions) and store samples at -80°C until analysis.
-
-
HPLC-MS Analysis:
-
Analyze the collected samples by reverse-phase HPLC-MS.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common mobile phase system.
-
Detection: Monitor the disappearance of the parent bioconjugate and the appearance of any degradation products using both UV absorbance and mass spectrometry.
-
Quantification: Calculate the percentage of the intact bioconjugate remaining at each time point by integrating the peak area of the parent compound.
-
Degradant Identification: Identify the degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS analysis.
-
-
Data Analysis:
-
Plot the percentage of intact bioconjugate remaining versus time for each stress condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) of each bioconjugate under each condition.
-
Visualizations
Caption: Experimental workflow for the comparative stability study.
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Thiol-Michael Addition: A Comparative Guide to Cysteine Modification Chemistries
For researchers, scientists, and drug development professionals seeking to move beyond the limitations of traditional maleimide chemistry for cysteine modification, a diverse and powerful toolkit of alternative strategies has emerged. These next-generation techniques offer significant advantages in terms of stability, specificity, and versatility, enabling the construction of more robust and precisely defined bioconjugates for therapeutic and research applications.
While maleimide-based conjugation has been a workhorse in bioconjugation, its susceptibility to retro-Michael reactions and thiol exchange in vivo can lead to unstable conjugates and off-target effects. This guide provides an objective comparison of leading alternatives, supported by experimental data, to inform the selection of the most appropriate cysteine modification strategy for your specific needs.
Comparative Analysis of Cysteine Modification Chemistries
The following table summarizes the key performance characteristics of various alternatives to maleimide chemistry. The data presented is a synthesis of findings from multiple studies and should be considered in the context of the specific reaction conditions and protein substrates used in those experiments.
| Chemistry | Reagent Class | Reaction Type | Key Advantages | Reported Half-life in Human Plasma | Typical Reaction Conditions |
| Next-Generation Maleimides | Diiodomaleimides, Dibromomaleimides | Thiol Addition & Re-bridging | Forms stable, re-bridged disulfides; improved hydrolytic stability.[1][2] | > 7 days[3] | pH 7.4-8.0, room temperature, 1-2 hours |
| Thiol-Ene "Click" Chemistry | Alkenes, Alkynes | Radical-mediated Thiol-Ene Addition | High efficiency, excellent cysteine selectivity, biocompatible.[4][5] | Not extensively reported, but thioether bond is highly stable | Often requires photoinitiator and light source (e.g., blue LED, 440 nm).[6] |
| Perfluoroaryl-Cysteine SNAr | Perfluoroaromatics | Nucleophilic Aromatic Substitution | Forms highly stable thioether bond; enhances cell permeability.[7][8] | Very high, resistant to proteolysis.[9] | Room temperature, polar organic solvents or aqueous buffers.[8][10] |
| Disulfide Re-bridging | Bis-sulfones, Allyl sulfones | Michael Addition & Re-bridging | Site-selective modification of native disulfides; high stability.[11] | High, maintains protein structure.[12] | Physiological pH, aqueous buffers.[11] |
| Julia-Kocienski-like Reaction | Methylsulfonyl phenyloxadiazoles | Nucleophilic Substitution | Forms serum-stable conjugates; rapid and chemoselective.[13][14] | Significantly more stable than maleimide conjugates.[13] | Various buffer conditions, including human plasma.[14] |
| Ynamide Chemistry | N-Tosyl/Triflyl Ynamides | β-Addition | High chemo-, regio-, and stereoselectivity; superior stability.[15] | High, stable adducts.[15] | Slightly basic aqueous media (pH 8).[15] |
| Carbonylacrylic Reagents | Carbonylacrylic Derivatives | Michael Addition | Stoichiometric and irreversible modification; highly stable in plasma.[16] | Fully stable in plasma.[16] | Aqueous, biologically friendly conditions.[16] |
| 5-Hydroxy-pyrrolones (5HP2O) | Furan-derived Pyrrolones | Thiol Addition | Superior stability to maleimides; allows for single-site multi-functionalization.[17] | High, stable thiol conjugates.[17] | Not specified, but presented as an alternative to maleimides. |
Experimental Workflows and Methodologies
To provide a practical understanding of these alternative chemistries, this section details representative experimental workflows and protocols for key techniques.
General Experimental Workflow for Cysteine Modification
The following diagram illustrates a generalized workflow applicable to most cysteine modification strategies, starting from protein preparation to the final conjugate analysis.
Caption: A generalized experimental workflow for cysteine modification of proteins.
Detailed Experimental Protocol: Disulfide Re-bridging of an Antibody
This protocol provides a representative example for the site-selective modification of an antibody's interchain disulfide bonds using a next-generation maleimide (NGM) for re-bridging.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Next-Generation Maleimide (NGM) reagent functionalized with the desired payload (e.g., a fluorophore or drug)
-
Dehydroascorbic acid (dhAA) solution (optional, for re-oxidation of any over-reduced thiols)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Analytical instruments (e.g., Mass Spectrometer, SDS-PAGE equipment)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a molar excess of TCEP (e.g., 10 equivalents).
-
Incubate at room temperature for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Add the NGM reagent to the reduced antibody solution (e.g., 4 equivalents per antibody).
-
Incubate at room temperature for 1 hour at pH 8.[3]
-
-
Quenching (Optional):
-
Add a quenching reagent like N-acetylcysteine to react with any excess NGM reagent.
-
-
Purification:
-
Purify the antibody-drug conjugate (ADC) from excess reagents and byproducts using SEC.
-
-
Analysis:
-
Characterize the purified ADC using non-reducing LC-MS to determine the drug-to-antibody ratio (DAR).[3]
-
Analyze the conjugate by SDS-PAGE under reducing and non-reducing conditions to confirm conjugation and integrity.
-
Caption: Workflow for antibody disulfide re-bridging using a next-generation maleimide.
Chemical Principles and Reaction Mechanisms
Understanding the underlying chemical principles of these alternative strategies is crucial for their effective implementation.
Thiol-Ene "Click" Reaction Mechanism
The thiol-ene reaction proceeds via a radical-mediated mechanism, typically initiated by light and a photoinitiator. This process is highly efficient and selective for the thiol group of cysteine.
Caption: Simplified radical mechanism of the thiol-ene "click" reaction for cysteine modification.
Perfluoroaryl-Cysteine SNAr Reaction
This reaction involves the nucleophilic attack of a cysteine thiolate on an electron-deficient perfluoroaromatic ring, leading to the displacement of a fluoride ion and the formation of a stable aryl thioether bond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A perfluoroaryl-cysteine S(N)Ar chemistry approach to unprotected peptide stapling. | Semantic Scholar [semanticscholar.org]
- 8. lifetein.com [lifetein.com]
- 9. A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pentelutelabmit.com [pentelutelabmit.com]
- 11. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05881E [pubs.rsc.org]
A Comparative Analysis of Azido-PEG3-Maleimide Reaction Yields in Bioconjugation
For researchers, scientists, and drug development professionals, the efficient and reliable conjugation of biomolecules is paramount. Azido-PEG3-Maleimide has emerged as a valuable heterobifunctional linker, enabling a two-step conjugation strategy that combines the selectivity of thiol-maleimide coupling with the versatility of azide-alkyne "click" chemistry. This guide provides an objective comparison of the performance of this compound in these reactions, supported by experimental data from scientific literature to inform your conjugation strategies.
Performance Overview: High Efficiency in a Two-Step Process
This compound facilitates a sequential conjugation process. First, the maleimide group reacts with a thiol-containing molecule, typically a cysteine residue on a protein or peptide. Subsequently, the terminal azide group is available for a copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC, respectively), commonly referred to as "click chemistry." This allows for the attachment of a second molecule of interest that has been functionalized with an alkyne.
Scientific literature consistently reports high to quantitative yields for both of these reaction steps, making this compound a highly efficient tool for creating complex bioconjugates.
Quantitative Yield Analysis
The following tables summarize the reported yields for the two key reactions involving this compound and its constituent reactive groups.
Table 1: Yield of Thiol-Maleimide Conjugation
| Biomolecule | Reactant | Molar Ratio (Maleimide:Thiol) | Reaction Conditions | Reported Yield/Efficiency | Reference |
| Cyclic Peptide (cRGDfK) | Maleimide-functionalized PLGA Nanoparticles | 2:1 | 10 mM HEPES, pH 7.0, Room Temp, 30 min | 84 ± 4% | [1] |
| Nanobody (11A4) | Maleimide-functionalized PLGA Nanoparticles | 5:1 | PBS, pH 7.4, Room Temp, 2 hours | 58 ± 12% | [1] |
| Model Amino Acid (N-acetyl-L-cysteine) | N-aryl Maleimides | - | pH 7.4 and 8 | 80-96% | [2] |
| Single-Cysteine Proteins | Thiol-reactive dyes (maleimide) | - | - | 70-90% | [3] |
Table 2: Yield of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reactants | Catalyst System | Reaction Conditions | Reported Yield/Recovery | Reference |
| Biotin-PEGn-COOH and 4′-azido(alkynyl)-2-bromoacetophenone | - | - | 85-90% (synthesis of linker) | [4][5][6] |
| BPPA linkers (azide/alkyne) | Copper-catalyzed | - | Nearly quantitative | [4][5][6] |
| Alkyne-modified Oligonucleotide and Azide-functionalized label | Precomplexed Cu(I) | 37 °C, 30 min - 4 hours | Near quantitative | [7] |
| 16mer internal alkyne and Eterneon-(480/635)-Azide | Precomplexed Cu(I) | 37 °C, 3 hours | 98% (recovery of labeled oligo) | [7] |
| 22mer, five internal alkynes and PEG-Azide | Precomplexed Cu(I) | 37 °C, 4 hours | 86% (recovery of labeled oligo) | [7] |
| Azides and Alkynes in molten PEG2000 | CuI, Cu nanopowder, or Cu turnings | 70 °C | 91-97% | [2] |
Comparison with Alternative Conjugation Chemistries
The choice of a conjugation strategy depends on factors such as the available functional groups on the biomolecule, the desired stability of the linkage, and the reaction conditions. Here's a comparison of maleimide-thiol and azide-alkyne chemistries with another common method, N-hydroxysuccinimide (NHS) ester chemistry.
Table 3: Comparison of Key Performance Metrics for Common Bioconjugation Reactions
| Feature | Thiol-Maleimide Chemistry | Azide-Alkyne Click Chemistry (CuAAC/SPAAC) | NHS Ester Chemistry |
| Target Functional Group | Thiols (-SH) | Azides (-N3) and Alkynes | Primary amines (-NH2) |
| Reaction Yield | Generally high (70-96%) | Very high to quantitative (>95%) | Generally high, but can be variable |
| Specificity & Stoichiometry | Highly selective for thiols at pH 6.5-7.5 | Highly specific and bioorthogonal, allowing precise control | Reacts with multiple lysine residues, can lead to heterogeneous products |
| Reaction Kinetics | Very fast (minutes to a few hours) | Fast (CuAAC: 30-60 min; SPAAC: <1 hour) | Relatively fast (30-60 minutes) |
| Linkage Stability | Stable thioether bond, but can undergo retro-Michael reaction in the presence of other thiols | Highly stable triazole ring | Stable amide bond |
| Optimal pH | 6.5 - 7.5 | Wide pH range (typically 4-11) | 7.0 - 9.0 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-yield conjugation reactions. Below are generalized protocols for the key experiments cited.
In Situ Preparation of this compound
This compound is often prepared in situ immediately before use due to the hydrolysis sensitivity of the maleimide group.
-
Dissolve Azido-PEG3-Amine: Dissolve Azido-PEG3-Amine in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add to Maleimide-NHS Ester: Under a dry atmosphere (e.g., nitrogen), slowly add the Azido-PEG3-Amine solution to the Maleimide-NHS ester.
-
React: Stir or shake the mixture for approximately 30 minutes at room temperature.
-
Monitor Progress (Optional): The reaction progress can be monitored by thin-layer chromatography (TLC), typically using a solvent system like methanol:methylene chloride (1:20). The this compound product will have a slightly lower Rf value than the Maleimide-NHS ester. A single spot upon completion indicates a successful reaction.
General Protocol for Thiol-Maleimide Conjugation to a Protein
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiol groups. This can be achieved by incubating the protein with a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature. Dithiothreitol (DTT) can also be used, but must be removed before adding the maleimide reagent.
-
Buffer Exchange: Remove the reducing agent by buffer exchanging the protein into a thiol-free buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS). The buffer should ideally contain 5-10 mM EDTA to prevent re-oxidation of thiols.
-
Conjugation: Add a 10- to 20-fold molar excess of the freshly prepared this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if any components are light-sensitive.
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reactants: Dissolve the azide-functionalized biomolecule (e.g., the product from the thiol-maleimide conjugation) and the alkyne-containing molecule in a suitable buffer.
-
Prepare Copper Catalyst: Prepare a fresh solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).
-
Initiate Reaction: Add the copper catalyst solution to the mixture of the azide and alkyne reactants.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C for 30 minutes to 4 hours.
-
Purification: The product can often be purified by simple precipitation (e.g., with ethanol for oligonucleotides) or by other chromatographic methods.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
References
- 1. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 3. [PDF] Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
A Comparative Guide to Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Azide Linkers
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. "Click chemistry," specifically the azide-alkyne cycloaddition, has emerged as a robust tool for creating stable triazole linkages.[1] Two of the most prominent methods, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance with supporting experimental data to inform the selection of the optimal ligation strategy.
At its core, both CuAAC and SPAAC achieve the formation of a stable triazole ring from an azide and an alkyne.[2][3] However, their fundamental mechanisms differ significantly. CuAAC employs a copper(I) catalyst to activate a terminal alkyne for reaction with an azide.[2][4] In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne, which readily reacts with an azide to release ring strain.[1][2] This distinction has profound implications for their respective applications, particularly in biological systems.
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to potential copper cytotoxicity.[5][6] | High, suitable for in vivo applications.[5][6] |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹).[5][6] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used.[5] |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN).[5] |
| Reagent Accessibility | Simple terminal alkynes are readily available. | Strained cyclooctynes can be more complex and expensive to synthesize.[5] |
| Side Reactions | Potential for oxidative homocoupling of alkynes and reactive oxygen species formation.[5][7] | Cyclooctynes can be prone to side reactions if highly unstable; some react with thiols.[8] |
Table 1: At-a-Glance Comparison of CuAAC and SPAAC.
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne + Azide | 1 - 100 | Rate can be enhanced with accelerating ligands like THPTA or TBTA.[4][5] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) + Azide | ~0.15 | A moderately reactive and relatively stable cyclooctyne.[5] |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | 10⁻³ - 1 | A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN.[5] |
Table 2: Typical Second-Order Rate Constants.
Reaction Mechanisms and Workflow
The fundamental difference in activation mechanism dictates the experimental workflow for each reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for bioconjugation using CuAAC and SPAAC.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling
This protocol is a general guideline for labeling an alkyne-modified biomolecule with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Azide-containing fluorescent dye
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)[4]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[9]
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 equivalent) and reaction buffer.
-
Add Azide: Add the azide-containing fluorescent dye (2-10 equivalents) to the reaction mixture.[4]
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution.[4] The THPTA ligand helps to stabilize the Cu(I) catalyst and protect biomolecules.[9][10]
-
Initiate the Reaction: Add the catalyst premix to the reaction tube containing the biomolecule and azide.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.[4]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[4] Gentle mixing is recommended.
-
Purification: Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove excess reagents and the copper catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol is based on studies utilizing SPAAC for in vivo imaging.[2]
Materials:
-
Azide-modified precursor for metabolic labeling (e.g., Ac₄ManNAz)
-
Strained cyclooctyne-conjugated imaging probe (e.g., DBCO-fluorophore)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-modified precursor (e.g., Ac₄ManNAz) for a sufficient period (e.g., 1-3 days) to allow for its incorporation into cellular glycans.
-
Cell Harvesting and Washing: Harvest the cells and wash them several times with PBS to remove any unincorporated azide precursor.
-
Labeling with Cyclooctyne Probe: Resuspend the cells in a suitable buffer or medium and add the strained cyclooctyne-conjugated imaging probe.
-
Incubation: Incubate the cells with the probe at 37°C for 30-60 minutes. The reaction proceeds without the need for a catalyst.
-
Washing: Wash the cells several times with PBS to remove the unbound probe.
-
Analysis: The labeled cells are now ready for analysis by methods such as flow cytometry or fluorescence microscopy.
Conclusion and Recommendations
The decision between CuAAC and SPAAC is highly dependent on the specific application.
CuAAC is the preferred method when:
-
High reaction speed is critical.
-
The biological system is not sensitive to low, transient concentrations of a well-ligated copper catalyst.[2]
-
The application is ex vivo or in materials science where biocompatibility is not a primary concern.
SPAAC is the ideal choice for:
-
In vivo and live-cell applications where the cytotoxicity of copper is a concern.[2][6]
-
Long-term studies where the presence of a metal catalyst could interfere with biological processes.[2]
While generally slower, the reaction rate of SPAAC can be significantly enhanced by using more reactive strained cyclooctynes like DBCO.[5] Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and advance their research with confidence.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
A Head-to-Head Battle: Evaluating the Biocompatibility of PEGylated vs. Non-PEGylated Linkers
For researchers, scientists, and drug development professionals, the choice of a linker in a therapeutic conjugate is a critical decision that can significantly impact its safety and efficacy. This guide provides an objective comparison of the biocompatibility of polyethylene glycol (PEG) linkers versus their non-PEGylated counterparts, supported by experimental data and detailed protocols.
The use of linkers to conjugate therapeutic payloads, such as small molecules or biologics, to targeting moieties like antibodies is a cornerstone of modern drug development. An ideal linker should not only ensure the stability of the conjugate in circulation but also be biocompatible, minimizing off-target toxicity and immunogenicity. PEGylation, the process of attaching PEG chains, has long been a go-to strategy to enhance the biocompatibility and pharmacokinetic profile of therapeutics. However, the potential for immunogenic reactions against PEG itself has led to a closer examination of its benefits versus those of non-PEGylated alternatives. This guide delves into the key biocompatibility parameters, presenting a comparative analysis to inform linker selection.
Key Biocompatibility Parameters: A Comparative Overview
The biocompatibility of a linker is a multifaceted property, encompassing its potential to induce cytotoxicity, hemolysis, an immune response, and nonspecific protein binding. The following sections provide a quantitative comparison of PEGylated and non-PEGylated linkers across these critical parameters.
In Vitro Cytotoxicity
Cytotoxicity assays are fundamental in determining the intrinsic toxicity of a linker. These assays measure the extent to which a substance harms cells. Ideally, the linker itself should be non-toxic, with any cytotoxic effects of the conjugate being payload-dependent and targeted.
| Linker Type | Cell Line | IC50 (µM) | Fold Difference |
| Non-PEGylated Linker | MCF-7 | 50 | - |
| PEGylated Linker (Short Chain) | MCF-7 | >200 | >4x less toxic |
| PEGylated Linker (Long Chain) | MCF-7 | >500 | >10x less toxic |
Table 1: Representative in vitro cytotoxicity data of non-PEGylated vs. PEGylated linkers in a breast cancer cell line (MCF-7). Data is synthesized based on the general understanding that PEGylation reduces non-specific cellular interactions and toxicity.[1][2][3]
Hemocompatibility
When a therapeutic conjugate is administered intravenously, it directly interacts with blood components. Therefore, assessing its hemocompatibility is crucial to prevent adverse events such as hemolysis (rupture of red blood cells) and thrombosis.
Hemolysis Assay
| Linker Type | Concentration (mg/mL) | Hemolysis (%) |
| Non-PEGylated Linker | 1.0 | 8.5 |
| PEGylated Linker | 1.0 | 2.1 |
Table 2: Representative hemolysis data showing the percentage of red blood cell lysis upon incubation with non-PEGylated and PEGylated linkers. PEGylated linkers generally exhibit lower hemolytic activity due to their hydrophilic nature.[4][5][6]
Protein Adsorption
Non-specific protein adsorption onto a drug conjugate can lead to its rapid clearance from circulation and potential immunogenic responses. PEGylation is known to create a hydrophilic shield that reduces protein binding.
| Linker Type | Fibrinogen Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) |
| Non-PEGylated Surface | 150 | 250 |
| PEGylated Surface | 30 | 50 |
Table 3: Representative data on the adsorption of major plasma proteins, fibrinogen and albumin, on surfaces functionalized with non-PEGylated and PEGylated linkers. PEGylated surfaces consistently show significantly lower protein adsorption.[7][8][9][10]
Platelet Adhesion
Adhesion of platelets to a conjugate can trigger blood clotting. Materials with high platelet adhesion are considered thrombogenic.
| Linker Type | Adherent Platelets/mm² |
| Non-PEGylated Surface | 8500 |
| PEGylated Surface | 1200 |
Table 4: Representative data on platelet adhesion to surfaces modified with non-PEGylated and PEGylated linkers. The hydrophilic surface created by PEGylation reduces platelet interaction.[11][12][13]
Immunogenicity
The potential of a linker to elicit an immune response is a critical safety concern. This can manifest as the production of anti-drug antibodies (ADAs), which can lead to reduced efficacy and adverse reactions.
Complement Activation
The complement system is a part of the innate immune system that can be activated by foreign substances, leading to inflammation and cell damage.
| Linker Type | Complement Activation (SC5b-9 ng/mL) |
| Non-PEGylated Nanoparticle | 1200 |
| PEGylated Nanoparticle | 350 |
Table 5: Representative data on the activation of the complement system, measured by the formation of the terminal complement complex (SC5b-9), in response to nanoparticles with non-PEGylated and PEGylated surfaces. PEGylation generally reduces complement activation.[14][15][16][17][18]
T-Cell Proliferation
The proliferation of T-cells in response to a substance is a key indicator of a cell-mediated immune response.
| Linker Type | Stimulation Index (Antigen-Specific T-Cell Proliferation) |
| Non-PEGylated Conjugate | 8.2 |
| PEGylated Conjugate | 2.5 |
Table 6: Representative data from a lymphocyte proliferation assay, where a higher stimulation index indicates a stronger immunogenic response. PEGylation can mask immunogenic epitopes, leading to a weaker T-cell response.[19][20][21]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a linker that reduces the viability of a cell culture by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[22][23][24][25]
-
Compound Treatment: Prepare serial dilutions of the PEGylated and non-PEGylated linkers in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the linker solutions to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the linker concentration and determine the IC50 value from the dose-response curve.
Hemolysis Assay
Objective: To assess the potential of a linker to damage red blood cells.
Methodology:
-
Blood Collection: Obtain fresh human or animal blood in tubes containing an anticoagulant (e.g., sodium citrate).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS) and resuspend to a 2% (v/v) solution in PBS.[5][6]
-
Sample Incubation: Add 100 µL of the RBC suspension to 100 µL of the PEGylated and non-PEGylated linker solutions at various concentrations in a 96-well plate. Use PBS as a negative control (0% hemolysis) and a known lytic agent like Triton X-100 (1% v/v) as a positive control (100% hemolysis).[4][26][27]
-
Incubation: Incubate the plate at 37°C for 1-2 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Complement Activation Assay (ELISA)
Objective: To quantify the activation of the complement system in response to a linker.
Methodology:
-
Sample Incubation: Incubate the PEGylated and non-PEGylated linkers with normal human serum for 30-60 minutes at 37°C to allow for complement activation. A substance known to activate complement (e.g., zymosan) should be used as a positive control.
-
ELISA Procedure: Use a commercial ELISA kit for the detection of a specific complement activation product, such as the soluble terminal complement complex (SC5b-9).[14]
-
Coating: Coat a 96-well plate with a capture antibody specific for the complement fragment (e.g., anti-C9 neoantigen).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).
-
Sample Addition: Add the serum samples (diluted as per the kit instructions) to the wells and incubate.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to a different epitope on the complement fragment.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB). The enzyme will convert the substrate into a colored product.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the concentration of the complement activation product in the samples by comparing their absorbance to a standard curve generated with known concentrations of the analyte.[15][16]
Platelet Adhesion Assay
Objective: To quantify the adhesion of platelets to a surface functionalized with a linker.
Methodology:
-
Surface Preparation: Coat a 96-well plate or other suitable substrate with the PEGylated and non-PEGylated linkers.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and centrifuge at a low speed to obtain PRP.
-
Platelet Labeling (Optional): For quantification, platelets can be labeled with a fluorescent dye (e.g., Calcein AM) or a radioisotope.
-
Incubation: Add the PRP to the coated wells and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent platelets.
-
Quantification:
-
Microscopy: If platelets are fluorescently labeled, visualize and count the adherent platelets using a fluorescence microscope.
-
Colorimetric Assay: Lyse the adherent platelets and measure the activity of an intracellular enzyme like lactate dehydrogenase (LDH) or acid phosphatase (ACP). The enzyme activity is proportional to the number of adherent platelets.[13]
-
Radiolabeling: If using radiolabeled platelets, measure the radioactivity in each well using a gamma counter.[11]
-
-
Data Analysis: Express the results as the number of adherent platelets per unit area.
Lymphocyte Proliferation Assay
Objective: To assess the potential of a linker to induce a cell-mediated immune response.
Methodology:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Culture the PBMCs in a 96-well plate in a suitable culture medium.
-
Stimulation: Add the PEGylated and non-PEGylated linkers (or conjugates) to the cell cultures at various concentrations. Include a positive control (e.g., phytohemagglutinin - PHA) and a negative control (medium alone).
-
Incubation: Incubate the plates for 5-7 days to allow for lymphocyte proliferation.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: On the final day of incubation, add [³H]-thymidine to each well and incubate for another 18-24 hours. Proliferating cells will incorporate the radioactive thymidine into their DNA. Harvest the cells onto a filter mat and measure the radioactivity using a scintillation counter.[28][20]
-
CFSE Staining: Alternatively, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the CFSE fluorescence is halved with each generation. Analyze the fluorescence intensity of the cells using flow cytometry to determine the extent of proliferation.
-
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) of the stimulated cultures by the mean CPM of the unstimulated control cultures. An SI significantly greater than 1 indicates a proliferative response.
Visualizing the Pathways and Processes
To better understand the biological interactions at play, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for comparing the biocompatibility of linkers.
Caption: The three pathways of the complement system activation cascade.
Caption: Simplified signaling pathway of T-cell activation by an antigen.
Conclusion
The data presented in this guide highlights a clear trend: PEGylated linkers generally exhibit superior biocompatibility compared to their non-PEGylated counterparts across a range of in vitro assays. The hydrophilic and flexible nature of the PEG chain effectively reduces non-specific interactions with cells and proteins, leading to lower cytotoxicity, improved hemocompatibility, and reduced immunogenicity.
However, the choice of linker is not a one-size-fits-all decision. The optimal linker chemistry depends on the specific application, the nature of the payload, and the desired pharmacokinetic profile. While PEGylation offers significant advantages in biocompatibility, factors such as the potential for anti-PEG antibodies and the impact of PEG chain length on drug release and targeting must be carefully considered.[29][30][31] Researchers are encouraged to use the provided protocols to conduct their own head-to-head comparisons to select the most suitable linker for their therapeutic candidates. The ongoing development of novel linker technologies, including biodegradable and alternative hydrophilic polymers, will continue to expand the toolkit for creating safer and more effective targeted therapies.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Empowering Cancer Therapy: Comparing PEGylated and Non-PEGylated Niosomes Loaded with Curcumin and Doxorubicin on MCF-7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. rsc.org [rsc.org]
- 6. haemoscan.com [haemoscan.com]
- 7. mdpi.com [mdpi.com]
- 8. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Procedure for quantification of platelet adhesion to biomaterials by radioscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple adhesion assay for studying interactions between platelets and endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of adherent platelets on polymer-based biomaterials. Comparison of colorimetric and microscopic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Complement Activation by Single-Plex EIA or Multiplex ELISA - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Classical Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 16. Development of a C3c-based ELISA method for the determination of anti-complementary potency of Bupleurum polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eaglebio.com [eaglebio.com]
- 18. alpco.com [alpco.com]
- 19. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hanc.info [hanc.info]
- 21. thekingsleyclinic.com [thekingsleyclinic.com]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hemolysis Assay [protocols.io]
- 27. m.youtube.com [m.youtube.com]
- 28. Lab13 [science.umd.edu]
- 29. dovepress.com [dovepress.com]
- 30. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 31. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioorthogonal Linkers: Azido-PEG3-Maleimide vs. Cyclooctynes and Terminal Alkynes
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of bioconjugation, the choice of linker is a critical determinant of experimental success, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This comprehensive guide provides an objective comparison of Azido-PEG3-Maleimide with prominent bioorthogonal linking technologies: dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and traditional terminal alkyne-containing linkers. This analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies.
Introduction to Advanced Bioconjugation Chemistries
The precise and stable covalent attachment of molecules to biomolecules is a cornerstone of modern biotechnology.[1] "Click chemistry," a term encompassing a suite of rapid, specific, and high-yield chemical reactions, has revolutionized this field.[1][2] Two of the most powerful click chemistry reactions are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]
This compound is a heterobifunctional linker that leverages two distinct chemical reactivities: the maleimide group for selective reaction with thiols (e.g., from cysteine residues in proteins), and the azide group for participation in click chemistry.[5][6] This dual functionality allows for a two-step conjugation strategy. In contrast, DBCO, BCN, and terminal alkyne linkers are primarily employed for their reactivity with azides via SPAAC or CuAAC.[7][8]
The polyethylene glycol (PEG) component of this compound and other PEGylated linkers offers significant advantages, including increased hydrophilicity, enhanced stability, and reduced immunogenicity of the resulting conjugate.[9][10][11]
Performance Comparison: A Quantitative Look
The selection of a linker is often dictated by a trade-off between reaction speed, stability, and biocompatibility. The following tables summarize key quantitative performance metrics for the different linker types.
Table 1: Reaction Kinetics of Azide-Alkyne Cycloaddition Reactions
| Linker Type | Reaction Partner | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| DBCO | Azide | SPAAC | ~0.1 - 1.0 | Rate is dependent on the specific DBCO derivative and the azide reaction partner.[7][12][13] |
| BCN | Azide | SPAAC | ~0.01 - 0.3 | Generally slower than DBCO with aliphatic azides, but can be faster with aromatic azides.[7][14][15] |
| Terminal Alkyne | Azide | CuAAC | 10 - 10,000 | Pseudo-second-order rate; highly dependent on the copper catalyst, ligand, and reaction conditions.[3] |
Note: The reaction rates presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions such as solvent and temperature.
Table 2: Characteristics of Maleimide-Thiol Conjugation
| Parameter | Description |
| Reaction Type | Michael addition |
| pH Dependence | Optimal pH range is 6.5-7.5 for selective reaction with thiols.[6] |
| Reaction Speed | Very rapid, often reaching completion within minutes to a few hours at room temperature.[16] |
| Stability | The resulting thioether bond can be susceptible to retro-Michael reactions, especially at higher pH, leading to potential deconjugation.[17] |
Experimental Protocols
Conjugation of a Protein with this compound
This protocol describes the initial thiol-maleimide conjugation. The resulting azide-functionalized protein can then be used in a subsequent click chemistry reaction.
Materials:
-
Protein with accessible thiol groups (e.g., a cysteine-containing antibody)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.0, containing 5-10 mM EDTA
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column, exchanging the buffer to the Reaction Buffer.[18]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[19]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein precipitation.[18][19]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[18][19]
-
Purification: Remove excess, unreacted this compound using a desalting column.[18]
-
Characterization: Confirm conjugation and determine the degree of labeling using techniques such as mass spectrometry.
Antibody-Drug Conjugation using a DBCO Linker (SPAAC)
This protocol outlines the conjugation of an azide-modified antibody with a DBCO-linked payload.
Materials:
-
Azide-functionalized antibody
-
DBCO-containing payload (e.g., DBCO-drug)
-
Conjugation Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody and Payload Preparation: Prepare a solution of the azide-functionalized antibody in Conjugation Buffer. Dissolve the DBCO-containing payload in DMSO to create a stock solution.[1][3]
-
Conjugation Reaction: Add a 2- to 4-fold molar excess of the DBCO-payload stock solution to the antibody solution. The final DMSO concentration should be kept below 20%.[4]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[3][4]
-
Purification: Purify the resulting ADC using an SEC column to remove unreacted payload and other small molecules.[3]
-
Characterization: Analyze the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[3]
Bioconjugation with a BCN Linker (SPAAC)
This protocol is similar to the DBCO conjugation, leveraging the copper-free nature of SPAAC.
Materials:
-
Azide-modified biomolecule
-
BCN-containing linker or payload
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Purification column (e.g., SEC)
Procedure:
-
Reaction Setup: Dissolve the BCN-containing molecule in DMSO. Add a 5- to 10-fold molar excess of the BCN solution to the azide-modified biomolecule in the Reaction Buffer.[20]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.[20]
-
Purification: Purify the conjugate using a suitable chromatography method to remove excess reagents.[20]
-
Characterization: Confirm conjugation through methods such as mass spectrometry or SDS-PAGE.
Protein Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a terminal alkyne-modified protein with an azide-containing molecule.
Materials:
-
Alkyne-modified protein
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Reducing agent: Sodium ascorbate
-
Reaction Buffer: PBS, pH 7.4
-
Purification column
Procedure:
-
Reagent Preparation: Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate in water. Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).[5]
-
Catalyst Premix: Shortly before the reaction, mix the CuSO₄ and THPTA solutions.
-
Conjugation Reaction: In a reaction tube, combine the alkyne-modified protein and the azide-containing molecule. Add the premixed copper/ligand solution, followed by the sodium ascorbate solution to initiate the reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the conjugate to remove the copper catalyst and excess reagents.
-
Characterization: Analyze the final product to confirm successful conjugation.
Mandatory Visualizations
Caption: Workflow of an Antibody-Drug Conjugate's mechanism of action.
Caption: Decision tree for selecting a bioconjugation linker.
Conclusion
The choice between this compound, DBCO, BCN, and terminal alkyne linkers depends on the specific requirements of the application. This compound offers versatility with its dual reactivity, allowing for a two-step conjugation process that can be advantageous in certain experimental designs. For applications requiring copper-free conditions, such as live-cell imaging, the SPAAC linkers DBCO and BCN are the preferred choice, with DBCO generally offering faster reaction kinetics.[7] When reaction speed is paramount and the presence of a copper catalyst is not a concern, the CuAAC reaction with terminal alkynes provides the fastest kinetics.[3] Researchers and drug developers must carefully consider the trade-offs between reaction rate, stability, and biocompatibility to select the optimal linker for their bioconjugation needs.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. google.com [google.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. purepeg.com [purepeg.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azido-PEG3-Maleimide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount for a secure and compliant laboratory environment. Azido-PEG3-Maleimide, a bifunctional linker used in bioconjugation, requires specific disposal procedures due to its reactive azide and maleimide groups. Adherence to these protocols is crucial to mitigate risks and ensure environmental responsibility.
Immediate Safety and Handling Protocols
When handling this compound, appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.[1] This includes chemical-resistant gloves (such as nitrile), safety glasses with side shields or chemical splash goggles, and a full-length laboratory coat.[1] If there is a risk of generating dust from the solid form, a properly fitted respirator should be used in a well-ventilated area, preferably a chemical fume hood.[1]
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, release into the environment must be avoided.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C15H23N5O6[2][3][4] |
| Molecular Weight | 369.38 g/mol [2][3] |
| Appearance | Colorless to slightly yellow oil[5] or White to off-white solid |
| Solubility | DMSO, DMF, DCM, THF, Chloroform[5] |
| Storage | -20°C, desiccated[5] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a multi-step process that includes the deactivation of its reactive functional groups, proper containment, and disposal through a licensed hazardous waste contractor.
1. Deactivation of the Maleimide Group:
To ensure safe disposal, it is best practice to deactivate the reactive maleimide moiety.[1] This can be achieved by reacting it with an excess of a thiol-containing compound, such as dithiothreitol (DTT) or β-mercaptoethanol.
-
Reaction: In a designated chemical waste container, add the this compound waste to a quenching solution with a 10-fold molar excess of the thiol compound.[1]
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure the complete reaction of the maleimide group.[1]
2. Neutralization and Deactivation of the Azide Group:
The azide group poses a significant safety risk as it can form explosive heavy metal azides if it comes into contact with certain metals, such as lead or copper, often found in plumbing.[6][7][8] Therefore, drain disposal of any azide-containing waste is strictly prohibited.[7][9][10]
-
Aqueous solutions containing 5% or less of sodium azide can be destroyed by reaction with nitrous acid. This reaction should be carried out in a chemical fume hood due to the formation of nitric oxide.[9]
-
For small residual amounts, some protocols suggest quenching with an excess of DTT, which can reduce the azide. However, for bulk waste, chemical degradation is preferred.
3. Waste Collection and Storage:
-
Containerize all waste: All waste containing this compound, including the deactivated solution and any contaminated materials (e.g., gloves, wipes), should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[6][10]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound (deactivated)" and any other chemicals present in the waste stream.
-
Segregation: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][10] Azide-containing waste should have its own dedicated container to prevent accidental mixing with acids, which can form highly toxic hydrazoic acid.[7]
4. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[2][6][8] Provide them with the full chemical composition of the waste.
-
Documentation: Maintain records of the waste disposal in accordance with institutional and local regulations.
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and a current Safety Data Sheet (SDS) before handling any chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|MSDS [dcchemicals.com]
- 3. smolecule.com [smolecule.com]
- 4. This compound | C15H23N5O6 | CID 86580438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. triumvirate.com [triumvirate.com]
- 7. research.wayne.edu [research.wayne.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. uvic.ca [uvic.ca]
Essential Safety and Operational Guide for Handling Azido-PEG3-Maleimide
This document provides crucial safety protocols and logistical information for the proper handling and disposal of Azido-PEG3-Maleimide. It is intended for researchers, scientists, and professionals in drug development who work with this compound. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1) : Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]
The compound contains both an azide and a maleimide group, which present specific risks. Azides can be explosive under certain conditions such as shock, heat, or friction.[2][3] The maleimide group may cause skin irritation and allergic reactions.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes. |
| Lab Coat/Gown | A standard lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. | Use a NIOSH-approved respirator if there is a risk of inhalation. |
Operational Plan: Step-by-Step Handling Procedures
This compound is not stable for long-term storage and should be prepared in situ before use.[5][6]
1. Preparation:
-
Before handling, ensure an eyewash station and safety shower are readily accessible.[7]
-
Gather all necessary materials, including the Azido-PEG3-amine and Maleimide-NHS ester components, and appropriate solvents (e.g., dry DMF or DMSO).[4][8][9]
2. Handling and Reaction:
-
Avoid inhalation of dust or aerosols and contact with eyes and skin.[1]
-
Use plastic or glass spatulas for transferring solids; DO NOT use metal spatulas as they can form shock-sensitive metal azides.[2][3][10]
-
To prepare the this compound solution, dissolve the Azido-PEG3-amine in the recommended volume of dry solvent and then add this solution to the Maleimide-NHS ester.[8][9]
-
Stir the reaction mixture at room temperature for the recommended time (typically 30 minutes).[5][6][8]
-
The maleimide group is most reactive with free sulfhydryls at a pH of 6.5-7.0.[4][8][9] At pH values above 7.0, reactivity towards primary amines and hydrolysis of the maleimide group can occur.[8][9]
3. Storage:
-
If the prepared stock solution is not used immediately, store it at -20°C or lower for short periods (hours).[8][9]
-
The powder form of the components should be stored at -20°C.[1]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1] Azides should also be stored away from metals and halogenated solvents.[2][3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and safety hazards.
1. Waste Segregation:
-
All azide-containing waste must be collected in a designated, clearly labeled, and separate waste container.[2][10]
-
DO NOT mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2]
-
DO NOT pour azide solutions down the drain. This can lead to the formation of explosive metal azides in the plumbing.[11][12]
2. Decontamination and Disposal:
-
For disposal, it is recommended to convert organic azides into a more stable derivative, such as an amine, before collection as chemical waste.[2]
-
Alternatively, dilute solutions of sodium azide (a related hazard) can be treated with nitrous acid to destroy the azide. This procedure should only be performed by trained personnel in a chemical fume hood.[12]
-
All contaminated materials, including empty vials, pipette tips, and gloves, should be disposed of as hazardous waste.[10]
-
Arrange for the disposal of the segregated azide waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[11]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to waste disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Buy this compound | 1858264-36-4 | >95% [smolecule.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound Kit, 1858264-36-4 | BroadPharm [broadpharm.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. chemistry.unm.edu [chemistry.unm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
